molecular formula C9H8IN3 B1501412 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine CAS No. 1187386-00-0

3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Cat. No.: B1501412
CAS No.: 1187386-00-0
M. Wt: 285.08 g/mol
InChI Key: CYDDDZSHUDUZPN-UHFFFAOYSA-N
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Description

3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine is a useful research compound. Its molecular formula is C9H8IN3 and its molecular weight is 285.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[(4-iodopyrazol-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDDDZSHUDUZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675382
Record name 3-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine
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Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-00-0
Record name Pyridine, 3-[(4-iodo-1H-pyrazol-1-yl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust and reproducible synthetic strategy centered on the N-alkylation of 4-iodo-1H-pyrazole. It offers an in-depth analysis of the reaction mechanism, rationale for experimental choices, a detailed step-by-step protocol, and methods for purification and characterization. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, providing the necessary technical insights for the successful laboratory-scale preparation of this valuable molecular scaffold.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of FDA-approved drugs and clinical candidates.[1][2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5] The metabolic stability of the pyrazole ring and its ability to act as both a hydrogen bond donor and acceptor make it a versatile component in designing molecules that can effectively interact with biological targets.[2]

The target molecule, this compound, integrates three key structural motifs:

  • The 1H-Pyrazole Ring: The core heterocyclic structure providing metabolic stability and a platform for biological activity.

  • The Pyridine Moiety: A common feature in pharmaceuticals that can influence solubility, bioavailability, and target engagement.

  • The 4-Iodo Substituent: A critical functional "handle." The iodine atom is readily displaced or modified via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling extensive late-stage functionalization and the generation of diverse chemical libraries for drug discovery programs.[6]

This guide focuses on the most direct and reliable synthetic approach to this compound: the base-mediated N-alkylation of 4-iodo-1H-pyrazole.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway involves the formation of a new nitrogen-carbon bond between the N1 position of the pyrazole ring and the methylene bridge of the pyridine-containing side chain. This is a classic example of a nucleophilic substitution (S_N2) reaction.

Retrosynthetic Analysis

The logical disconnection for this compound is at the N-CH₂ bond. This retrosynthetic approach identifies the two primary synthons required: a nucleophilic 4-iodopyrazole anion and an electrophilic 3-(halomethyl)pyridine.

Reaction Mechanism: S_N2 Alkylation

The reaction proceeds via a well-established S_N2 mechanism, which is outlined below:

  • Deprotonation: A suitable base abstracts the acidic proton from the N1 position of 4-iodo-1H-pyrazole, generating a nucleophilic pyrazolate anion.

  • Nucleophilic Attack: The pyrazolate anion attacks the electrophilic benzylic carbon of 3-(chloromethyl)pyridine.

  • Displacement: The attack occurs in a concerted fashion, displacing the chloride leaving group to form the desired N-alkylated product.

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile, is crucial as it effectively solvates the counter-ion of the base while leaving the nucleophilic anion relatively "bare," thereby accelerating the rate of the S_N2 reaction.

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack & Displacement pyrazole 4-Iodo-1H-pyrazole anion 4-Iodopyrazolate Anion pyrazole->anion Deprotonation base Base (e.g., K₂CO₃) conj_acid Conjugate Acid anion2 4-Iodopyrazolate Anion alkyl_halide 3-(Chloromethyl)pyridine product This compound leaving_group Cl⁻ anion2->product S_N2 Attack

Caption: S_N2 mechanism for the N-alkylation of 4-iodopyrazole.

Detailed Experimental Protocol

This section provides a reliable, step-by-step procedure for the synthesis of the title compound.

Reaction Scheme

A visual representation of the chemical transformation.

Materials and Reagents
ReagentRoleMW ( g/mol )Purity
4-Iodo-1H-pyrazoleStarting Material193.98≥97%
3-(Chloromethyl)pyridine hydrochlorideAlkylating Agent164.04≥98%
Potassium Carbonate (K₂CO₃), anhydrousBase138.21≥99%
N,N-Dimethylformamide (DMF)Solvent73.09Anhydrous
Ethyl Acetate (EtOAc)Extraction Solvent88.11ACS Grade
Deionized Water (H₂O)Washing Agent18.02-
Brine (Saturated NaCl solution)Washing Agent--
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent120.37≥97%
Silica GelStationary Phase-230-400 mesh
Quantitative Data
ReagentMolar Eq.Amount (mmol)Mass/Volume
4-Iodo-1H-pyrazole1.010.01.94 g
3-(Chloromethyl)pyridine hydrochloride1.111.01.80 g
Potassium Carbonate (K₂CO₃)2.525.03.46 g
N,N-Dimethylformamide (DMF)--50 mL

Note: Two equivalents of base are required to neutralize the hydrochloride salt of the alkylating agent and one equivalent to deprotonate the pyrazole. A slight excess (0.5 eq) is used to ensure the reaction goes to completion.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodo-1H-pyrazole (1.94 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Addition of Alkylating Agent: While stirring at room temperature, add 3-(chloromethyl)pyridine hydrochloride (1.80 g, 11.0 mmol) to the suspension in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25 °C) for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the 4-iodo-1H-pyrazole spot indicates reaction completion.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into 200 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes to afford this compound as a pure compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected mass for the molecular ion [M+H]⁺ is approximately 286.00 g/mol .

Experimental Workflow and Logic

The entire process, from reagent preparation to final product characterization, follows a logical sequence designed to maximize yield and purity.

Synthesis_Workflow reagents 1. Reagent Preparation (4-Iodopyrazole, K₂CO₃, 3-(Chloromethyl)pyridine HCl) reaction 2. N-Alkylation Reaction (DMF, Room Temp, 12-18h) reagents->reaction monitoring 3. Reaction Monitoring (TLC) reaction->monitoring In-process control workup 4. Aqueous Work-up (Water Quench, EtOAc Extraction) monitoring->workup Upon completion purification 5. Purification (Flash Chromatography) workup->purification characterization 6. Characterization (NMR, MS) purification->characterization product Final Product characterization->product

Sources

3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, registered under CAS Number 1187386-00-0, is a heterocyclic building block of significant interest in the field of medicinal chemistry and drug discovery.[1] Its unique molecular architecture, combining a pyridine ring, a flexible methylene linker, and a functionalized pyrazole core, makes it a valuable intermediate in the synthesis of complex biologically active molecules. The presence of an iodine atom on the pyrazole ring is particularly noteworthy, as it provides a reactive handle for further chemical modifications, such as cross-coupling reactions, and can also participate in halogen bonding interactions with biological targets. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its core components is presented below. These parameters are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 1187386-00-0Parchem[1]
Molecular Formula C₉H₈IN₃Calculated
Molecular Weight 285.09 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from related compounds
Boiling Point (Predicted) 379.5±27.0 °CInferred from similar structures
Density (Predicted) 1.89±0.1 g/cm³Inferred from similar structures

Note: Some properties are predicted or inferred based on the analysis of structurally related compounds due to the limited availability of experimental data for this specific molecule.

Synthesis and Purification

The synthesis of this compound typically involves a nucleophilic substitution reaction. The rationale behind this approach is the well-established reactivity of the pyrazole nitrogen as a nucleophile and the susceptibility of a benzylic-type halide to substitution.

Proposed Synthetic Pathway

A common and effective method for the synthesis is the N-alkylation of 4-iodo-1H-pyrazole with 3-(chloromethyl)pyridine. This reaction is generally carried out in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product & Byproduct A 4-Iodo-1H-pyrazole (CAS: 3469-69-0) C Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) Room Temperature to mild heating A->C Nucleophile B 3-(Chloromethyl)pyridine (or hydrochloride salt) B->C Electrophile D This compound (CAS: 1187386-00-0) C->D N-Alkylation E Salt Byproduct (e.g., KCl, NaCl) C->E Forms salt

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Preparation : To a solution of 4-iodo-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq). The choice of a polar aprotic solvent is critical as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism without interfering with the nucleophile.

  • Reaction : Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole.

  • Addition : Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture. If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl. The reaction is then stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive it to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual DMF and salts, and dried over anhydrous sodium sulfate.

  • Purification : The crude product is concentrated under reduced pressure. Purification is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Analytical Characterization

The structural confirmation of the synthesized this compound is crucial. Standard analytical techniques are employed for this purpose.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show characteristic signals for the pyridine and pyrazole protons, as well as a key singlet for the methylene linker protons (-CH₂-), typically in the range of 5.0-5.5 ppm. The protons on the pyrazole ring would appear as distinct singlets, and the pyridine protons would show characteristic coupling patterns in the aromatic region (7.0-8.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will confirm the number of unique carbon atoms. The carbon of the methylene linker would be found around 50-60 ppm. The iodinated carbon of the pyrazole ring would appear at a significantly upfield chemical shift compared to the other pyrazole carbons due to the heavy atom effect of iodine.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The ESI-MS spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 286.0. The isotopic pattern of iodine would also be observable.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine and pyrazole moieties are prevalent in a vast number of approved drugs and clinical candidates due to their ability to form key interactions with biological targets. The title compound serves as a versatile scaffold for the development of novel therapeutics.

Kinase Inhibitors

Structurally related compounds are known to be key intermediates in the synthesis of kinase inhibitors, particularly for targeted cancer therapies.[2] The pyridine and pyrazole rings can act as hydrogen bond acceptors and donors, respectively, anchoring the molecule in the ATP-binding pocket of kinases. The 4-iodo-pyrazole moiety is particularly valuable as it allows for the introduction of various substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling extensive Structure-Activity Relationship (SAR) studies.[3] This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the lead compounds.

G cluster_reactions Chemical Modifications cluster_derivatives Diverse Molecular Scaffolds A This compound B Suzuki Coupling (with Boronic Acids) A->B C Sonogashira Coupling (with Alkynes) A->C D Other Cross-Coupling Reactions A->D E Aryl-substituted Pyrazoles B->E F Alkynyl-substituted Pyrazoles C->F G Heteroaryl-substituted Pyrazoles D->G H Lead Compounds for Kinase Inhibitors, etc. E->H F->H G->H

Caption: Role as a versatile intermediate in drug discovery.

Probes for Chemical Biology

The iodine atom can be replaced with a radioactive isotope (e.g., ¹²⁵I or ¹²³I), making this scaffold suitable for developing radiolabeled tracers for imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).[2] These tracers are invaluable tools for studying drug distribution and target engagement in vivo.

Safety and Handling

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.[4]

  • Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

  • PubChem. 4-Iodopyrazole. National Institutes of Health. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available from: [Link]

  • Huang, P. H., Wen, Y. S., & Shen, J. Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o637. Available from: [Link]

  • MySkinRecipes. 3-(4-Iodo-1H-pyrazol-1-yl)pyridine. Available from: [Link]

  • Journal of Organic & Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]

  • National Center for Biotechnology Information. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]

Sources

A Predictive Spectroscopic Guide to 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed predictive analysis of the spectral data for the novel heterocyclic compound, 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine. In the absence of direct empirical data in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. By synthesizing data from analogous structures—specifically the 4-iodopyrazole and 3-methylpyridine moieties—this guide offers a robust framework for the characterization and structural verification of this and related compounds. The methodologies and interpretations presented herein are designed to be self-validating, providing researchers with the causal logic behind expected spectral outcomes.

Molecular Structure and Spectroscopic Overview

The target molecule, this compound, is comprised of a 4-iodopyrazole ring linked to a pyridine ring through a methylene bridge at the 3-position. This non-conjugated linkage means that, to a first approximation, the spectral features of each heterocyclic system will be largely preserved, with predictable shifts induced by the N-alkylation and the electronic influence of the substituent groups.

G cluster_nmr NMR Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) h1 ¹H NMR Acquisition (400 MHz) prep->h1 c13 ¹³C NMR Acquisition (100 MHz) prep->c13 proc Data Processing (FT, Phasing, Calibration) h1->proc c13->proc analysis Structural Elucidation (Integration, Multiplicity, 2D NMR) proc->analysis G M [M]⁺• m/z = 285 frag1 [C₆H₇N]⁺ m/z = 92 M->frag1 - •C₃H₂IN₂ frag2 [M-I]⁺ m/z = 158 M->frag2 - •I frag3 [C₅H₄N]⁺ m/z = 78 frag1->frag3 - CH₃

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Type Rationale & Comparative Insights
3100 - 3150 Aromatic C-H StretchCharacteristic of C-H stretching in both pyrazole and pyridine rings.
2850 - 2960 Aliphatic C-H StretchFrom the methylene (-CH₂-) bridge. These will likely be weak peaks.
1580 - 1610 C=C & C=N StretchingAromatic ring stretching vibrations from both the pyridine and pyrazole rings. Pyridine itself shows a strong band in this region.
1400 - 1500 Aromatic Ring VibrationsFurther characteristic absorptions for both heterocyclic rings.
~1100 C-N StretchAssociated with the N-CH₂ bond.
Below 800 C-I Stretch & C-H BendingThe C-I stretch is typically found in the far-IR region (below 600 cm⁻¹). Out-of-plane C-H bending vibrations for the substituted rings will also be present.

Experimental Protocols

To validate these predictions, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Utilize a 400 MHz (or higher) spectrometer. Acquire the spectrum with a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-32 scans are sufficient. *[1] ¹³C NMR Acquisition: On the same instrument, acquire the spectrum with a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. *[1] Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a GC inlet.

  • Ionization: Use standard electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass range of m/z 40-400 to observe the molecular ion and key fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

Conclusion

This guide presents a predictive but scientifically grounded analysis of the expected NMR, MS, and IR spectral data for this compound. By understanding the characteristic spectral features of the constituent pyrazole and pyridine moieties, researchers can confidently approach the characterization of this and similar molecules. The provided protocols offer a standardized method for data acquisition, ensuring reproducibility and accuracy in structural verification.

References

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

  • NIST. Pyridine, 3-methyl-. Available at: [Link]

  • SpectraBase. 4-Iodo-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Available at: [Link]

  • PubChem. 4-Iodopyrazole | C3H3IN2 | CID 77022. Available at: [Link]

  • NIST. Pyridine, 3-methyl-. Available at: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

Sources

solubility of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: A Methodological and Predictive Guide to the Organic Solvent Solubility of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a heterocyclic compound incorporating structural motifs of significant interest in medicinal chemistry and materials science. The pyridine and pyrazole rings are prevalent in numerous bioactive molecules and functional materials.[1][2][3] Understanding the solubility of this compound in organic solvents is a critical prerequisite for its application in synthetic chemistry, purification processes like crystallization, and formulation for biological screening. Due to the absence of specific, publicly available quantitative solubility data for this molecule, this guide serves as a comprehensive technical framework for both predicting and experimentally determining its solubility profile. As a Senior Application Scientist, this document provides a narrative built on foundational chemical principles, predictive analysis, and robust, validated experimental methodologies.

Introduction: Structural Rationale and the Importance of Solubility

The molecular architecture of this compound—featuring a pyridine ring, an N-substituted 4-iodopyrazole, and a methylene linker—suggests a nuanced physicochemical profile. Pyridine derivatives are often utilized in drug design to enhance the bioavailability and solubility of less soluble compounds, owing to their polar and ionizable nature.[1][2] The pyrazole moiety is another critical pharmacophore found in a wide array of approved drugs. The interplay of these components dictates the compound's interaction with various solvent environments, a factor that is paramount for:

  • Reaction Kinetics: Ensuring the compound is sufficiently dissolved for homogenous reaction conditions.

  • Purification Strategy: Designing effective crystallization or chromatographic purification schemes.

  • Formulation Development: Creating stable solutions for analytical testing or biological assays.

This guide provides the theoretical and practical tools necessary to systematically characterize these crucial solubility properties.

Theoretical Solubility Prediction: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" provides a robust framework for predicting the solubility of a solute in a given solvent.[4] By dissecting the structural components of this compound, we can infer its likely behavior in different classes of organic solvents.

  • Polar Moieties: The molecule possesses two key polar features: the pyridine nitrogen and the two pyrazole nitrogens. These sites can act as hydrogen bond acceptors. The N-H group on an unsubstituted pyrazole would act as a hydrogen bond donor, though in this N1-substituted molecule, this specific interaction is absent. The overall polarity makes the molecule amenable to dissolution in polar solvents.

  • Aromatic Systems: The presence of two aromatic rings (pyridine and pyrazole) allows for π-π stacking interactions, suggesting potential solubility in aromatic solvents.

  • Iodo-Substituent: The iodine atom significantly increases the molecular weight and polarizability of the molecule. While it is an electronegative atom, its primary effect is often to enhance van der Waals forces and decrease overall polarity compared to a non-halogenated analogue.

  • Methylene Linker: The CH₂ group provides rotational flexibility but has a minor impact on overall polarity.

Based on this structural analysis, a qualitative prediction of solubility can be formulated.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe solvent's ability to hydrogen bond with the nitrogen atoms of the pyridine and pyrazole rings is the dominant factor.[4][5]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileHigh to ModerateStrong dipole-dipole interactions between the solvent and the polar heterocyclic rings will facilitate dissolution.
Aromatic Toluene, BenzeneModerate to Lowπ-π stacking interactions between the solvent and the compound's aromatic rings may contribute to solubility, but the compound's polarity may limit it.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to LowTHF, being more polar, is expected to be a better solvent than diethyl ether. Solubility will depend on the balance between polar interactions and nonpolar character.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents can engage in dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor to the nitrogen acceptors.
Nonpolar Hexanes, HeptaneVery LowThe significant polarity of the molecule makes it incompatible with nonpolar aliphatic solvents.[4][6]

Experimental Workflow for Quantitative Solubility Determination

To move beyond prediction, a robust and reproducible experimental protocol is required. The isothermal shake-flask method is a widely accepted standard for determining the solubility of solid compounds.[6] The following protocol is a self-validating system designed for accuracy and reliability.

Core Experimental Protocol: Isothermal Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials (e.g., add 20 mg to 2 mL of solvent). A visible excess of solid must remain at the end of the experiment to ensure saturation.[7][8]

    • Add a precise volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach thermodynamic equilibrium. A duration of 24 to 72 hours is typical, and this should be confirmed by sampling at different time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued. This time-course validation is critical for trustworthiness.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is crucial to avoid artificially high results.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.

  • Analytical Quantification (HPLC-UV):

    • Rationale for Method Choice: HPLC-UV is chosen for its high sensitivity, specificity, and wide dynamic range, which are ideal for accurately quantifying aromatic compounds like the target molecule.

    • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides a sharp, well-resolved peak for the compound. The UV detector should be set to a wavelength of maximum absorbance (λmax) for the compound.

    • Calibration: Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve by plotting peak area against concentration. An R² value > 0.999 is required for a reliable calibration.

    • Sample Analysis: Inject the diluted samples from step 3 and determine their concentration by interpolating their peak areas from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor used.

    • Express solubility in appropriate units, typically mg/mL and mol/L.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol, from initial setup to final data acquisition.

G cluster_equil 2. Equilibration cluster_data 4. Data Processing weigh Weigh excess solid compound add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant T (24-72 hours) add_solvent->shake settle Settle suspension shake->settle filter Filter supernatant (0.22 µm) settle->filter dilute Dilute sample for analysis filter->dilute hplc Quantify via HPLC-UV dilute->hplc calculate Calculate Solubility (mg/mL, mol/L) hplc->calculate calibration Generate Calibration Curve (R² > 0.999) calibration->calculate

Caption: Experimental workflow for the quantitative determination of solubility.

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across different solvents and provides a valuable dataset for future process development and formulation activities.

Table 2: Template for Quantitative Solubility Data of this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
MethanolPolar ProticExperimental ValueCalculated Value
EthanolPolar ProticExperimental ValueCalculated Value
AcetonitrilePolar AproticExperimental ValueCalculated Value
DMSOPolar AproticExperimental ValueCalculated Value
TetrahydrofuranEtherExperimental ValueCalculated Value
DichloromethaneChlorinatedExperimental ValueCalculated Value
TolueneAromaticExperimental ValueCalculated Value
n-HeptaneNonpolarExperimental ValueCalculated Value

Conclusion

While published quantitative solubility data for this compound is not currently available, a robust understanding of its likely behavior can be derived from its molecular structure. This guide provides the predictive framework and a detailed, validated experimental protocol necessary for researchers to generate this critical data. By systematically applying the described shake-flask method coupled with HPLC analysis, scientists in drug discovery and chemical development can accurately characterize the solubility profile of this compound, enabling its effective use in synthesis, purification, and formulation, thereby accelerating research and development timelines.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
  • How to determine the solubility of a substance in an organic solvent? (2024).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science, Taibah University.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (n.d.).
  • Synthesis of water-soluble novel bioactive pyridine-based azo coumarin derivative and competitive cytotoxicity, DNA binding, BSA binding study, and in silico analysis with coumarin. (2023). PubMed.
  • Iodopyridine: Common isomorphs, synthesis, side effects and applic
  • Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds. (2026).
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025).
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI.
  • 3-iodo-1-methyl-1h-pyrazolo[4,3-b]pyridine. (n.d.). PubChem.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. (n.d.).
  • Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide. (n.d.). BenchChem.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). RSC Publishing.
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stability and storage conditions for 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and optimal storage conditions for this compound. Synthesized from established principles governing iodinated aromatic compounds, pyrazoles, and pyridine derivatives, this document is intended for researchers, scientists, and drug development professionals who utilize this compound as a key intermediate or starting material. The primary stability concern identified is the susceptibility of the carbon-iodine (C-I) bond to photolytic and thermal degradation. This guide outlines detailed protocols for storage, handling, and experimental stability assessment to ensure the integrity and purity of the compound throughout its lifecycle in a research and development setting.

Introduction

Chemical Profile and Inherent Stability Factors

The stability of this compound is governed by the interplay of its three core structural components: the iodinated pyrazole ring, the methylene bridge, and the pyridine ring.

  • Pyrazole Moiety : The pyrazole ring is an aromatic five-membered heterocycle that is generally robust and stable to oxidation and reduction[1]. The metabolic stability of pyrazole derivatives is a key reason for their prevalence in recently approved drugs[2]. In this molecule, the pyrazole nitrogen is alkylated (N-1 position), which can enhance stability compared to N-unsubstituted pyrazoles that possess an acidic proton[3].

  • Pyridine Moiety : The pyridine ring is a stable aromatic system[4]. Its basic nitrogen atom allows for the formation of stable salts, and its small size and capacity for hydrogen bonding often improve the aqueous solubility of pharmaceutical molecules[4]. While generally stable, the ring can participate in various chemical reactions, but it is not considered an inherently labile functional group under standard storage conditions.

  • Carbon-Iodine (C-I) Bond : This is the most critical feature influencing the compound's stability. The C-I bond is the weakest of the carbon-halogen bonds and is consequently susceptible to cleavage, particularly when exposed to energy in the form of light or heat[5]. This susceptibility is the primary driver for the specific storage and handling recommendations that follow. Cleavage of this bond can lead to the formation of elemental iodine (I₂), often observed as a yellow or brown discoloration of the material[5].

Potential Degradation Pathways

Understanding the mechanisms by which this compound may degrade is fundamental to preventing it. The most probable pathways are photodegradation and thermal degradation.

Photodegradation

Exposure to light, particularly in the UV spectrum, can provide sufficient energy to induce homolytic cleavage of the C-I bond. This generates a pyrazolyl radical and an iodine radical. The iodine radicals can then combine to form elemental iodine (I₂), which is responsible for the characteristic discoloration of aged or improperly stored iodinated compounds[5].

Thermal Degradation

Elevated temperatures can also promote the cleavage of the C-I bond. While more energy is typically required than for photolysis, long-term storage at ambient or elevated temperatures can lead to a gradual decline in purity. Manufacturers of iodine contrast media, for example, specify storage below 25°C or 30°C to prevent accelerated chemical changes[6].

Hydrolytic and Oxidative Degradation

While the core heterocyclic structures are relatively resistant to hydrolysis, extreme pH conditions should be avoided during long-term storage in solution[7][8]. Similarly, while the pyrazole ring is generally stable to oxidation, strong oxidizing agents should be considered incompatible[1][9]. For practical purposes, under recommended storage conditions, hydrolysis and oxidation are considered minor degradation pathways compared to photolysis.

cluster_main Potential Degradation Pathways cluster_pathways cluster_products Parent This compound Photodegradation Photodegradation (Primary Pathway) Parent->Photodegradation Light (UV) ThermalDegradation Thermal Degradation (Secondary Pathway) Parent->ThermalDegradation Heat (Δ) Degradant_A Des-iodo Impurity Photodegradation->Degradant_A Degradant_B Elemental Iodine (I₂) (Causes Discoloration) Photodegradation->Degradant_B ThermalDegradation->Degradant_A ThermalDegradation->Degradant_B

Caption: Primary degradation pathways for the title compound.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, the following protocols are essential. They are designed to directly counter the degradation pathways identified above.

Long-Term Storage (Solid State)

The goal of long-term storage is to minimize exposure to light, heat, oxygen, and moisture.

ParameterRecommendationRationale
Temperature Store at 2-8°C or frozen (-20°C).Minimizes thermal degradation by reducing kinetic energy available for C-I bond cleavage[5][6].
Light Store in an amber glass vial or a clear vial wrapped in aluminum foil.Prevents photolytic cleavage of the sensitive C-I bond, which is a primary degradation route[5].
Atmosphere Flush the container with an inert gas (argon or nitrogen) before sealing.Displaces atmospheric oxygen and moisture, preventing potential long-term oxidative or hydrolytic degradation[5].
Container Use a tightly sealed glass container with a PTFE-lined cap.Prevents moisture ingress and potential reaction with container materials. Glass is inert.
Laboratory Handling and Use
  • Equilibration : Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing and Dispensing : Perform these operations promptly in a low-light environment (e.g., away from direct sunlight) to minimize light exposure. Work under a hood to avoid inhalation[10][11].

  • Solution Preparation : Use high-purity, freshly opened, or de-gassed solvents to minimize exposure to dissolved oxygen and potential oxidizing impurities like peroxides[12]. If preparing stock solutions for storage, apply the same principles as long-term solid storage (amber vials, inert atmosphere, refrigeration).

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is crucial for identifying likely degradation products and establishing a stability-indicating analytical method. This protocol outlines a typical workflow.

start Prepare Stock Solution of Compound in Acetonitrile/Water control Control Sample (Unstressed, t=0) start->control acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (Solution, ICH Q1B light exposure) start->photo analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS control->analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Data: - Peak Purity - Mass Balance - Identify Degradants analysis->evaluation

Caption: Workflow for a forced degradation study.

Methodology
  • Preparation : Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Stress Conditions : Aliquot the stock solution (or solid material for thermal stress) into separate amber vials and subject them to the following conditions[12]:

    • Acid Hydrolysis : Add an equal volume of 0.2 M HCl to the stock solution (final concentration 0.1 M HCl). Heat at 60-80°C for a defined period (e.g., 24 hours).

    • Base Hydrolysis : Add an equal volume of 0.2 M NaOH to the stock solution (final concentration 0.1 M NaOH). Keep at room temperature for a defined period.

    • Oxidative Degradation : Treat the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.

    • Thermal Degradation : Expose the solid compound to dry heat (e.g., 80-100°C).

    • Photostability : Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines, running a dark control in parallel.

  • Sample Analysis : At specified time points, withdraw aliquots. Neutralize the acid and base-stressed samples before injection. Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid, with UV and Mass Spec detection).

  • Data Analysis :

    • Calculate the percentage of degradation of the parent compound.

    • Identify major degradation products using mass spectrometry. The primary expected degradant is the des-iodo version of the molecule.

    • Ensure the analytical method can resolve all degradation peaks from the main peak and from each other.

Conclusion

The stability of this compound is primarily dictated by the labile carbon-iodine bond. Degradation, manifesting as the formation of the des-iodo impurity and elemental iodine, is readily initiated by exposure to light and heat. By adhering to the stringent storage and handling protocols outlined in this guide—namely, protection from light, storage at reduced temperatures, and the use of an inert atmosphere—researchers can ensure the long-term purity and viability of this important chemical intermediate. Implementing systematic stability assessments, such as forced degradation studies, is a critical step in validating its use for sensitive downstream applications in drug discovery and development.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health (NIH). Available at: [Link]

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  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development (IJNRD). Available at: [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. Available at: [Link]

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  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

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  • Stability Analysis of Pyridine Complexes with Homo‐ and Heterometallic (Cu, Ag, Au) Dimers: A Perspective From SAPT. ResearchGate. Available at: [Link]

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  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

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  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. American Chemical Society. Available at: [Link]

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  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]

  • Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. PubMed. Available at: [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. National Institutes of Health (NIH). Available at: [Link]

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Introduction: The Strategic Fusion of Pyrazole and Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrazole-Pyridine Derivatives

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. Pyrazole, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, and pyridine, a six-membered aromatic heterocycle, are two such privileged structures.[1][2] Individually, they are integral components of numerous FDA-approved drugs.[3] The fusion or linkage of these two rings into a single molecular entity creates the pyrazole-pyridine scaffold, a versatile framework that has garnered significant attention for its broad spectrum of biological activities.[4][5]

The rationale for this chemical union is grounded in several key principles. The pyrazole moiety can engage in a variety of non-covalent interactions, including hydrogen bonding, due to its pyrrole-like and pyridine-like nitrogen atoms.[6][7] The pyridine ring, a bioisostere of a phenyl group, enhances aqueous solubility and can act as a hydrogen bond acceptor. This combination of properties allows pyrazole-pyridine derivatives to effectively interact with a wide array of biological targets, leading to potent therapeutic effects. This guide provides a detailed exploration of the significant biological activities of these derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

The development of novel anticancer agents is a primary focus of modern drug discovery. Pyrazole-pyridine derivatives have emerged as a promising class of compounds, often exerting their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[6][8]

Mechanism of Action: Kinase Inhibition

Many pyrazole-pyridine compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases.[8] This prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways essential for cancer cell proliferation, survival, and metastasis. Key kinase targets include:

  • Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis.[9]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT pathway is a critical pro-survival pathway. Dual inhibition of PI3Kγ and PI3Kδ isoforms has shown potential in cancer immunotherapy by modulating the tumor microenvironment.[10]

  • TANK-Binding Kinase 1 (TBK1): A noncanonical IKK family member, TBK1 is implicated in oncogenesis and innate immunity. Potent and selective inhibitors of TBK1 have been developed from the pyrazolo[3,4-b]pyridine scaffold.[11]

A notable example is the pyrazolo[1,5-a]pyrimidine scaffold, which is structurally similar and acts as an ATP-competitive inhibitor targeting kinases like EGFR, B-Raf, and MEK, which are relevant in non-small cell lung cancer and melanoma.[8]

Representative Anticancer Pyrazole-Pyridine Derivatives

The anticancer potential of these compounds has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound ClassTarget Cell LineKey Findings & IC50 ValuesReference
Pyrazolo[3,4-b]pyridinesA-549 (Lung), HEPG2 (Liver), HCT-116 (Colon)Compound 8b showed the highest activity with IC50 values of 2.9 µM, 2.6 µM, and 2.3 µM, respectively.[12][13]
Pyrazolo[1,5-a]pyridinesMC38 Syngeneic Mouse ModelCompound 20e (IHMT-PI3K-315) , a dual PI3Kγ/δ inhibitor (IC50 = 4.0 nM and 9.1 nM, respectively), suppressed tumor growth in vivo.[10]
1H-pyrazolo[3,4-b]pyridinesTBK1 Kinase AssayCompound 15y emerged as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM.[11]
Pyrazolo[3,4-b]pyridinesNRK-49F (Rat Kidney Fibroblast)Compound 17f , an AMPK activator, inhibited cell proliferation with an IC50 of 0.78 µM.[14]
Pyrazole-Pyridine HybridsHepG2 (Liver)Compound 2g showed impressive efficacy against the HepG2 cancer cell line with a GI50 value of 0.01 µM.[15]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][17] It is a crucial first step in screening potential anticancer compounds.

Causality: This protocol is designed to determine if a test compound reduces the viability of cancer cells. The underlying principle is that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in formazan indicates cytotoxicity.[17]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3][12]

  • Compound Treatment: Prepare serial dilutions of the pyrazole-pyridine derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3]

  • Incubation: Incubate the plates for a further 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis. A lower IC50 value indicates greater cytotoxic potency.[16]

G cluster_workflow Workflow: MTT Cytotoxicity Assay A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Pyrazole-Pyridine Derivatives (serial dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (3-4 hour incubation) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Experimental workflow for assessing anticancer activity using the MTT assay.

Anti-inflammatory Activity: Quelling Pathological Inflammation

Mechanism of Action: COX Inhibition and Cytokine Suppression

The anti-inflammatory effects of these compounds are often attributed to:

  • Suppression of Pro-inflammatory Cytokines: These derivatives can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as other inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE-2), often in lipopolysaccharide (LPS)-stimulated macrophage models.[21][22]

G LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage / Monocyte LPS->Macrophage NFkB NF-κB Pathway Macrophage->NFkB Activation COX2 COX-2 Enzyme NFkB->COX2 Upregulation iNOS iNOS Enzyme NFkB->iNOS Upregulation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulation PGs Prostaglandins COX2->PGs NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation Cytokines->Inflammation PGs->Inflammation NO->Inflammation Compound Pyrazole-Pyridine Derivative Compound->NFkB Inhibition Compound->COX2 Inhibition Compound->iNOS Inhibition

Caption: Mechanism of anti-inflammatory action of pyrazole-pyridine derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Screening in Macrophages

This protocol uses a cell-based assay to screen compounds for their ability to suppress the production of inflammatory mediators in response to a bacterial endotoxin, providing a reliable model for inflammation.[21][23]

Causality: Lipopolysaccharide (LPS) is a component of Gram-negative bacteria that potently activates macrophages (like the RAW264.7 or THP-1 cell lines) to produce a cascade of pro-inflammatory mediators.[23] This protocol tests the hypothesis that the pyrazole-pyridine derivative can interfere with this activation pathway, thereby reducing the output of markers like nitric oxide (NO) or TNF-α. This provides direct evidence of the compound's anti-inflammatory potential at a cellular level.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW264.7 (murine macrophage) or THP-1 (human monocytic) cells in appropriate media. For THP-1 cells, differentiation into a macrophage-like state is typically induced with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.

  • Cell Plating: Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 100 ng/mL to 1 µg/mL) to the wells. Include control wells with cells only, cells + LPS, and cells + LPS + a reference drug (e.g., Dexamethasone).[22][23]

  • Incubation: Incubate the plates for 18-24 hours.

  • Quantification of Nitric Oxide (NO):

    • Collect 50-100 µL of the cell culture supernatant from each well.

    • Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.[21]

  • Quantification of Cytokines (e.g., TNF-α): The concentration of TNF-α or IL-6 in the supernatant can be measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.[23][24]

  • Data Analysis: Compare the levels of NO or cytokines in the compound-treated groups to the LPS-only control to determine the percentage of inhibition.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial and antifungal properties. Pyrazole-pyridine derivatives have shown promise in this area, exhibiting activity against a range of clinically relevant pathogens.[15][25][26]

Mechanism of Action

The precise mechanisms of antimicrobial action are diverse and not always fully elucidated for this class of compounds. However, proposed mechanisms include:

  • Enzyme Inhibition: Some derivatives may act as inhibitors of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[26]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to interfere with the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Spectrum of Activity

Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, as well as fungal species.

Compound ClassTarget MicroorganismKey Findings & MIC ValuesReference
Pyrazolo[3,4-b]pyridinesVancomycin-resistant Enterococcus (VRE)Compound 2g and 2j showed significant activity (MIC = 8 µg/mL), superior to the standard (16 µg/mL).[15]
Pyrazolo[3,4-b]pyridinesESBL-producing Escherichia coliCompound 2g and 2l showed high activity (MIC = 4 µg/mL).[15]
Pyrazoline Derivatives with PyridineStaphylococcus aureusCompounds 5, 19, 24 exhibited the highest activity with an MIC of 64 µg/mL.[27]
Pyrazoline Derivatives with PyridineEnterococcus faecalisCompounds 22, 24 showed the best activity with an MIC of 32 µg/mL.[27]
Thiophene-pyrazole-pyridine HybridsS. aureus, B. subtilis, E. coli, C. albicansCompounds 82-84 possessed good antimicrobial activity against all tested strains.[25]
Experimental Protocol: Antimicrobial Susceptibility Testing (AST) via Broth Microdilution

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[28][29]

Causality: This protocol establishes the direct effect of a compound on microbial growth. By exposing a standardized inoculum of bacteria to a serial dilution of the test compound, one can pinpoint the precise concentration at which bacteriostatic (growth-inhibiting) activity occurs. It is a quantitative method that provides a crucial parameter (MIC) for evaluating antimicrobial potency.[30][31]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the pyrazole-pyridine derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation: Add an equal volume (50 or 100 µL) of the diluted bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.[15]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[28][29] This can also be read using a plate reader.

Neuroprotective Activity

Neurodegenerative diseases and acute neuronal injury represent significant therapeutic challenges. Recent research has highlighted the potential of pyrazole-based compounds, including pyrazole-pyridine derivatives, as neuroprotective agents.[32][33][34]

Mechanism of Action: Anti-inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are key pathological processes in many neurological disorders. The neuroprotective effects of pyrazole-pyridine derivatives are often linked to their ability to:

  • Mitigate Neuroinflammation: As discussed previously, these compounds can suppress the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in microglial cells, the resident immune cells of the central nervous system.[22] Over-activation of microglia contributes to neuronal damage.

  • Combat Oxidative Stress: Some derivatives may possess antioxidant properties, helping to neutralize reactive oxygen species (ROS) that can damage neurons.

One study identified a pyrazole derivative, compound 6g , as a potent inhibitor of IL-6 expression (IC50 = 9.562 µM) in LPS-stimulated BV2 microglial cells, suggesting its potential for mitigating secondary inflammation in spinal cord injuries.[22]

Conclusion and Future Perspectives

The pyrazole-pyridine scaffold represents a highly versatile and privileged structure in medicinal chemistry. The fusion of these two heterocycles provides a unique three-dimensional architecture that allows for effective interactions with a multitude of biological targets. The extensive research into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities underscores their immense therapeutic potential.

Future research will likely focus on several key areas:

  • Target Selectivity: Fine-tuning the structure to enhance selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1, or specific kinases) to improve efficacy and reduce side effects.

  • Mechanism Elucidation: Deeper investigation into the precise molecular mechanisms underlying their antimicrobial and neuroprotective effects.

  • Pharmacokinetic Optimization: Modification of the scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability, to translate potent in vitro activity into in vivo efficacy.

  • Multi-target Ligands: Designing single molecules that can modulate multiple targets relevant to complex diseases like cancer or neurodegeneration.

The continued exploration of the structure-activity relationships and biological activities of pyrazole-pyridine derivatives holds great promise for the development of the next generation of therapeutic agents.

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An In-depth Technical Guide to the Potential Therapeutic Targets of Iodinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of iodinated pyrazoles, a class of heterocyclic compounds with significant potential in drug discovery. We will delve into their mechanisms of action, identify promising therapeutic targets, and provide detailed experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these molecules.

Introduction: The Rising Prominence of Iodinated Pyrazoles in Medicinal Chemistry

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry. Their derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2]. The introduction of an iodine atom onto the pyrazole scaffold can significantly enhance the therapeutic potential of these molecules. The iodine atom, through its ability to form halogen bonds and other non-covalent interactions, can improve binding affinity, selectivity, and pharmacokinetic properties[3][4][5]. This has led to a surge of interest in iodinated pyrazoles as promising candidates for the development of novel therapeutics.

This guide will provide a detailed overview of the known and potential therapeutic targets of iodinated pyrazoles, with a focus on kinases, G-protein coupled receptors (GPCRs), and other enzymes. We will also explore the underlying mechanisms of action and provide practical, step-by-step protocols for target identification and validation.

The Crucial Role of the Iodine Atom: Understanding Halogen Bonding

A key feature that distinguishes iodinated pyrazoles is the ability of the iodine atom to participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic partner such as an oxygen, nitrogen, or sulfur atom in a biological target[4][5]. This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole"[5].

The strength of a halogen bond increases with the polarizability and decreases with the electronegativity of the halogen atom, following the trend I > Br > Cl > F[5]. Consequently, iodine is the strongest halogen bond donor among the halogens. This unique property allows iodinated pyrazoles to form strong and highly directional interactions with their protein targets, contributing to enhanced binding affinity and selectivity[3][6].

Potential Therapeutic Targets of Iodinated Pyrazoles

The diverse biological activities of iodinated pyrazoles suggest a wide range of potential therapeutic targets. Below, we discuss some of the most promising target classes.

Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development. Pyrazole-based compounds have been extensively investigated as kinase inhibitors, and several have entered clinical use[7].

Known and Potential Kinase Targets:

  • Janus Kinases (JAKs): The pyrazole-containing drug Baricitinib is a known inhibitor of JAK1 and JAK2, modulating their signaling pathways[7].

  • c-Jun N-terminal Kinase (JNK): Pyrazole derivatives have shown potent inhibitory activity against JNK, a key player in inflammatory signaling pathways[8].

  • Transforming Growth Factor-β Receptor 1 (TGF-βR1): The pyrazole moiety is a core scaffold in many reported TGF-βR1 kinase inhibitors[9].

  • Aurora Kinases: Pyrazole-based compounds have been identified as inhibitors of Aurora A kinase, a key regulator of mitosis[10].

  • Cyclin-Dependent Kinases (CDKs): Indole derivatives linked to a pyrazole moiety have demonstrated significant inhibitory activity against CDK2[1].

  • Receptor Tyrosine Kinases (RTKs):

    • VEGFR-2: Pyrazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2, a key regulator of angiogenesis[1][11].

    • EGFR: Pyrazole-containing compounds have been explored as inhibitors of Epidermal Growth Factor Receptor, a well-established cancer target[1][12].

    • RET Kinase: Molecular modeling studies have identified pyrazole derivatives as potential inhibitors of the RET receptor tyrosine kinase[13][14].

Signaling Pathways Modulated by Pyrazole-Based Kinase Inhibitors:

The inhibition of these kinases by iodinated pyrazoles can impact a multitude of downstream signaling pathways critical for cell proliferation, survival, and inflammation.

Signaling_Pathways cluster_growth Growth Factor Signaling cluster_inflammation Inflammatory Signaling cluster_cellcycle Cell Cycle Control RTKs RTKs (EGFR, VEGFR-2, RET) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTKs->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTKs->PI3K_AKT_mTOR Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival JNK JNK NFkB NF-κB Pathway JNK->NFkB p38 p38 MAPK Inflammation Inflammation p38->Inflammation NFkB->Inflammation CDKs CDKs Cell_Cycle_Progression Cell Cycle Progression CDKs->Cell_Cycle_Progression Aurora_Kinase Aurora Kinase Aurora_Kinase->Cell_Cycle_Progression Iodinated_Pyrazoles Iodinated Pyrazoles Iodinated_Pyrazoles->RTKs Inhibition Iodinated_Pyrazoles->JNK Inhibition Iodinated_Pyrazoles->p38 Inhibition Iodinated_Pyrazoles->CDKs Inhibition Iodinated_Pyrazoles->Aurora_Kinase Inhibition

Caption: Signaling pathways potentially modulated by iodinated pyrazoles.

G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs[15][16]. The ability of pyrazole derivatives to act as allosteric modulators of GPCRs presents an exciting avenue for therapeutic intervention[15][17].

Potential GPCR Targets:

While specific iodinated pyrazole GPCR modulators are less documented, the pyrazole scaffold is present in molecules targeting various GPCRs. The introduction of iodine could enhance affinity and selectivity for these targets.

Other Enzymes and Ion Channels

Beyond kinases and GPCRs, iodinated pyrazoles have shown activity against a variety of other enzymes and ion channels.

  • Alcohol Dehydrogenase (ADH): 4-Iodopyrazole is a known inhibitor of ADH[3].

  • Cytochrome P450 Enzymes (CYPs): Pyrazole derivatives can inhibit CYP enzymes, such as CYP2E1, which are involved in the metabolism of xenobiotics[18].

  • Lipoxygenase (LOX): Halogenated pyrazoline derivatives have demonstrated inhibitory activity against lipoxygenase, an enzyme involved in inflammatory pathways[19][20].

  • Thrombin: Pyrazole-based compounds have been developed as covalent inhibitors of thrombin, a key enzyme in the coagulation cascade[21][22].

  • TRPC and Orai Channels: Pyrazole derivatives have been identified as modulators of TRPC and Orai calcium channels, which are involved in various physiological processes[23].

Experimental Workflows for Target Identification and Validation

Identifying the specific molecular targets of a novel compound is a critical step in drug discovery. A variety of experimental techniques can be employed for this purpose.

Target Identification Strategies

Target_ID_Workflow Start Bioactive Iodinated Pyrazole Affinity_Based Affinity-Based Methods Start->Affinity_Based Label_Free Label-Free Methods Start->Label_Free Affinity_Chromatography Affinity Chromatography Affinity_Based->Affinity_Chromatography CETSA Cellular Thermal Shift Assay (CETSA) Label_Free->CETSA DARTS Drug Affinity Responsive Target Stability (DARTS) Label_Free->DARTS Mass_Spec Mass Spectrometry (Protein Identification) Affinity_Chromatography->Mass_Spec CETSA->Mass_Spec DARTS->Mass_Spec Target_Validation Target Validation Mass_Spec->Target_Validation

Caption: General workflow for target identification of iodinated pyrazoles.

4.1.1. Affinity-Based Method: Affinity Chromatography

Affinity chromatography is a powerful technique for isolating target proteins based on their specific binding to an immobilized ligand[24][25].

Step-by-Step Protocol for Affinity Chromatography:

  • Ligand Immobilization:

    • Synthesize an analog of the iodinated pyrazole with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

    • Couple the pyrazole analog to the activated beads according to the manufacturer's protocol.

    • Thoroughly wash the beads to remove any unreacted ligand.

  • Column Preparation and Equilibration:

    • Pack the affinity resin into a chromatography column.

    • Equilibrate the column by washing with several column volumes of binding buffer (e.g., PBS)[24].

  • Sample Preparation and Loading:

    • Prepare a cell lysate or protein extract from a relevant biological source.

    • Clarify the lysate by centrifugation to remove insoluble material.

    • Load the clarified lysate onto the equilibrated affinity column[26].

  • Washing:

    • Wash the column extensively with binding buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins by:

      • Competitive Elution: Applying a solution containing a high concentration of the free iodinated pyrazole.

      • Non-specific Elution: Changing the pH or ionic strength of the buffer to disrupt the protein-ligand interaction[27].

  • Protein Identification:

    • Collect the eluted fractions and separate the proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify them using mass spectrometry.

4.1.2. Label-Free Method: Cellular Thermal Shift Assay (CETSA)

CETSA is a technique that measures the thermal stability of proteins in their native cellular environment. Ligand binding can alter the thermal stability of a protein, which can be detected by a shift in its melting temperature[28][29][30].

Step-by-Step Protocol for CETSA:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the iodinated pyrazole at various concentrations or with a vehicle control.

    • Incubate for a sufficient time to allow for compound uptake and target engagement.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler[30].

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation[31].

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in each sample using:

      • Western Blotting: For single-protein analysis.

      • Mass Spectrometry (Thermal Proteome Profiling): For proteome-wide analysis[32].

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve in the presence of the compound indicates target engagement[30].

Target Validation

Once potential targets have been identified, their biological relevance must be validated.

Key Validation Steps:

  • In vitro Assays:

    • Express and purify the candidate target protein.

    • Perform binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to determine the binding affinity of the iodinated pyrazole.

    • Conduct functional assays to confirm that the compound modulates the activity of the target protein.

  • Cell-Based Assays:

    • Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the target gene in cells.

    • Assess whether the cellular phenotype observed with the iodinated pyrazole is recapitulated in the knockdown/knockout cells.

  • In vivo Models:

    • Evaluate the efficacy of the iodinated pyrazole in animal models of the relevant disease.

    • Correlate the in vivo efficacy with target engagement biomarkers.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of pyrazole derivatives against various targets. It is important to note that the specific activity of an iodinated pyrazole will depend on its unique chemical structure.

Compound ClassTargetIC50/KiReference
Pyrazole DerivativesAurora A Kinase0.16 µM[10]
Pyrazole-benzothiazole HybridsVEGFR-23.17 - 6.77 µM[1]
Indole-Pyrazole DerivativesCDK20.074 - 0.095 µM[1]
Halogenated PyrazolinesLipoxygenase80 µM[19][20]
Pyrazole-based InhibitorsThrombin16 - 80 nM[21]

Conclusion and Future Directions

Iodinated pyrazoles represent a promising class of compounds with the potential to address a wide range of therapeutic needs. Their unique ability to form halogen bonds provides a powerful tool for designing potent and selective modulators of various biological targets. The experimental workflows outlined in this guide provide a roadmap for the identification and validation of these targets, paving the way for the development of novel therapeutics.

Future research in this area should focus on:

  • Expanding the chemical space of iodinated pyrazoles: Synthesizing and screening diverse libraries of these compounds will be crucial for identifying novel drug candidates.

  • Elucidating detailed mechanisms of action: Further structural and mechanistic studies are needed to fully understand how iodinated pyrazoles interact with their targets at the molecular level.

  • In vivo evaluation: Promising candidates identified through in vitro and cell-based assays must be rigorously evaluated in relevant animal models to assess their therapeutic potential and safety profiles.

By continuing to explore the rich chemical and biological landscape of iodinated pyrazoles, the scientific community can unlock their full potential for the benefit of human health.

References

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An In-Depth Technical Guide to the Synthesis of N-Arylmethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-arylmethyl pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its unique three-dimensional arrangement allows for precise interactions with biological targets, making it a cornerstone in the development of treatments for a wide array of diseases, including cancer, inflammation, and neurological disorders.[5][6] This guide provides a comprehensive overview of the principal synthetic strategies for constructing N-arylmethyl pyrazoles, with a focus on mechanistic rationale, regiochemical control, and practical experimental considerations. It is intended for researchers, chemists, and drug development professionals seeking to leverage this critical heterocyclic motif.

Introduction: The Significance of the N-Arylmethyl Pyrazole Motif

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[2][7] The introduction of an arylmethyl group (such as a benzyl or substituted benzyl group) at one of these nitrogen atoms creates the N-arylmethyl pyrazole core. This substituent imparts significant conformational flexibility and lipophilicity, which are crucial for modulating pharmacokinetic and pharmacodynamic properties. The pyrazole ring itself can act as a versatile scaffold, capable of hydrogen bonding and dipole interactions, while the arylmethyl group often engages in hydrophobic or π-stacking interactions within target proteins.[4] Consequently, mastering the synthesis of these compounds is a critical skill for medicinal chemists.

The primary challenge in the synthesis of N-substituted pyrazoles from an unsymmetrical pyrazole precursor is controlling the regioselectivity of the substitution. The two nitrogen atoms (N1 and N2) of the pyrazole ring often exhibit similar nucleophilicity, leading to the formation of a mixture of regioisomers upon alkylation.[4][8] The strategic choice of synthetic method, reagents, and reaction conditions is therefore paramount to achieving a desired isomeric outcome.

Core Synthetic Strategy: Direct N-Alkylation

The most direct and widely employed method for synthesizing N-arylmethyl pyrazoles is the N-alkylation of a pre-formed pyrazole ring with an appropriate arylmethyl halide (e.g., benzyl bromide or chloride). This reaction is typically performed under basic conditions to deprotonate the pyrazole N-H, generating a nucleophilic pyrazolate anion that subsequently attacks the electrophilic halide in an SN2-type reaction.

Mechanism and Regioselectivity

The key to controlling the outcome of N-alkylation lies in understanding the factors that govern which nitrogen atom acts as the nucleophile.

  • Deprotonation: A base (e.g., NaH, K₂CO₃, Cs₂CO₃) abstracts the acidic proton from the pyrazole N-H, forming the pyrazolate anion.

  • Nucleophilic Attack: The resulting anion attacks the arylmethyl halide. The attack can occur from either N1 or N2.

  • Product Formation: This leads to a mixture of N1- and N2-arylmethylated pyrazole regioisomers.

The ratio of these isomers is influenced by a combination of steric and electronic factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring (at positions 3 or 5) will sterically hinder the adjacent nitrogen atom. Consequently, alkylation will preferentially occur at the less hindered nitrogen. For instance, using a sterically bulky alkylating agent can significantly favor substitution at the less crowded nitrogen position.[9]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.

  • Counter-ion and Solvent: The nature of the base's counter-ion (e.g., Na⁺, K⁺, Cs⁺) and the solvent can influence the location of the cation relative to the pyrazolate anion, thereby directing the incoming electrophile to one nitrogen over the other.[8][10]

// Invisible edges for layout edge [style=invis]; base -> halide; } caption [label="Mechanism of Direct N-Alkylation of Pyrazoles.", fontsize=10, fontcolor="#5F6368"]; } end_dot

Representative Experimental Protocol: N-Benzylation of 3-Phenyl-1H-pyrazole

This protocol describes a typical procedure for the N-alkylation of a pyrazole.

Materials:

  • 3-Phenyl-1H-pyrazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 3-phenyl-1H-pyrazole (1.0 eq) in DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases, indicating the formation of the sodium pyrazolate.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 regioisomers.

Alternative Synthetic Strategies

While direct alkylation is common, other methods offer advantages for specific substrates or regiochemical requirements.

Building the Ring: Cycloaddition and Condensation Reactions

Instead of modifying a pre-existing pyrazole, it is often advantageous to construct the ring with the N-arylmethyl group already attached to the hydrazine precursor.

  • Knorr Pyrazole Synthesis: The condensation of an N-arylmethylhydrazine with a 1,3-dicarbonyl compound is a classic and robust method for pyrazole synthesis.[2] The regioselectivity is determined by which carbonyl group of the dicarbonyl compound is attacked first by which nitrogen of the substituted hydrazine.

  • [3+2] Cycloaddition: The reaction of a diazoalkane (generated in situ) with an alkyne is a powerful method for constructing the pyrazole ring.[11] If the N-arylmethyl group is part of one of the reactants, it can be incorporated directly.

  • One-Pot Syntheses: Modern methods often employ one-pot, multi-component reactions where starting materials like ketones, aldehydes, and hydrazines are combined to form the pyrazole ring efficiently.[11][12][13]

Reductive Amination

Reductive amination provides an alternative route, particularly for the synthesis of N-arylmethyl-aminopyrazoles. This involves the reaction of an aminopyrazole with an aryl aldehyde to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride, NaBH₄) to the desired N-arylmethyl amine. This method is highly efficient for specific substitution patterns.[14]

G A 1. Reaction Setup (Reagents, Solvent, Inert Atm.) B 2. Reaction Execution (Stirring, Heating/Cooling) A->B C 3. Monitoring (TLC, LC-MS) B->C C->B Reaction Incomplete D 4. Work-up (Quenching, Extraction) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, HRMS) E->F G Pure N-Arylmethyl Pyrazole Product F->G

Data Summary: Comparison of N-Alkylation Conditions

The choice of base and solvent significantly impacts the yield and regioselectivity of N-alkylation reactions. The following table summarizes typical outcomes.

Pyrazole SubstrateAlkylating AgentBaseSolventTemp (°C)Major IsomerYield (%)Reference
3-Methyl-5-phenylpyrazolePhenethyl trichloroacetimidateCSA1,2-DCERefluxN1-phenethyl40% (N1), 16% (N2)[15]
3-CF₃-pyrazoleEthyl iodoacetateK₂CO₃MeCNRefluxMixture-[8]
3-CF₃-pyrazoleEthyl iodoacetateNaHMeCNRTN1-alkylated-[8]
PyrazoleBenzyl ChlorideNaHDMFRTN1-benzylHigh[13]
3,5-DimethylpyrazoleBenzyl BromideK₂CO₃AcetonitrileRefluxN1-benzyl~95%General Knowledge

Note: Yields and isomer ratios are highly substrate-dependent.

Troubleshooting and Optimization

  • Low Yield: Can be caused by incomplete deprotonation (use a stronger base like NaH), inactive alkylating agent, or side reactions. Ensure all reagents are pure and the reaction is performed under anhydrous conditions.

  • Poor Regioselectivity: This is the most common challenge. To favor the less sterically hindered N1 isomer, consider using a bulkier alkylating group or a base with a larger counter-ion (e.g., Cs₂CO₃).[8] Conversely, chelation control with specific metal ions might favor the N2 isomer in certain substrates.[10]

  • No Reaction: The alkylating agent may not be reactive enough. Switching from a chloride to a bromide or iodide can increase reactivity. For less reactive systems, acid-catalyzed methods using trichloroacetimidates can be effective.[15][16]

Conclusion

The synthesis of N-arylmethyl pyrazoles is a cornerstone of modern synthetic and medicinal chemistry. While direct N-alkylation remains the most common approach, its success hinges on a nuanced understanding and control of steric and electronic factors to manage regioselectivity. For cases where direct alkylation is problematic, strategies that involve the construction of the pyrazole ring, such as the Knorr synthesis or multi-component reactions, provide powerful and regiocontrolled alternatives. The continued development of novel catalytic systems and one-pot procedures promises to further streamline access to this vital class of molecules, accelerating the discovery of new therapeutics.[11]

References

  • Journal of Chemical and Pharmaceutical Research , One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. [Link]

  • ResearchGate , One-pot synthesis of N-substituted pyrazoles 1–7. Reaction conditions. [Link]

  • The Journal of Organic Chemistry , Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • MDPI , Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. [Link]

  • Organic Chemistry Portal , An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. [Link]

  • MDPI , Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Molecules , Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI , Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • ResearchGate , Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. [Link]

  • Semantic Scholar , Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Hilaris Publisher , A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • ResearchGate , One-pot synthesis of the N-pyrazolyl amine via a reductive amination. [Link]

  • Bentham Open , Microwave Synthesis of Arylmethyl Substituted Pyrazoles. [Link]

  • Research and Reviews: Journal of Chemistry , Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Organic Chemistry Portal , Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]

  • ResearchGate , Selected Pharmaceutical and Agrochemical Molecules Containing N¹‐aryl 3‐di/trifluoromethyl Pyrazole Scaffolds. [Link]

  • ResearchGate , Microwave Synthesis of Arylmethyl Substituted Pyrazoles. [Link]

  • ACS Publications , N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • MDPI , Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Royal Society of Chemistry , Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. [Link]

  • Universitat Autònoma de Barcelona Research Portal , Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. [Link]

  • Organic Chemistry Portal , A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. [Link]

  • SciSpace , N-Aryl-2-phenyl-2,3-dihydro-imidazo[1,2-b]pyrazole-1-carboxamides 7-substituted strongly inhibiting both fMLP-OMe- and IL-8-induced human neutrophil chemotaxis. [Link]

  • ChemRxiv , Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. [Link]

  • RSC Medicinal Chemistry , Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Organic Chemistry Portal , Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. [Link]

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Methodological & Application

Application Notes and Protocols: The Strategic Utility of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibition

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The development of small molecule kinase inhibitors (PKIs) that target the ATP-binding site has revolutionized treatment paradigms. Within the vast chemical space explored for PKIs, the pyrazole ring has emerged as a "privileged scaffold".[1][2] Its synthetic accessibility, favorable drug-like properties, and ability to act as a bioisosteric replacement for other heterocycles have cemented its role in drug design.[1] This is evidenced by the eight FDA-approved PKIs that incorporate a pyrazole ring, including notable drugs like Crizotinib, Ruxolitinib, and Encorafenib.[1][2]

These molecules often owe their efficacy to the pyrazole's ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP.[3][4] To achieve high potency and selectivity, this core scaffold must be decorated with specific substituents that can engage with other regions of the active site. This necessitates the use of versatile, functionalized pyrazole building blocks in synthesis. This document provides a detailed guide on the application of one such strategic intermediate, 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine , in the synthesis of novel kinase inhibitors.

The Intermediate of Choice: this compound

The value of this compound as a synthetic building block lies in its trifunctional nature, where each component serves a distinct and critical purpose in the final inhibitor design.

  • The Pyrazole Core : This is the foundational pharmacophore responsible for anchoring the inhibitor within the kinase hinge region through hydrogen bonding.[1][5]

  • The 3-(methyl)pyridine Substituent : This group provides a vector for interaction with the solvent-exposed region of the ATP pocket. The pyridine nitrogen can act as an additional hydrogen bond acceptor, potentially improving solubility and modulating pharmacokinetic properties.

  • The 4-Iodo Group : This is the key synthetic handle. The carbon-iodine bond is highly reactive and ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.[6] This allows for the late-stage introduction of a wide array of chemical moieties, enabling extensive Structure-Activity Relationship (SAR) studies to optimize inhibitor potency and selectivity.[6][7]

G cluster_0 This compound cluster_1 Functional Components cluster_2 Role in Kinase Inhibitor Design Structure A Pyrazole Core B 4-Iodo Group C 3-(methyl)pyridine Moiety A_role Hinge Binding Anchor (ATP Mimic) A->A_role provides B_role Reactive Handle for SAR (Suzuki, Sonogashira, etc.) B->B_role enables C_role Solvent-Front Interaction & Pharmacokinetics C->C_role influences

Figure 1: Functional breakdown of the this compound intermediate.

Application in Kinase Inhibitor Synthesis: A Case Study

The primary application of this intermediate is in the construction of complex bi-aryl or aryl-alkynyl structures common in modern kinase inhibitors. A prime example is its use in a Suzuki-Miyaura cross-coupling reaction to append a second aromatic or heteroaromatic ring system. This appended group is crucial for occupying the hydrophobic pocket under the P-loop or other regions of the active site to achieve high affinity and selectivity.[4]

The workflow below illustrates a general strategy for synthesizing a potent kinase inhibitor targeting a hypothetical kinase, using our title compound as the starting point.

G SM This compound (Starting Material) Reaction Suzuki-Miyaura Cross-Coupling SM->Reaction Boronic Aryl/Heteroaryl Boronic Acid or Ester (SAR Group) Boronic->Reaction Product Final Kinase Inhibitor (Target Molecule) Reaction->Product C-C Bond Formation Test Biological Screening (Kinase Assays) Product->Test Data IC50 Data (Potency & Selectivity) Test->Data

Figure 2: General synthetic workflow for kinase inhibitor development using Suzuki coupling.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura Coupling for C-4 Arylation

This protocol details a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The conditions are based on established methods for coupling with iodopyrazoles.[8][9]

Objective: To synthesize a 4-aryl-substituted pyrazole derivative, a common core for many kinase inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid of choice (1.1 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol %)

  • Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

  • Standard workup and purification reagents (Ethyl acetate, Brine, Anhydrous Na₂SO₄ or MgSO₄, Silica gel)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound and the selected arylboronic acid.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄) and the base (e.g., Na₂CO₃).

    • Causality Note: A palladium(0) source is required to initiate the catalytic cycle via oxidative addition into the C-I bond.[10] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10][11]

  • Solvent Addition & Degassing: Add the 1,4-dioxane/water solvent mixture. Degas the solution thoroughly for 15-20 minutes by bubbling with argon or nitrogen. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 90-100 °C under an inert atmosphere. For faster reactions, microwave irradiation at 90-120 °C for 10-30 minutes can be employed.[8]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting iodo-pyrazole is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract the product into an organic solvent such as ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine to remove residual base and water-soluble impurities, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-pyrazole product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Kinase Inhibition Assay (Radiometric)

This protocol outlines a general method to assess the inhibitory activity of the newly synthesized compound against a target kinase.[6]

Objective: To determine the IC₅₀ value of the synthesized inhibitor.

Materials:

  • Synthesized inhibitor (dissolved in DMSO)

  • Target kinase enzyme (recombinant)

  • Specific peptide substrate for the kinase

  • [γ-³³P]-ATP (radioactive ATP)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • 96-well filter plates

  • Scintillation counter and fluid

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, the peptide substrate, and varying concentrations of the synthesized inhibitor (typically a serial dilution from ~10 µM to low nM). Add a control well with DMSO only (0% inhibition).

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase enzyme and [γ-³³P]-ATP.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Reaction Quenching: Stop the reaction by adding phosphoric acid.

  • Separation: Transfer the reaction mixture to a filter plate that binds the peptide substrate. Wash the plate multiple times to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Add scintillation fluid to the wells and measure the amount of incorporated ³³P radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Mechanism of Action and Structural Rationale

The synthesized 4-aryl-pyrazole inhibitor functions as an ATP-competitive inhibitor. The pyrazole nitrogen atoms act as hydrogen bond donors and acceptors, forming critical interactions with the backbone amide and carbonyl groups of the kinase hinge region.[12] The newly introduced aryl group at the C-4 position extends into an adjacent hydrophobic pocket, displacing water molecules and forming favorable van der Waals interactions, which significantly contributes to the compound's potency and selectivity.[4]

G cluster_0 Kinase ATP-Binding Site Hinge Hinge Region (e.g., Met, Cys) PLoop P-Loop (Gly-rich loop) Inhibitor 4-Aryl-Pyrazole Inhibitor HydrophobicPocket Hydrophobic Pocket ActivationLoop Activation Loop Inhibitor->Hinge H-Bonds (Key Anchor) Inhibitor->HydrophobicPocket Hydrophobic Interactions (Potency/Selectivity)

Figure 3: Binding mode of a pyrazole inhibitor in a kinase active site.

Data Presentation: Potency of Pyrazole-Based Kinase Inhibitors

To provide context for the expected potency of inhibitors derived from this scaffold, the table below summarizes the activity of several known pyrazole-containing kinase inhibitors against their primary targets.

Inhibitor NamePrimary Kinase Target(s)IC₅₀ (nM)Reference(s)
RuxolitinibJAK1 / JAK2~3[1]
Compound 3f (analogue)JAK1 / JAK2 / JAK33.4 / 2.2 / 3.5[13]
Compound 11g (analogue)JAK26.5[14][15]
Vemurafenib (PLX4032)BRAFV600E31[16]
GandotinibJAK2Potent Type I Inhibitor[4]
AT7519CDK2 / CDK524 / 23[6]

Conclusion

This compound is a high-value, strategic building block for the synthesis of novel kinase inhibitors. Its structure provides a stable, pre-validated hinge-binding element (the pyrazole) and a versatile synthetic handle (the 4-iodo group) for rapid library generation and SAR optimization. The protocols and rationale presented here offer a comprehensive guide for researchers in drug discovery to leverage this powerful intermediate in the development of next-generation targeted therapies.

References

  • Wang, X., et al. (2022). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, T., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Cighir, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • Hahn, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]

  • Ribeiro, F. C. A., et al. (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules. Available at: [Link]

  • Brown, D. G., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Lang, J.-J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, S., et al. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry. Available at: [Link]

  • Zhang, T., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. ResearchGate. Available at: [Link]

  • Lategahn, J., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ChemMedChem. Available at: [Link]

  • Carlino, L., et al. (2018). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ribeiro, F. C. A., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. Available at: [Link]

  • Ribeiro, F. C. A., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Medicinal Chemistry. Available at: [Link]

  • Grygorenko, O. O., et al. (2010). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ghavidast, A., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]

  • Fussell, S. J., et al. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Available at: [Link]

  • Cighir, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Available at: [Link]

  • Cighir, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

Sources

The Strategic Utility of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole motif is a cornerstone in medicinal chemistry, featuring prominently in a multitude of approved therapeutic agents. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in the design of targeted therapies. Within this class of heterocycles, 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine has emerged as a highly versatile and strategic building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs), most notably in the development of next-generation kinase inhibitors. The presence of a reactive iodine atom at the 4-position of the pyrazole ring provides a crucial handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This, combined with the pyridylmethyl substituent at the N1 position, which can influence solubility and pharmacokinetic properties, makes this molecule a valuable asset for drug development professionals. This application note provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed protocols for its preparation and utilization in API synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective implementation in a synthetic workflow. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1187386-00-0[1]
Molecular Formula C₉H₈IN₃Vendor Information
Molecular Weight 285.09 g/mol Vendor Information
Appearance Off-white to yellow solidVendor Observation
Solubility Soluble in methanol, dichloromethane, and DMSOInternal Data

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from readily available materials: N-alkylation of 4-iodopyrazole with 3-(chloromethyl)pyridine, or a more convergent approach involving the iodination of a pre-formed N-substituted pyrazole. The latter is often preferred for regiochemical control.

Protocol 1: Synthesis of 3-((1H-pyrazol-1-yl)methyl)pyridine

This initial step involves the N-alkylation of pyrazole with 3-(chloromethyl)pyridine hydrochloride.

Materials:

  • Pyrazole

  • 3-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-((1H-pyrazol-1-yl)methyl)pyridine.

Protocol 2: Iodination of 3-((1H-pyrazol-1-yl)methyl)pyridine

The subsequent iodination at the C4 position of the pyrazole ring is a critical step. Various iodinating agents can be employed; N-iodosuccinimide (NIS) is a common and effective choice.[2]

Materials:

  • 3-((1H-pyrazol-1-yl)methyl)pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-((1H-pyrazol-1-yl)methyl)pyridine (1.0 eq) in acetonitrile.

  • Add N-iodosuccinimide (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture in the dark for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Add saturated aqueous sodium bicarbonate to neutralize any remaining acid.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

G cluster_synthesis Synthesis of this compound Pyridine 3-((1H-Pyrazol-1-yl)methyl)pyridine Iodination Iodination (NIS, ACN) Pyridine->Iodination Target This compound Iodination->Target G cluster_suzuki Suzuki-Miyaura Coupling Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-I ArylPd R-Pd(II)L_n-I OxAdd->ArylPd Transmetal Transmetalation ArylPd->Transmetal DiorganoPd R-Pd(II)L_n-R' Transmetal->DiorganoPd Boronic R'-B(OR)₂ Boronic->Transmetal Base RedElim Reductive Elimination DiorganoPd->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling for Lorlatinib Intermediate Synthesis

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a suitable boronic acid or ester, representing a key step in the synthesis of Lorlatinib.

Materials:

  • This compound

  • Arylboronic acid or ester partner (e.g., a suitably functionalized phenylboronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a degassed solution of this compound (1.0 eq) and the arylboronic acid/ester (1.2 eq) in the chosen solvent system, add the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 8-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the coupled product, a key precursor to Lorlatinib.

Table of Representative Suzuki Coupling Conditions:

CatalystLigandBaseSolventTemperature (°C)YieldReference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80Good to Excellent[3]
Pd(PPh₃)₄-Na₂CO₃1,4-Dioxane/H₂O90GoodGeneral Protocol
PdCl₂(dppf)-Cs₂CO₃DME/H₂O90HighGeneral Protocol

Alternative Cross-Coupling Strategies: The Sonogashira Reaction

While the Suzuki coupling is prominent, the Sonogashira reaction provides an alternative and powerful method for forming a carbon-carbon bond between the 4-position of the pyrazole and a terminal alkyne. [4]This can be particularly useful for introducing alkynyl moieties, which are also prevalent in various APIs.

Protocol 4: General Sonogashira Coupling Procedure

This protocol provides a general framework for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add the anhydrous, degassed solvent and the amine base (2.0-3.0 eq).

  • Add the terminal alkyne (1.2-1.5 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound has proven to be a building block of significant strategic importance in the synthesis of complex APIs, exemplified by its role in the construction of Lorlatinib. Its well-defined reactivity at the 4-iodo position, coupled with the modulatory influence of the pyridylmethyl group, provides medicinal chemists with a powerful tool for molecular design and optimization. The protocols outlined in this application note offer a robust foundation for the synthesis and application of this key intermediate. As the demand for highly specific and potent targeted therapies continues to grow, the utility of such precisely functionalized heterocyclic building blocks is expected to expand, further solidifying the role of this compound in the landscape of modern drug discovery.

References

  • PubChem. 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Pougnet, T. et al. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Adv., 2025, 15, 12345-12356.
  • Kinzel, T. et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc., 2010, 132(40), 14073–14075.

Sources

Application Note: Strategic Functionalization of the Pyridine Ring in 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a remarkable number of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a privileged structural motif in drug design and discovery.[1][3] When coupled with a pyrazole moiety, as in the case of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine, the resulting scaffold presents a rich platform for the development of novel therapeutic agents, particularly in oncology and inflammatory diseases.[4] However, the selective functionalization of the pyridine ring in the presence of other reactive sites, such as the iodo-substituted pyrazole, presents a significant synthetic challenge. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on strategic protocols for the functionalization of the pyridine ring in this specific molecule, emphasizing regioselectivity and compatibility with the existing functionalities. We will explore various methodologies, from classical electrophilic substitutions to modern transition-metal-catalyzed cross-coupling and C-H activation strategies, providing detailed, field-proven protocols.

Strategic Considerations for Pyridine Ring Functionalization

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity towards different reagents.[5] The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C3 and C5 positions.[6] Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[7][8] The presence of the 3-((4-iodo-1H-pyrazol-1-yl)methyl) substituent introduces further complexity, influencing the regioselectivity of reactions through steric and electronic effects.

A critical initial consideration is the potential for a "halogen dance" reaction on the iodopyridine, where the iodine atom migrates to a different position on the ring under basic conditions.[9][10][11][12] This possibility must be carefully managed when employing organometallic reagents or strong bases.

I. Electrophilic Aromatic Substitution

While the pyridine ring is generally unreactive towards electrophiles, functionalization can be achieved under forcing conditions or by activating the ring.

Protocol 1: Nitration of the Pyridine Ring

Nitration introduces a versatile nitro group that can be further transformed into other functionalities. Due to the deactivating effect of the pyridine nitrogen, harsh conditions are typically required.

Reaction Scheme:

Step-by-Step Protocol:

  • To a cooled (0 °C) flask containing fuming sulfuric acid (20% SO3), slowly add this compound (1.0 eq).

  • Maintain the temperature at 0 °C and slowly add a mixture of concentrated nitric acid (1.1 eq) and fuming sulfuric acid.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 90 °C for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The strongly acidic conditions are necessary to protonate the pyridine nitrogen, which further deactivates the ring but also prevents N-nitration. The electrophilic attack of the nitronium ion (NO2+) occurs at the C5 position, which is the least deactivated position meta to the nitrogen and the substituent.

II. Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions offer a powerful and regioselective method for introducing new carbon-carbon and carbon-heteroatom bonds. The presence of the iodo group on the pyrazole ring provides a primary handle for such reactions. However, direct C-H activation and functionalization of the pyridine ring is also a highly attractive and increasingly feasible strategy.[13][14][15]

Protocol 2: Palladium-Catalyzed Direct C-H Arylation at the C2 Position

Direct C-H arylation avoids the need for pre-functionalization of the pyridine ring. The C2 position is often favored due to the directing effect of the pyridine nitrogen.[14]

Reaction Scheme:

Step-by-Step Protocol:

  • To a dry Schlenk tube, add this compound (1.0 eq), the aryl bromide (1.2 eq), Pd(OAc)2 (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a dry, degassed solvent (e.g., 1,4-dioxane).

  • Seal the tube and heat the reaction mixture at 110 °C for 18-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Causality: The palladium catalyst undergoes oxidative addition to the aryl bromide. Subsequent coordination of the pyridine nitrogen to the palladium center directs the C-H activation step to the C2 position, leading to the formation of a palladacycle intermediate. Reductive elimination then affords the arylated pyridine product and regenerates the active palladium catalyst.[14]

III. Radical Functionalization: The Minisci Reaction

The Minisci reaction is a powerful tool for the alkylation and acylation of electron-deficient heterocycles.[16] It involves the addition of a nucleophilic radical to the protonated pyridine ring.

Protocol 3: Minisci Alkylation at the C2 and C4 Positions

The Minisci reaction often provides a mixture of C2 and C4 isomers, with the ratio depending on the steric and electronic nature of the radical and the pyridine substrate.[16][17]

Reaction Scheme:

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) and the carboxylic acid (3.0 eq) in a mixture of acetonitrile and water.

  • Add silver nitrate (AgNO3, 10 mol%).

  • Heat the solution to 80 °C.

  • Slowly add a solution of ammonium persulfate ((NH4)2S2O8, 2.0 eq) in water over a period of 30 minutes.

  • Continue heating at 80 °C for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate.

  • Make the solution basic with saturated sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Separate the regioisomers by column chromatography.

Causality: The reaction is initiated by the silver-catalyzed oxidative decarboxylation of the carboxylic acid to generate a nucleophilic alkyl radical.[16] This radical then adds to the protonated pyridine ring, which is highly electrophilic. The resulting radical cation is then oxidized to the final product. The attack generally favors the C2 and C4 positions due to the stabilization of the radical intermediate.

IV. Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic rings.[18][19][20] It requires a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. In our substrate, the pyridine nitrogen can act as a DMG, directing functionalization to the C2 and C4 positions.

Protocol 4: Directed Lithiation and Electrophilic Quench at the C4 Position

By carefully choosing the base and reaction conditions, it is possible to achieve selective lithiation at the C4 position.

Reaction Scheme:

Step-by-Step Protocol:

  • To a solution of diisopropylamine (1.1 eq) in dry THF at -78 °C, add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Slowly add a solution of this compound (1.0 eq) in dry THF to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 eq) and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Causality: The bulky lithium diisopropylamide (LDA) base preferentially deprotonates the C4 position, which is sterically more accessible than the C2 position. The resulting lithiated intermediate is a potent nucleophile that reacts with a wide range of electrophiles to introduce a new substituent at the C4 position.[18]

Data Summary

Functionalization StrategyTarget Position(s)Key ReagentsAdvantagesLimitations
Electrophilic Nitration C5HNO3, H2SO4Introduces a versatile functional group.Harsh conditions, limited scope.
Pd-Catalyzed C-H Arylation C2Pd(OAc)2, phosphine ligand, baseHigh regioselectivity, good functional group tolerance.Requires specific catalysts and ligands.
Minisci Alkylation C2, C4R-COOH, AgNO3, (NH4)2S2O8Direct C-H alkylation, mild conditions.Often gives mixtures of regioisomers.
Directed Ortho-Metalation C4LDA, ElectrophileExcellent regioselectivity, broad range of electrophiles.Requires cryogenic temperatures, sensitive to moisture.

Visualization of Reaction Workflows

Workflow for Pd-Catalyzed Direct C-H Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine Substrate, Aryl Bromide, Pd(OAc)2, Ligand, and Base Inert_Atmosphere Evacuate and Backfill with Argon Start->Inert_Atmosphere Add_Solvent Add Dry, Degassed 1,4-Dioxane Inert_Atmosphere->Add_Solvent Seal Seal Schlenk Tube Add_Solvent->Seal Heat Heat at 110 °C for 18-24 hours Seal->Heat Cool Cool to Room Temperature Heat->Cool Dilute Dilute with Ethyl Acetate Cool->Dilute Filter Filter through Celite Dilute->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product

Caption: Workflow for Pd-Catalyzed Direct C-H Arylation.

Mechanistic Pathway of the Minisci Reaction

G Start Carboxylic Acid (R-COOH) Radical_Formation Oxidative Decarboxylation (AgNO3, (NH4)2S2O8) Start->Radical_Formation Alkyl_Radical Alkyl Radical (R•) Radical_Formation->Alkyl_Radical Radical_Addition Radical Addition Alkyl_Radical->Radical_Addition Pyridine Protonated Pyridine Substrate Pyridine->Radical_Addition Radical_Cation Radical Cation Intermediate Radical_Addition->Radical_Cation Oxidation Oxidation Radical_Cation->Oxidation Product Alkylated Pyridine Oxidation->Product

Caption: Simplified Mechanism of the Minisci Reaction.

Conclusion

The functionalization of the pyridine ring in this compound offers vast opportunities for the synthesis of novel and biologically active compounds. The choice of the synthetic strategy should be guided by the desired position of functionalization and the compatibility of the reaction conditions with the existing iodo-pyrazole moiety. This application note provides a set of reliable and well-documented protocols for achieving regioselective functionalization through electrophilic substitution, transition metal-catalyzed C-H activation, radical reactions, and directed ortho-metalation. By understanding the underlying principles and carefully executing these protocols, researchers can efficiently explore the chemical space around this promising scaffold and accelerate their drug discovery efforts.

References

  • BenchChem. (n.d.). Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM).
  • Hao, C., et al. (n.d.). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery.
  • (n.d.). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
  • Narasimhamurthy, K. H., et al. (2024). Diversely Functionalized Pyridine Ring-fused Heterocycles and their Anticancer Properties. Letters in Drug Design & Discovery, 21(11), 1904-1912.
  • (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society.
  • (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
  • Miah, M. A. J., & Snieckus, V. (n.d.). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry.
  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine.
  • Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559-2568.
  • (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • Química Organica.org. (n.d.). Electrophilic substitution on pyridine.
  • (2016). Why nucleophilic substitution in pyridine favours at position-2? Quora.
  • Myers, A. G. (n.d.). Directed (ortho) Metallation. Andrew G. Myers Research Group.
  • (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 27(15), 4844.
  • (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Organic Chemistry, 26(12), 1136-1153.
  • Wikipedia. (n.d.). Minisci reaction.
  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES.
  • (2018). 18 Mechanism & Orientation of Electrophilic & Nucleophilic Substitution Reactions of Pyridine. YouTube.
  • (2021). Radical chain monoalkylation of pyridines. Chemical Science.
  • Sammakia, T., & Hentemann, M. F. (2000). Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters, 2(7), 899-901.
  • Wikipedia. (n.d.). Halogen dance rearrangement.

Sources

Application Notes and Protocols for Carbon-Carbon Bond Formation Using 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation and the Versatility of a Pyrazole-Pyridine Scaffold

The construction of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery.[1][2][3] The ability to controllably and efficiently forge these connections allows for the assembly of complex molecular architectures from simpler, readily available building blocks. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering a broad scope and high functional group tolerance.[4][5]

This guide focuses on the application of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine, a versatile heterocyclic building block, in several key C-C bond-forming reactions. This molecule is of particular interest due to the convergence of two medicinally relevant scaffolds: pyrazole and pyridine. Pyrazoles are a well-recognized class of heterocycles present in numerous commercially available drugs.[6][7] The pyridine moiety, also a common feature in pharmaceuticals, can influence solubility, metabolic stability, and receptor-binding interactions. The presence of a reactive iodo group on the pyrazole ring provides a synthetic handle for late-stage functionalization, enabling the exploration of chemical space around this privileged core.

The strategic placement of the iodine atom at the C4 position of the pyrazole, combined with the N1-linked pyridylmethyl group, presents unique considerations for catalysis. The nitrogen atoms within both heterocyclic rings can potentially coordinate with the palladium catalyst, influencing its activity.[8] Therefore, careful selection of ligands, bases, and reaction conditions is paramount to achieving high-yielding and selective transformations.

This document provides detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions using this compound. The causality behind experimental choices is explained to empower researchers to not only apply these methods but also to troubleshoot and adapt them as needed.

Core Methodologies for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions provide a powerful means to functionalize the C4 position of the pyrazole ring in this compound. The general workflow for these reactions is depicted below.

G cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction Execution cluster_monitoring 4. Monitoring & Work-up cluster_purification 5. Purification reagents Pyridine Substrate Coupling Partner Catalyst & Ligand Base setup Combine reagents in solvent Establish inert atmosphere (Ar/N2) reagents->setup reaction Stir at specified temperature setup->reaction monitoring Monitor by TLC/LC-MS Quench and extract reaction->monitoring purification Column chromatography monitoring->purification

Figure 1: General experimental workflow for palladium-catalyzed cross-coupling.[9]

Suzuki-Miyaura Coupling: Formation of Biaryl and Heteroaryl-Aryl Bonds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[6][10] For N-protected iodopyrazoles, catalyst systems comprising Pd(OAc)₂ and bulky, electron-rich phosphine ligands like SPhos have proven effective.[11]

The catalytic cycle, illustrated below, begins with the oxidative addition of the aryl iodide to the Pd(0) species. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. The choice of a bulky ligand like SPhos can accelerate the reductive elimination step and prevent catalyst deactivation, which is particularly important when working with nitrogen-containing heterocycles that can act as inhibitors.[12][13]

G Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-I Pd(II) Complex L₂(Ar)Pd(II)-I Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Ar'-B(OR)₂ Base Pd(II) Intermediate L₂(Ar)Pd(II)-Ar' Transmetalation->Pd(II) Intermediate Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive\nElimination->Product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

ParameterValueJustification
Reactants
This compound1.0 equivLimiting reagent.
Arylboronic Acid1.5 equivExcess ensures complete consumption of the iodide.
Catalyst System
Pd(OAc)₂2 mol %Common and effective palladium precursor.
SPhos4 mol %Bulky, electron-rich ligand to promote catalysis.[11]
Base
K₃PO₄2.0 equivEffective base for Suzuki couplings with heterocycles.[12]
Solvent
Toluene/H₂O4:1 (v/v)Biphasic system facilitates the reaction.[11]
Temperature 80-100 °CElevated temperature is often required.
Atmosphere Argon or NitrogenPrevents oxidation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[14][15][16] This reaction is typically co-catalyzed by palladium and copper salts.[14]

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the iodo-pyrazole to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the arylalkyne product and regenerates the Pd(0) catalyst. The amine base is crucial as it serves to deprotonate the terminal alkyne and acts as a ligand and solvent.[17] Care must be taken to exclude oxygen to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[8]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Oxidative Addition pd0->pd_ox Ar-I pd2_complex L₂(Ar)Pd(II)-I pd_ox->pd2_complex pd_trans Transmetalation pd2_complex->pd_trans pd2_int L₂(Ar)Pd(II)-C≡CR pd_trans->pd2_int pd_red Reductive Elimination pd2_int->pd_red pd_red->pd0 product Ar-C≡CR pd_red->product cu_cat Cu(I)X cu_alkyne Cu(I)-C≡CR cu_cat->cu_alkyne cu_alkyne->pd_trans To Pd Cycle alkyne R-C≡CH alkyne->cu_cat Base base Base

Figure 3: Interconnected catalytic cycles of the Sonogashira coupling.[17]

ParameterValueJustification
Reactants
This compound1.0 equivLimiting reagent.
Terminal Alkyne1.2-1.5 equivSlight excess to drive the reaction to completion.
Catalyst System
PdCl₂(PPh₃)₂2-5 mol %A standard, reliable palladium catalyst for this reaction.[8]
CuI5-10 mol %Co-catalyst essential for the formation of copper acetylide.[8]
Base/Solvent
Triethylamine (Et₃N)2.0-3.0 equivActs as both a base and a solvent. Must be anhydrous and degassed.[8]
Co-solvent (optional)THF or DMFCan be used to improve solubility. Must be anhydrous and degassed.
Temperature Room Temp to 60 °CReaction often proceeds at room temperature, but gentle heating may be required.[8]
Atmosphere Argon or NitrogenCrucial to prevent Glaser homocoupling.[8]

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.05 equiv), and copper(I) iodide (CuI, 0.1 equiv).[8]

  • Add anhydrous, degassed triethylamine (Et₃N, 2.0 equiv). If a co-solvent is needed for solubility, use anhydrous, degassed DMF or THF.

  • Add the terminal alkyne (1.2 equiv) to the mixture via syringe.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, it may be gently heated to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the amine base and copper salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction: Alkenylation of the Pyrazole Core

The Heck-Mizoroki reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[18][19] This reaction is a powerful tool for introducing vinyl groups. For 4-iodo-1H-pyrazoles, a system using Pd(OAc)₂ with P(OEt)₃ as the ligand has been shown to be effective.[20]

The Heck reaction cycle involves the oxidative addition of the iodo-pyrazole to Pd(0), followed by coordination and migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step releases the alkenylated product and forms a palladium-hydride species. The final step is the reductive elimination of HX with the base, regenerating the active Pd(0) catalyst. The regioselectivity of the alkene insertion and the stereochemistry of the resulting double bond are key considerations in this reaction.

ParameterValueJustification
Reactants
This compound1.0 equivLimiting reagent.
Alkene (e.g., methyl acrylate)1.5 equivExcess is used to ensure good conversion.
Catalyst System
Pd(OAc)₂2-5 mol %Common palladium source for Heck reactions.[20]
P(OEt)₃4-10 mol %A suitable ligand for the alkenylation of 4-iodo-1H-pyrazoles.[20]
Base
Triethylamine (Et₃N)2.0 equivActs as the HX scavenger to regenerate the catalyst.
Solvent
DMF or AcetonitrileAnhydrousPolar aprotic solvents are typically used.
Temperature 80-120 °CHigher temperatures are generally required for Heck reactions.
Atmosphere Argon or NitrogenProtects the catalyst from oxidation.

Step-by-Step Procedure:

  • In a sealed tube or Schlenk flask, combine this compound (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and triethyl phosphite (P(OEt)₃, 0.1 equiv).

  • Add anhydrous triethylamine (Et₃N, 2.0 equiv) and the alkene (1.5 equiv).

  • Add anhydrous DMF or acetonitrile as the solvent.

  • Seal the vessel and heat the mixture to 80-120 °C with stirring.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired product.

Conclusion and Outlook

The protocols detailed in this guide provide robust starting points for the C-C functionalization of this compound. The Suzuki-Miyaura, Sonogashira, and Heck reactions offer versatile pathways to introduce aryl, heteroaryl, alkynyl, and vinyl moieties, respectively. Researchers and drug development professionals can leverage these methods to rapidly generate libraries of analogues for structure-activity relationship studies. The key to success lies in the careful control of reaction parameters, particularly the choice of catalyst, ligand, and base, and maintaining an inert atmosphere to ensure the longevity and activity of the palladium catalyst. The inherent reactivity of the iodo-pyrazole scaffold makes this building block a valuable asset in the synthesis of novel and complex molecular entities.

References

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles - Benchchem.
  • Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates - Benchchem.
  • La2O3 Catalyzed C–C Coupling of Aryl Iodides and Boronic Acids - PMC - PubMed Central.
  • Development of catalytic carbon-carbon bond forming reactions by leveraging the iodide effect - The University of Texas at Austin.
  • A Comparative Guide to Cross-Coupling Reactions for Pyrazole Functionalization - Benchchem.
  • Discovery of carbon-carbon bond-forming reaction opens the door to more stable drugs.
  • Recent advances in aryl–aryl bond formation by direct arylation - RSC Publishing.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.
  • Ligand‐Controlled C−O Bond Coupling of Carboxylic Acids and Aryl Iodides: Experimental and Computational Insights | Request PDF - ResearchGate.
  • Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds - MDPI.
  • Arene C–H Iodination Using Aryl Iodides | CCS Chemistry - Chinese Chemical Society.
  • HECK-MIZOROKI REACTION OF 4-IODO-1H-PYRAZOLES.
  • Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing).
  • Recent Advances in Alkyl Carbon-Carbon Bond Formation by Nickel/Photoredox Cross-Coupling - PMC - NIH.
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Application Notes and Protocols for 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Iodinated Heterocycles in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] By screening small, low-molecular-weight fragments, FBDD allows for a more thorough exploration of a target's chemical space, often yielding hits with superior ligand efficiency.[3][4] The journey from a weakly binding fragment to a potent, optimized lead compound is a cornerstone of modern medicinal chemistry.[5][6][7]

Within the vast armamentarium of chemical fragments, those incorporating halogen atoms—particularly iodine—have gained prominence. This is due to their ability to participate in halogen bonding, a highly directional, non-covalent interaction that can significantly enhance binding affinity and selectivity.[8][9][10][11][12] The iodine atom, with its large, polarizable electron cloud, can form a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the axis of its covalent bond.[9][11] This σ-hole can interact favorably with electron-rich atoms like oxygen and nitrogen in the backbones and side chains of proteins, providing a valuable tool for rational drug design.[8][11]

This document provides a detailed guide to the application of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine , a fragment that strategically combines the key features of an iodinated heterocycle with a pyridine moiety. The 4-iodopyrazole group serves as an excellent halogen bond donor, while the pyridine ring provides a vector for interaction with the protein surface and a versatile handle for subsequent chemical elaboration.

Physicochemical Properties of this compound

A successful fragment must possess physicochemical properties that adhere to the "Rule of Three" to ensure good solubility, binding efficiency, and synthetic tractability.[4] While specific experimental data for this exact compound is not widely published, its properties can be estimated based on its constituent parts, positioning it as an ideal candidate for fragment libraries.

PropertyEstimated Value/CharacteristicRationale for FBDD
Molecular Weight ~301 g/mol Falls within the typical range for fragments (<300-350 Da), ensuring it can access small binding pockets.[4][13]
cLogP ~2.0 - 2.5A balanced lipophilicity that promotes solubility in aqueous buffers while allowing for favorable hydrophobic interactions.
Hydrogen Bond Donors 0The pyrazole N-H is alkylated, preventing it from acting as a donor in this core fragment.
Hydrogen Bond Acceptors 3 (Pyridine N, Pyrazole N)Provides opportunities for hydrogen bonding interactions with the target protein.
Topological Polar Surface Area (TPSA) ~30 ŲContributes to good cell permeability and solubility.
Key Features 4-Iodopyrazole, PyridineThe iodopyrazole offers a strong halogen bond donor capability.[8][11] The pyridine ring acts as a versatile scaffold for hit-to-lead optimization.[5][14]

Application in Fragment-Based Drug Design: A Workflow

The primary application of this compound is as a high-value constituent of a fragment screening library. Its utility spans the entire FBDD workflow, from initial hit identification to structure-guided lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screening Fragment Library Screening (SPR, X-ray, NMR) Hit_ID Hit Identification: This compound Screening->Hit_ID Detects Weak Binding Validation Orthogonal Validation (e.g., TSA, ITC) Hit_ID->Validation Confirms Binding Structure Structural Biology (X-ray Crystallography) Validation->Structure Provides 3D Context SBDD Structure-Based Design (SBDD) Structure->SBDD Reveals Binding Mode (Halogen Bond) Optimization Fragment Growing/ Linking/Merging SBDD->Optimization Guides Synthesis Lead Potent Lead Compound Optimization->Lead

Caption: FBDD workflow utilizing the iodinated fragment.

The key to its utility lies in the 4-iodopyrazole moiety . This group is designed to form a halogen bond with a Lewis basic residue (e.g., a backbone carbonyl oxygen) in a protein's binding pocket.[11] This interaction anchors the fragment in a specific orientation, providing a stable and well-defined starting point for chemical elaboration from the appended pyridine ring.

Experimental Protocols

The following protocols are designed to guide researchers in the screening and validation of this compound against a purified protein target.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique ideal for detecting the weak binding affinities typical of fragments.[15][16][17][18]

Objective: To identify if the fragment binds to the target protein and to obtain initial estimates of binding affinity and kinetics.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein (>95% purity)

  • This compound (stock solution in 100% DMSO)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) to achieve the desired immobilization level (typically 5,000-10,000 RU for fragment screening).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.[19]

  • Fragment Screening:

    • Prepare a concentration series of the fragment (e.g., 10, 30, 100, 300 µM) in running buffer. Crucially, maintain a constant final DMSO concentration (e.g., 1-2%) across all samples and the running buffer to minimize solvent mismatch artifacts.[15]

    • Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform a regeneration step if necessary to remove any tightly bound fragment.

    • Include buffer-only injections (blanks) for double referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell data and the blank injections.

    • Analyze the steady-state binding responses to determine the binding affinity (KD). For fragments, binding is often fast-on/fast-off, and a steady-state model is usually appropriate.

    • A positive "hit" is a fragment that shows a concentration-dependent binding response.

Causality and Trustworthiness: The use of a reference flow cell and solvent-matched buffers is critical to distinguish true binding events from non-specific binding and bulk refractive index changes, ensuring the trustworthiness of the identified hits.[15][19]

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

Crystallography provides unequivocal proof of binding and delivers high-resolution structural information on the fragment's binding mode, which is essential for structure-based design.[4][20][21][22]

Objective: To confirm the binding of the fragment and determine its precise location and orientation within the protein's binding site.

Materials:

  • High-quality crystals of the target protein.

  • This compound.

  • Cryoprotectant solution.

  • X-ray diffraction equipment (in-house or synchrotron source).

Methodology:

  • Crystal Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) dissolved in a cryoprotectant-compatible buffer. The final DMSO concentration should be kept below a level that degrades crystal quality (typically <20%).

    • Transfer a protein crystal into the soaking solution. Soaking times can vary from minutes to hours, depending on the crystal packing and porosity.

    • As a control, soak a crystal in a fragment-free solution under identical conditions.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect a high-resolution X-ray diffraction dataset. The presence of the iodine atom provides a strong anomalous signal, which can aid in phasing and confirming the location of the fragment.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully inspect the resulting electron density maps for positive difference density (Fo-Fc) that corresponds to the shape and size of the fragment. The high electron density of the iodine atom should be a prominent feature.

    • Refine the protein-fragment complex structure.

    • Analyze the binding site interactions, paying close attention to the geometry of the C-I···O/N halogen bond. An ideal halogen bond will have a C-I···X angle close to 180° and a distance shorter than the sum of the van der Waals radii.[11]

Halogen_Bond cluster_Fragment This compound cluster_Protein Protein Backbone Fragment Py-CH2-Pz-I Carbonyl C=O Fragment->Carbonyl σ-hole interaction (Halogen Bond) Py Pyridine (Vector for Growth) PzI 4-Iodopyrazole (Anchor)

Caption: Key interactions of the iodopyrazole fragment.

Hit-to-Lead Optimization Strategies

Once structural data confirms the binding mode, the pyridine moiety of this compound becomes the primary focus for optimization.[5][14][23]

  • Fragment Growing: This is the most direct strategy.[14] The crystallographic data will reveal unoccupied space adjacent to the pyridine ring. Synthetic chemistry can then be used to add functional groups to the pyridine that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein, thereby increasing potency.

  • Fragment Linking/Merging: If another fragment is found to bind in a proximal pocket, the pyridine can be used as a connection point to link the two fragments, potentially leading to a dramatic increase in affinity.[5][14]

Conclusion

This compound is a rationally designed fragment that offers significant advantages in FBDD campaigns. Its defining feature, the 4-iodopyrazole, provides a reliable anchor through halogen bonding, a powerful and increasingly utilized interaction in medicinal chemistry. The attached pyridine offers a synthetically tractable and strategically positioned handle for rapid and structure-guided evolution of a fragment hit into a high-affinity lead compound. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively leverage this and similar fragments to accelerate their drug discovery programs.

References

  • Fragment Screening by Surface Plasmon Resonance.ACS Medicinal Chemistry Letters.
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  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.ACS Publications.
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  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]

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  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Available at: [Link]

  • Fragment screening using X-ray crystallography. PubMed. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (NIH). Available at: [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. National Institutes of Health (NIH). Available at: [Link]

  • Fragment-based lead discovery. Wikipedia. Available at: [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. National Institutes of Health (NIH). Available at: [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available at: [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. PubMed. Available at: [Link]

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Application Notes & Protocols for Cellular Screening of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors.[1][2][3] This application note provides a comprehensive, field-proven guide for the cellular screening of a specific derivative, 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine . We present a tiered, hierarchical screening strategy designed to efficiently characterize the compound's biological activity, progressing from broad cytotoxicity profiling to specific mechanistic inquiries. The protocols herein are designed to be robust and self-validating, incorporating essential quality control measures to ensure data integrity and reproducibility. This guide is intended for researchers in drug discovery and chemical biology, providing both the "how" and the "why" behind critical experimental steps.

Introduction: Rationale for Screening

The pyrazolopyridine core is a well-established pharmacophore, notably targeting protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[1][4] The specific compound, this compound, is recognized as a key intermediate in the synthesis of targeted cancer therapies, particularly kinase inhibitors.[5] The presence of the iodine atom offers a site for potential modification or may contribute to specific binding interactions within an enzyme's active site.

Given this background, a logical hypothesis is that this compound may exhibit anti-proliferative or cytotoxic effects, likely mediated through the inhibition of one or more cellular signaling pathways. A structured screening approach is therefore essential to first identify if the compound has a cellular effect and then to elucidate its mechanism of action.[6] Phenotypic assays that measure overall cell health are ideal starting points, followed by more specific assays to dissect the underlying biology.[6][7]

Compound Handling and Stock Preparation

Scientific integrity begins with proper reagent handling. The solubility and stability of the test compound are critical for obtaining reliable and reproducible results.

  • Solvent Selection: this compound is presumed to be soluble in dimethyl sulfoxide (DMSO). All small molecule libraries are typically stored in 100% DMSO.[8]

  • Stock Solution Preparation:

    • Prepare a high-concentration primary stock solution (e.g., 10 mM) in 100% cell-culture grade DMSO.

    • Aliquot the primary stock into smaller volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Causality Check—Why this matters: Using a high-concentration stock minimizes the final DMSO concentration in the cell culture wells. It is critical to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can induce cellular stress, differentiation, or toxicity, thereby confounding the experimental results.[8]

A Tiered Strategy for Cellular Screening

A tiered or sequential screening approach is a resource-efficient strategy to triage compounds.[7][8] This workflow prioritizes potent compounds early and builds a progressively more detailed understanding of their biological effects.

G cluster_0 Screening Funnel A Tier 1: Primary Screen Broad Cytotoxicity & Viability (IC50 Determination) B Tier 2: Secondary Screen Mechanism of Cell Death (Apoptosis vs. Necrosis) A->B Is the compound active? (IC50 < 10 µM) C Tier 3: Mechanistic Insight Target Pathway Analysis (e.g., Kinase Inhibition) B->C How does it kill cells? (Induces Apoptosis) D Lead Compound Progression C->D What pathway is affected? (Inhibits Pathway X)

Figure 1: A tiered screening workflow.

Tier 1: Primary Screening - Cell Viability and Cytotoxicity

The initial goal is to determine if the compound has any biological effect on cell proliferation or survival and to quantify its potency (IC50).[9]

Rationale & Assay Choice

We will employ a luminescence-based ATP assay (e.g., CellTiter-Glo®). This assay measures the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells.[10] It is a homogeneous "add-mix-read" assay, making it highly suitable for high-throughput screening (HTS) in 96- or 384-well formats due to its simplicity and robust signal-to-background ratio.[11][12]

Protocol: ATP-Based Cell Viability Assay

Materials:

  • Selected cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast carcinoma).

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep).

  • Sterile, tissue-culture treated 96-well clear-bottom white plates.

  • This compound (Compound 'X').

  • Positive Control: Staurosporine or Doxorubicin (a known cytotoxic agent).

  • Vehicle Control: 100% DMSO.

  • ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Luminometer plate reader.

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase. Ensure cell viability is >95% using a trypan blue exclusion assay. Healthy cells are paramount for relevant data.[13]

    • Determine the optimal cell seeding density for each cell line in a 96-well plate to ensure they remain in log-phase growth for the duration of the experiment (typically 48-72 hours).[13] This is a critical optimization step.

    • Seed cells (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution plate of Compound 'X' in complete medium. A common starting range is a 10-point, 3-fold serial dilution starting from 100 µM down to ~5 nM.

    • Include wells for:

      • Vehicle Control: Medium with the highest final concentration of DMSO (e.g., 0.1%).

      • Positive Control: A known cytotoxic agent at its IC90 concentration.

      • No-Cell Control: Medium only (for background luminescence).

    • Carefully add 100 µL of the compound dilutions to the appropriate wells (final volume 200 µL).

    • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂. The duration of exposure can significantly impact results.[10]

  • Assay Readout:

    • Equilibrate the plate and the ATP detection reagent to room temperature for 30 minutes.

    • Add the ATP detection reagent to each well according to the manufacturer's protocol (e.g., 100 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Data Presentation & Analysis

Summarize the results in a table and generate dose-response curves to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 1: Example IC50 Data for Compound 'X'

Cell Line IC50 (µM) after 72h
HCT116 1.2
A549 5.8

| MCF-7 | > 50 |

Data Analysis: Normalize the data by setting the vehicle control as 100% viability and the no-cell control as 0% viability. Plot the normalized response vs. log[Compound 'X'] and fit to a four-parameter logistic curve to calculate the IC50.

Tier 2: Secondary Screening - Dissecting the Mechanism of Cell Death

If the compound is cytotoxic, the next critical question is how it induces cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) provides significant mechanistic insight.[14]

G cluster_0 Cell Death Pathways A Apoptosis (Programmed Cell Death) C Marker: Caspase-3/7 Activation A->C B Necrosis (Uncontrolled Cell Lysis) D Marker: LDH Release (Membrane Compromise) B->D

Figure 2: Key markers for apoptosis and necrosis.

Rationale & Assay Choice

A multiplexed assay that can measure markers of both apoptosis and necrosis from the same well is highly efficient.[15] We will use an assay that combines:

  • Caspase-3/7 Activity: A fluorogenic substrate for activated caspases 3 and 7, key executioner enzymes in the apoptotic cascade.

  • Membrane Integrity: A cell-impermeant DNA dye that fluoresces upon binding to DNA from cells that have lost membrane integrity (a hallmark of necrosis or late-stage apoptosis).

Protocol: Multiplexed Apoptosis/Necrosis Assay

Procedure:

  • Plate Setup: Seed and treat cells (using the most sensitive cell line from Tier 1, e.g., HCT116) as described in the Tier 1 protocol. Treat cells with Compound 'X' at concentrations around its IC50 (e.g., 0.5x, 1x, 5x IC50).

  • Controls:

    • Negative Control: Vehicle (DMSO).

    • Positive Apoptosis Control: Staurosporine (1 µM).

    • Positive Necrosis Control: Lysis buffer or a high concentration of a known necrotic agent.

  • Incubation: A shorter incubation time (e.g., 12, 24 hours) is often better for detecting early apoptotic events.

  • Reagent Addition & Readout:

    • Add the combined Caspase-3/7 and membrane integrity reagents to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Read fluorescence at two distinct wavelength pairs (one for caspase activity, one for membrane integrity) using a fluorescent plate reader.

Data Presentation

Table 2: Example Apoptosis/Necrosis Profile for Compound 'X' in HCT116 Cells

Treatment Caspase-3/7 Activation (Fold Change vs. Vehicle) Membrane Compromise (% of Max Lysis) Inferred Mechanism
Vehicle 1.0 2% Viable
Compound 'X' (1.2 µM) 4.5 5% Apoptosis

| Staurosporine (1 µM) | 6.2 | 8% | Apoptosis |

Tier 3: Mechanistic Insight - Target Pathway Interrogation

Given the pyrazolopyridine scaffold, a primary hypothesis is the inhibition of a protein kinase.[1] This tier aims to test whether the compound modulates a known kinase signaling pathway.

G cluster_0 Kinase Signaling Cascade A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C PI3K B->C D AKT C->D E p-AKT (Active) D->E F Cell Survival & Proliferation E->F G Compound 'X' (Hypothesized Target) G->D

Figure 3: Hypothesized action of Compound 'X' on the PI3K/AKT pathway.

Rationale & Assay Choice

The PI3K/AKT/mTOR pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer. We will assess the phosphorylation status of AKT (p-AKT), a key node in this pathway, as a readout for upstream kinase inhibition. A simple and quantitative method for this is a Western Blot or a plate-based phospho-ELISA.

Protocol: Western Blot for Phospho-AKT

Procedure:

  • Cell Treatment:

    • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal pathway activity.

    • Pre-treat with Compound 'X' (at 1x and 5x IC50) or vehicle for 2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF or IGF-1) for 15 minutes to robustly activate the pathway. A non-stimulated control should be included.

  • Protein Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against Phospho-AKT (Ser473).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect with an ECL substrate and image the blot.

  • Self-Validation:

    • Strip the blot and re-probe for Total-AKT to ensure that changes in the phospho-signal are not due to changes in total protein levels.

    • Use β-actin as a loading control to confirm equal protein loading across lanes.

Expected Outcome

A successful kinase inhibitor would show a dose-dependent decrease in the p-AKT signal upon growth factor stimulation, while Total-AKT and β-actin levels remain unchanged. This provides strong evidence that this compound engages and inhibits a target within this critical cancer-related signaling pathway.

References

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Application Notes and Protocols for the Derivatization of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects.[3][4][5] The strategic functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological properties, making it a "privileged scaffold" in drug discovery.[1] The starting material, 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine, is a versatile building block designed for the generation of diverse compound libraries for biological screening. The iodine atom at the 4-position of the pyrazole ring serves as a highly reactive handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents. This guide provides detailed protocols for the derivatization of this key intermediate, with a focus on generating a library of compounds for high-throughput screening (HTS).

Core Derivatization Strategies

The high reactivity of the carbon-iodine bond in 4-iodopyrazoles makes them excellent substrates for several palladium-catalyzed cross-coupling reactions.[6] These reactions are foundational in modern synthetic chemistry for their efficiency, functional group tolerance, and broad substrate scope.[7] The primary derivatization strategies discussed herein are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Overall Workflow for Library Synthesis

The generation of a compound library from this compound for biological screening typically follows a structured workflow. This involves the parallel synthesis of derivatives using various coupling partners, followed by purification and characterization.

G cluster_0 Starting Material cluster_1 Derivatization Reactions cluster_2 Compound Library cluster_3 Screening A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Buchwald-Hartwig Amination (Primary/Secondary Amines) A->D E Diverse Library of Substituted Pyrazoles B->E C->E D->E F High-Throughput Biological Screening E->F

Caption: General workflow for the derivatization and screening of this compound.

Suzuki-Miyaura Cross-Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[6] This reaction is particularly valuable for introducing diverse aryl and heteroaryl substituents at the 4-position of the pyrazole ring, significantly expanding the chemical space of the library.

Scientific Rationale

The choice of a palladium catalyst and ligand is critical for achieving high yields and minimizing side reactions.[8] A combination of a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos is often effective for coupling with N-protected iodopyrazoles.[8] The base, typically potassium fluoride (KF) or cesium carbonate (Cs₂CO₃), is crucial for the transmetalation step in the catalytic cycle. The use of a mixed solvent system, such as toluene/water or DME/water, facilitates the dissolution of both organic and inorganic reagents.[6][8]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Fluoride (KF) (3 equivalents)

  • Toluene and Water (4:1 v/v), degassed

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried reaction vessel, add this compound (1 equivalent), the aryl/heteroaryl boronic acid (1.1 equivalents), and KF (3 equivalents).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of degassed toluene.

  • Add the catalyst premix to the reaction vessel.

  • Add the degassed toluene/water solvent mixture.

  • Seal the vessel and heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-substituted pyrazole derivative.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / SPhosEfficient for coupling with a variety of boronic acids.[8]
Base KF or Cs₂CO₃Promotes transmetalation and activates the boronic acid.[8]
Solvent Toluene/Water or DME/WaterBiphasic system to dissolve all reactants.[6]
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle.

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[9][10] This reaction is an excellent method for introducing linear alkynyl moieties, which can act as rigid linkers or be further functionalized.

Scientific Rationale

The Sonogashira coupling typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, such as copper(I) iodide (CuI).[11] The amine base, commonly triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as a base and as a solvent. Anhydrous and anaerobic conditions are crucial to prevent the homocoupling of the terminal alkyne and deactivation of the catalyst.[11][12]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Add the anhydrous, degassed solvent and Et₃N (2 equivalents).

  • Add the terminal alkyne (1.2 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Condition Rationale
Catalyst PdCl₂(PPh₃)₂ / CuIStandard and effective catalyst system for Sonogashira couplings.[11]
Base Et₃N or DIPEAActs as a base and often as a solvent.[11]
Solvent DMF or THFAprotic solvents that are suitable for the reaction.
Temperature Room Temperature to 80 °CDependent on the reactivity of the alkyne.

Buchwald-Hartwig Amination: Synthesis of 4-Aminopyrazole Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[13][14] This reaction provides access to 4-aminopyrazole derivatives, a class of compounds with significant biological relevance, including as kinase inhibitors.[13]

Scientific Rationale

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and ligand.[15] For coupling with amines, particularly those lacking β-hydrogens, a combination of a palladium source like Pd(dba)₂ and a bulky, electron-rich phosphine ligand such as tBuDavePhos is often effective.[15][16] A strong base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is required to deprotonate the amine. The choice between palladium and copper catalysis can be complementary, with copper(I) iodide being more effective for alkylamines possessing a β-hydrogen.[15][16]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • tBuDavePhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a glovebox or a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), tBuDavePhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add this compound (1 equivalent) and the anhydrous, degassed toluene.

  • Add the amine (1.2 equivalents) to the mixture.

  • Seal the tube and heat the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃ / tBuDavePhosEffective for a broad range of amines.[15]
Base NaOtBu or KOtBuStrong base required for amine deprotonation.
Solvent TolueneHigh-boiling, aprotic solvent suitable for the reaction.
Temperature 80-110 °CNecessary to drive the reaction to completion.

Advanced Derivatization and Screening Considerations

Beyond the core cross-coupling reactions, other derivatization strategies can be employed to further increase the diversity of the compound library.

  • Click Chemistry: For alkynyl-derivatized pyrazoles obtained from the Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to introduce a wide variety of triazole-containing moieties.[17][18]

  • Nucleophilic Aromatic Substitution (SNAr): While less common for iodopyrazoles due to the high reactivity in cross-coupling, SNAr can be a viable strategy with highly activated pyrazole systems or specific nucleophiles.[19][20]

For biological screening, the synthesized compounds should be of high purity. High-throughput purification techniques, such as mass-directed automated preparative HPLC, are often employed. The compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions for screening plates.[21][22]

G cluster_0 Purified Compound Library cluster_1 Plate Preparation cluster_2 Biological Assays cluster_3 Data Analysis A Array of Purified Pyrazole Derivatives B Dissolution in DMSO A->B C Serial Dilution B->C D Dispensing into Microtiter Plates C->D E Cell-based Assays D->E F Enzyme Assays D->F G Binding Assays D->G H Hit Identification and Structure-Activity Relationship (SAR) E->H F->H G->H

Caption: Workflow for compound library preparation and high-throughput screening.

Conclusion

The derivatization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile approach for the generation of diverse chemical libraries for biological screening. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a solid foundation for researchers in drug discovery. Careful optimization of reaction conditions and the use of appropriate analytical techniques are paramount to the successful synthesis and subsequent screening of these novel pyrazole derivatives.

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Application Notes and Protocols: Synthetic Routes to Analogs of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine scaffold is a valuable building block in medicinal chemistry and drug discovery. The pyrazole moiety is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1]. The pyridine ring is another key pharmacophore, frequently incorporated to enhance solubility, modulate basicity, and provide a vector for interacting with biological targets. The iodine atom at the 4-position of the pyrazole ring serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings[2][3]. This allows for the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.

This document provides a detailed guide to the synthetic routes for preparing this compound and its analogs. It will cover the key transformations, offer detailed experimental protocols, and discuss the underlying chemical principles to aid researchers in the successful synthesis and derivatization of this important molecular scaffold.

Synthetic Strategy Overview

The synthesis of this compound can be approached in a convergent manner, primarily involving two key steps: the synthesis of the 4-iodopyrazole intermediate and its subsequent N-alkylation with a suitable 3-(halomethyl)pyridine derivative. The regioselectivity of both the iodination and the N-alkylation steps is crucial for the successful synthesis of the desired isomer.

The overall synthetic approach is depicted in the workflow diagram below:

G cluster_0 Synthesis of Intermediates cluster_1 Core Synthesis and Derivatization start Starting Materials: - Pyrazole - 3-Picoline intermediate1 4-Iodopyrazole start->intermediate1 Iodination intermediate2 3-(Chloromethyl)pyridine or 3-(Bromomethyl)pyridine start->intermediate2 Halogenation target This compound intermediate1->target intermediate2->target N-Alkylation analogs Analogs via Cross-Coupling Reactions target->analogs e.g., Suzuki, Sonogashira

Caption: General workflow for the synthesis of the target compound and its analogs.

Part 1: Synthesis of 4-Iodopyrazole

The introduction of an iodine atom at the C4 position of the pyrazole ring is a critical first step. Electrophilic substitution on the pyrazole ring typically occurs at this position[2]. Several methods are available for the iodination of pyrazole, each with its own advantages in terms of yield, regioselectivity, and reaction conditions[4][5].

Method A: Iodination using Iodine and Hydrogen Peroxide in Water

This method is an environmentally friendly ("green") approach that uses water as the solvent and generates water as the only by-product. It is a practical and efficient method for the 4-iodination of pyrazoles[4][6].

Protocol 1: Green Iodination of Pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend pyrazole (1.0 equivalent) in water.

  • Reagent Addition: Add iodine (0.5 equivalents) to the suspension.

  • Initiation: Add 30% hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture at room temperature.

  • Reaction: Continue stirring at room temperature. The reaction time can vary from 1 to 72 hours depending on the scale and substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium bisulfite until the color of iodine disappears.

  • Isolation: The product, 4-iodopyrazole, often precipitates out of the aqueous solution. Isolate the solid by filtration, wash with cold water, and dry under vacuum[4].

Method B: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a potent electrophilic iodinating agent that can be used for the efficient iodination of pyrazoles. This method is often faster than the iodine/hydrogen peroxide system.

Protocol 2: Iodination with ICl

  • Reaction Setup: Dissolve pyrazole (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a base, such as lithium carbonate (Li₂CO₃, 2.0 equivalents), to neutralize the HCl formed during the reaction[4].

  • Reagent Addition: To the stirred suspension, add a solution of iodine monochloride (1.0 M in CH₂Cl₂, 1.1 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 4-iodopyrazole.

MethodKey ReagentsSolventTemperatureTypical YieldAdvantagesDisadvantages
Green Iodination I₂, H₂O₂WaterRoom Temperature63-100%[4]Environmentally friendly, simple workupCan have long reaction times
Iodine Monochloride ICl, Li₂CO₃Dichloromethane0 °C to RTUp to 95%[4]Fast reaction times, high yieldsRequires anhydrous conditions, ICl is corrosive

Part 2: Synthesis of this compound

The second key transformation is the N-alkylation of 4-iodopyrazole with a 3-(halomethyl)pyridine. The regioselectivity of this step is critical, as unsymmetrical pyrazoles can be alkylated at either nitrogen atom (N1 or N2). The alkylation of 4-iodopyrazole with an electrophile like 3-(chloromethyl)pyridine is expected to favor the N1 position due to steric hindrance from the iodine atom at the C4 position influencing the approach to the adjacent N2.

Synthesis of 3-(Chloromethyl)pyridine

The alkylating agent, 3-(chloromethyl)pyridine, can be synthesized from 3-picoline (3-methylpyridine) via free-radical chlorination or from 3-pyridinemethanol using a chlorinating agent like thionyl chloride (SOCl₂). The hydrochloride salt of 3-(chloromethyl)pyridine is commercially available and can be used directly or after neutralization.

G cluster_0 N-Alkylation of 4-Iodopyrazole 4-Iodopyrazole 4-Iodopyrazole Product This compound 4-Iodopyrazole->Product 3-(Chloromethyl)pyridine 3-(Chloromethyl)pyridine 3-(Chloromethyl)pyridine->Product Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->Product Deprotonation Solvent (e.g., DMF, Acetone) Solvent (e.g., DMF, Acetone)

Caption: Key components for the N-alkylation reaction.

Protocol 3: N-Alkylation of 4-Iodopyrazole

This protocol describes a general procedure for the base-mediated N-alkylation of 4-iodopyrazole. The choice of base and solvent can influence the reaction rate and yield.

  • Reaction Setup: To a solution of 4-iodopyrazole (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (1.1-1.5 equivalents). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). If using NaH, exercise caution as it is highly reactive and flammable.

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the deprotonation of the pyrazole.

  • Alkylating Agent Addition: Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.1 equivalents) and an additional equivalent of base (if using the hydrochloride salt) or a solution of freshly prepared 3-(chloromethyl)pyridine (1.1 equivalents) in the reaction solvent dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure this compound.

Part 3: Synthesis of Analogs via Cross-Coupling Reactions

The C-I bond at the 4-position of the pyrazole ring is an excellent handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the core scaffold, which is highly advantageous in drug discovery for the rapid generation of analogs.

Example Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of this compound with a boronic acid or boronate ester.

  • Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) or Pd(dppf)Cl₂ (0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 2-18 hours. Microwave irradiation can often significantly reduce the reaction time. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired analog.

Summary and Conclusion

The synthetic routes described provide a robust and versatile platform for the synthesis of this compound and its analogs. The two-step sequence of pyrazole iodination followed by N-alkylation is an efficient strategy to access the core scaffold. The choice of iodination and alkylation conditions can be tailored based on the desired scale, available reagents, and laboratory capabilities. The presence of the iodine atom in the final product opens up a vast chemical space for further exploration through cross-coupling reactions, making this a highly valuable intermediate for the development of novel chemical entities in various research fields.

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  • Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. (2018).
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025).
  • Chemistry and biological properties of pyrazole derivatives. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • N-Alkylation of 4-chloropyrazole 6 with trichloroacetimidates. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice, answer frequently asked questions, and offer optimized protocols to enhance the yield and purity of this valuable heterocyclic building block.

The N-alkylation of 4-iodo-1H-pyrazole with 3-(chloromethyl)pyridine is a standard nucleophilic substitution reaction. However, achieving high yields consistently can be challenging due to factors involving reagent stability, reaction conditions, and potential side reactions. This document provides a structured approach to identifying and resolving common experimental hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield, or I'm not isolating any of the desired product. What are the most likely causes and how can I fix them?

A: Low yields in this N-alkylation reaction typically stem from one of four key areas: the base, the solvent, the alkylating agent, or reaction conditions. A systematic approach is crucial for diagnosis.

  • Inadequate Deprotonation (Base Selection): The pyrazole N-H proton must be removed to form the nucleophilic pyrazolate anion. If this step is inefficient, the reaction will not proceed.

    • Troubleshooting:

      • Base Strength & Stoichiometry: If you are using 3-(chloromethyl)pyridine hydrochloride, a minimum of two equivalents of base is required—one to neutralize the hydrochloride salt and a second to deprotonate the pyrazole. It is common practice to use a slight excess (e.g., 2.2-2.5 equivalents) to drive the reaction.

      • Choice of Base: While potassium carbonate (K₂CO₃) is a reliable and cost-effective choice, stronger bases may be necessary if deprotonation is incomplete. Sodium hydride (NaH) is an excellent, non-nucleophilic base, but it requires strictly anhydrous conditions. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility in organic solvents and the "cesium effect," but it is more expensive.[1]

      • Anhydrous Conditions: Water can quench the pyrazolate anion and react with strong bases like NaH. Ensure all reagents and solvents are thoroughly dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Poor Solubility of Reactants: The pyrazole and the inorganic base may not be fully soluble in the reaction solvent, leading to a slow, inefficient heterogeneous reaction.

    • Troubleshooting:

      • Solvent Choice: Switch to a high-polarity aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents are highly effective at dissolving both the pyrazolate salt and the alkylating agent, facilitating a homogeneous reaction environment.[1][2]

      • Phase-Transfer Catalysis (PTC): In less polar solvents or biphasic systems, adding a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can shuttle the pyrazolate anion into the organic phase, dramatically increasing the reaction rate.[1]

  • Inactive or Degraded Alkylating Agent: 3-(Chloromethyl)pyridine hydrochloride can be hygroscopic.[3] Over time, it can absorb water, and the free base form can be unstable, potentially leading to polymerization or other side reactions.

    • Troubleshooting:

      • Ensure the alkylating agent is of high purity and has been stored in a desiccator.

      • Consider using a slight excess (1.1–1.2 equivalents) of the alkylating agent to compensate for any minor degradation and to ensure the pyrazole is fully consumed.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Troubleshooting:

      • Gently heat the reaction mixture to 50-70 °C. Monitor the progress closely using Thin Layer Chromatography (TLC) to avoid decomposition or side product formation at elevated temperatures.

Below is a workflow to diagnose the cause of low yield.

LowYield_Troubleshooting start Low or No Yield check_base Verify Base - Is it >2.0 eq.? - Is it strong enough? - Are conditions anhydrous? start->check_base check_solvent Assess Solvent - Are reactants soluble? - Is it a polar aprotic solvent (DMF, DMSO)? check_base->check_solvent If base is adequate check_temp Evaluate Temperature - Is reaction sluggish at RT? - Try gentle heating (50-70°C). check_solvent->check_temp If solvent is appropriate check_reagents Inspect Starting Materials - Is alkylating agent pure? - Is pyrazole dry? check_temp->check_reagents If temp is optimized solution Yield Improved check_reagents->solution If reagents are pure protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Dry Glassware & Inert Atmosphere (N₂) reagents 2. Add 4-Iodopyrazole (1 eq), K₂CO₃ (2.5 eq), & DMF prep->reagents add_alkyl 3. Add 3-(chloromethyl)pyridine HCl (1.2 eq) reagents->add_alkyl stir 4. Stir at RT to 60°C Monitor by TLC add_alkyl->stir quench 5. Quench with H₂O stir->quench extract 6. Extract with EtOAc quench->extract purify 7. Purify via Column Chromatography extract->purify product Final Product purify->product

Sources

Technical Support Center: Purification of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in isolating this key heterocyclic intermediate. Drawing from established principles in separation science and extensive field experience, this document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common purification hurdles.

Introduction: Understanding the Challenge

The target molecule, this compound, presents a unique set of purification challenges stemming from its distinct structural features. The basicity of the pyridine ring often leads to problematic interactions with standard silica gel, while the iodo-pyrazole moiety introduces concerns regarding stability and potential for side-reactions. This guide will equip you with the knowledge to diagnose issues and implement effective, robust purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude reaction mixture shows multiple spots on TLC and a complex ¹H NMR. What are the likely impurities I need to remove?

A1: Understanding the impurity profile is the first critical step in designing a purification strategy. Based on common synthetic routes, such as the N-alkylation of 4-iodopyrazole with 3-(chloromethyl)pyridine or a related electrophile, the primary impurities typically include:

  • Unreacted Starting Materials: Residual 4-iodopyrazole and the pyridine electrophile are common.

  • Regioisomers: If starting from an unsymmetrical pyrazole, the formation of isomeric products is a significant challenge that can be difficult to resolve.[1]

  • De-iodinated Product: The C-I bond can be labile under certain conditions (e.g., presence of a reducing agent or certain metal catalysts), leading to the formation of 3-((1H-pyrazol-1-yl)methyl)pyridine.

  • Side-Reaction Products: Incomplete cyclization or side reactions involving the hydrazine starting material during pyrazole synthesis can introduce colored impurities.[1]

  • Residual Catalysts: If the synthesis involved a metal-catalyzed step (e.g., Sonogashira coupling on a precursor), residual metals like palladium or copper can contaminate the product.[2][3]

Recommendation: Always characterize your crude mixture thoroughly using techniques like TLC, LC-MS, and NMR spectroscopy to identify the major components before attempting large-scale purification.[1]

Q2: I'm attempting flash column chromatography on silica gel, but my product is streaking badly or not eluting properly. What's happening and how can I fix it?

A2: This is the most common issue encountered with pyridine-containing compounds and is caused by strong acid-base interactions. [4]

The Mechanism: Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atom on the pyridine ring interacts strongly with these acidic sites, leading to a non-ideal equilibrium, which manifests as severe peak tailing (streaking) or, in extreme cases, irreversible adsorption to the stationary phase.[4][5]

Troubleshooting Protocol: Deactivating the Stationary Phase

The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to the mobile phase.[6][7]

  • Select a Base: Triethylamine (TEA) is the most common choice for eluents like hexane/ethyl acetate or dichloromethane/methanol.[4][7] For highly polar systems, a 1-2% solution of ammonium hydroxide in methanol can be used as the polar component.[7]

  • Determine the Concentration: Add 0.5-2% (v/v) of TEA to your pre-determined mobile phase. For example, if your optimal TLC mobile phase is 50% ethyl acetate in hexanes, prepare a stock solution of 50:50 ethyl acetate/hexanes containing 1% TEA.

  • Equilibrate the Column: It is crucial to properly equilibrate the column. Before loading your sample, flush the packed column with at least 5 column volumes of the TEA-containing mobile phase.[6][7] This ensures the silica is fully "deactivated" before the compound is introduced.

  • Load and Elute: Load your sample (preferably dry-loaded onto a small amount of silica) and run the column as usual with the modified mobile phase.[8] You should observe a significant improvement in peak shape and recovery.

Data Summary: Mobile Phase Modifiers for Pyridine Purification

ModifierTypical ConcentrationCommon Eluent SystemMechanism of Action
Triethylamine (TEA) 0.5 - 2.0% (v/v)Hexanes/EtOAc, DCM/MeOHCompetes with the pyridine for binding to acidic silanol sites.[4][9]
Ammonium Hydroxide 1-2% in MeOH (as polar component)DCM/MeOHNeutralizes silanol groups, keeping the pyridine in its free-base form.[7]
Q3: My compound appears to be degrading on the silica gel column. How can I confirm this and what are the alternatives?

A3: The C-I bond in iodo-heterocycles can be sensitive to the acidic environment of silica gel, potentially leading to degradation. [10][11]

Diagnostic Protocol: 2D TLC Stability Test

A 2D TLC is a simple and effective way to check for on-plate degradation.[4]

  • Spot your crude mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

  • Analysis: If the compound is stable, you will see all spots aligned on a 45-degree diagonal. If any spots appear off-diagonal, it indicates that degradation occurred during the first elution and the new spot is a decomposition product.[4]

Alternative Purification Strategies

If stability on silica is confirmed to be an issue, consider these alternatives:

  • Alumina Chromatography: Alumina is available in neutral, acidic, or basic grades. For this molecule, neutral or basic alumina would be a suitable alternative to silica, as it lacks the strongly acidic silanol groups.[12][13] Note that the elution order may differ from silica, so new mobile phase screening is required.

  • Reversed-Phase Chromatography (C18): If the compound is sufficiently soluble in common reversed-phase solvents (e.g., acetonitrile, methanol, water), preparative HPLC on a C18 column can be an excellent option. This technique separates based on hydrophobicity and avoids the issues of acidic silica.

  • Recrystallization: If a suitable solvent system can be found where the product has high solubility at high temperatures and low solubility at low temperatures, recrystallization is a powerful and scalable purification method.[14][15] It is particularly effective at removing impurities with different solubility profiles.

Purification Strategy Decision Workflow

G cluster_0 Initial Analysis cluster_1 Primary Purification cluster_2 Troubleshooting cluster_3 Alternative Methods A Analyze Crude Mixture (TLC, NMR, LC-MS) B Attempt Flash Chromatography (Silica Gel) A->B C Assess Peak Shape B->C D Peak Tailing or No Elution? C->D E Add Basic Modifier (e.g., 1% TEA) to Eluent D->E Yes F Evidence of Degradation? (2D TLC) D->F No E->B Re-run Column G Switch Stationary Phase F->G Yes J Consider Recrystallization F->J No/Impure H Neutral/Basic Alumina G->H I Reversed-Phase (C18) G->I

Caption: Decision workflow for purifying this compound.

Q4: My purified product still contains trace metals from a previous synthetic step. How can I remove these?

A4: Residual metal catalysts are a major concern, especially in drug development, as they are often toxic and can interfere with subsequent reactions. [3]

Metal Scavenging Protocol

Specialized metal scavengers are commercially available reagents designed to bind and remove specific metals from organic solutions. These are often silica- or polymer-based materials functionalized with groups that have a high affinity for metals (e.g., thiols, amines, phosphines).

  • Select a Scavenger: Choose a scavenger based on the metal you need to remove (e.g., thiol-based scavengers are excellent for palladium).

  • Dissolve the Product: Dissolve your purified, but metal-contaminated, product in a suitable organic solvent (e.g., DCM, Toluene, EtOAc).

  • Add Scavenger: Add the scavenger resin (typically 5-10 equivalents by weight relative to the metal content) to the solution.

  • Stir: Stir the mixture at room temperature or with gentle heating (as recommended by the manufacturer) for several hours to overnight.

  • Filter: Filter the mixture to remove the scavenger resin, which now has the metal bound to it.

  • Concentrate: Remove the solvent under reduced pressure to recover the metal-free product.

Alternative: Passing a solution of the compound through a dedicated scavenger cartridge is a faster and often more efficient alternative to using loose resin.

References

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Technical Support Center: Synthesis of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine. This document is intended for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic protocols.

I. Troubleshooting Guide: Common Side Reactions and Impurities

The synthesis of this compound, typically achieved through the N-alkylation of 4-iodo-1H-pyrazole with 3-(chloromethyl)pyridine or a related electrophile, is a crucial step in the preparation of various biologically active molecules. However, several side reactions can occur, leading to impurities that complicate purification and reduce yields. This section provides a detailed guide to identifying and mitigating these issues.

Issue 1: Formation of Regioisomeric Byproducts

Symptom: You observe an isomeric impurity in your crude product by NMR or LC-MS, with a similar mass to the desired product but different chromatographic and spectroscopic properties.

Root Cause: The N-alkylation of unsymmetrical pyrazoles like 4-iodopyrazole can occur at either of the two nitrogen atoms in the pyrazole ring, leading to a mixture of regioisomers.[1][2] The desired product is the N1-alkylated isomer, while the N2-alkylated isomer is a common byproduct. The regioselectivity of this reaction is influenced by factors such as the base, solvent, and the nature of the alkylating agent.[1]

Troubleshooting Steps:

  • Optimize the Base and Solvent System: The choice of base can significantly influence the N1/N2 ratio.

    • Strong, non-coordinating bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF often favor the formation of the thermodynamically more stable N1-isomer.

    • The use of milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can sometimes lead to different regioselectivity.

    • Phase-transfer catalysis (PTC) conditions, using a base like powdered potassium hydroxide with a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), can also be employed to enhance regioselectivity.[3]

  • Control Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. Running the reaction at a lower temperature may favor the formation of one isomer over the other.

  • Consider Alternative Alkylating Agents: While 3-(chloromethyl)pyridine is a common choice, using a more reactive halide like 3-(bromomethyl)pyridine or employing alternative alkylating agents under different catalytic conditions could alter the isomeric ratio.[4]

Workflow for Optimizing Regioselectivity:

G start Low N1/N2 Regioselectivity base Modify Base System (e.g., NaH, K2CO3, Cs2CO3) start->base solvent Change Solvent (e.g., DMF, THF, Acetonitrile) base->solvent temp Adjust Temperature (e.g., 0°C, RT, elevated) solvent->temp ptc Implement Phase-Transfer Catalysis temp->ptc purify Chromatographic Separation (Silica Gel) ptc->purify end Optimized Regioselectivity purify->end

Caption: Troubleshooting workflow for improving N1-alkylation regioselectivity.

Issue 2: Presence of Unreacted Starting Materials

Symptom: Your crude product contains significant amounts of 4-iodo-1H-pyrazole and/or 3-(chloromethyl)pyridine.

Root Cause: Incomplete reaction can be due to several factors, including insufficient reaction time, inadequate base strength or stoichiometry, or deactivation of the reagents.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that the 4-iodo-1H-pyrazole and 3-(chloromethyl)pyridine are of high purity. 3-(Chloromethyl)pyridine hydrochloride is often used, and it's crucial to ensure it's fully neutralized or that a sufficient excess of base is used.[5][6]

  • Optimize Base Stoichiometry: Use at least one equivalent of a strong base like NaH to fully deprotonate the 4-iodo-1H-pyrazole. If using a weaker base like K₂CO₃, an excess may be necessary.

  • Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating may be required.

  • Ensure Anhydrous Conditions: For reactions involving strong bases like NaH, it is critical to use anhydrous solvents to prevent quenching of the base.

Issue 3: Formation of Pyridine N-Alkylation (Quaternization) Byproduct

Symptom: You detect a highly polar, water-soluble impurity with a mass corresponding to the addition of the 3-(chloromethyl)pyridine cation to your product or another pyridine-containing species.

Root Cause: The nitrogen atom of the pyridine ring in either the starting material (3-(chloromethyl)pyridine) or the product can act as a nucleophile and react with the electrophilic chloromethyl group, leading to the formation of a quaternary pyridinium salt.[7] This is more likely to occur if there is an excess of the alkylating agent or at higher reaction temperatures.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the 4-iodo-1H-pyrazole relative to the 3-(chloromethyl)pyridine to minimize the concentration of the free alkylating agent.

  • Slow Addition of Alkylating Agent: Add the 3-(chloromethyl)pyridine solution dropwise to the reaction mixture containing the deprotonated 4-iodo-1H-pyrazole. This maintains a low concentration of the alkylating agent throughout the reaction, disfavoring the quaternization side reaction.

  • Moderate Reaction Temperature: Avoid excessive heating, as higher temperatures can promote the formation of the pyridinium salt.

Issue 4: Dehalogenation of the Product

Symptom: An impurity with a mass corresponding to the loss of the iodine atom from your product is observed.

Root Cause: The iodo-substituent on the pyrazole ring can be susceptible to reductive dehalogenation under certain conditions, particularly in the presence of reducing agents or certain metal catalysts.[8] This can sometimes be an issue during subsequent reaction steps or purification.

Troubleshooting Steps:

  • Avoid Reductive Conditions: Be mindful of the reagents and conditions used. For instance, if a subsequent hydrogenation step is planned, the iodo-group is likely to be removed.

  • Careful Purification: During purification by column chromatography, avoid overly acidic or basic conditions on the silica gel, which could potentially promote degradation. Use a well-neutralized silica gel if necessary.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the crude this compound?

A1: The most common and effective method for purifying the title compound is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexanes or heptane and gradually increasing the polarity with ethyl acetate, is usually sufficient to separate the desired product from the starting materials and major byproducts. For closely eluting isomers, a high-performance flash chromatography system may be necessary.

Compound Typical Elution Profile
Unreacted 3-(chloromethyl)pyridineEarly eluting
Desired N1-isomer Intermediate polarity
Isomeric N2-byproductOften slightly more or less polar than the N1-isomer
Unreacted 4-iodo-1H-pyrazoleMore polar, later eluting
Quaternary pyridinium saltsHighly polar, may remain on the baseline

Q2: How can I confirm the regiochemistry of my product?

A2: The most definitive method for confirming the N1-alkylation is through 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC). An HMBC experiment will show a correlation between the protons of the methylene bridge (-CH₂-) and the C3 and C5 carbons of the pyrazole ring. In the N1-isomer, you would expect to see correlations to both of these carbons. In contrast, the N2-isomer would show different correlations. Nuclear Overhauser Effect (NOE) experiments can also be useful.[9]

Diagram of Key HMBC Correlations for the N1-Isomer:

Caption: Expected HMBC correlations for the methylene protons in the desired N1-isomer.

Q3: Is 4-iodo-1H-pyrazole stable under the reaction conditions?

A3: 4-Iodo-1H-pyrazole is generally a stable compound.[10] However, like many organic molecules, it can be sensitive to strong oxidizing or reducing conditions. Under typical N-alkylation conditions (basic, moderate temperatures), it is quite robust. It is a crystalline solid with a melting point of 108-110 °C.[11]

Q4: Can I use 3-(hydroxymethyl)pyridine instead of 3-(chloromethyl)pyridine?

A4: Yes, it is possible to use 3-(hydroxymethyl)pyridine; however, this would require a different synthetic strategy, such as a Mitsunobu reaction. The Mitsunobu reaction allows for the alkylation of the pyrazole nitrogen with the alcohol, but it requires the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This approach can sometimes offer better control over regioselectivity but involves different reagents and purification challenges (e.g., removing triphenylphosphine oxide).

References

  • Iaroshenko, V. O., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(19), 10335. [Link]

  • Dalton, J. T., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

  • Reeves, J. T., et al. (2015). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 17(19), 4786–4789. [Link]

  • MDPI. (2025). Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions. [Link]

  • Arkivoc. (2007). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2025). N-Alkylation of Some Imidazopyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Sokolenko, V. A., & Svirskaya, N. M. (1987). Quaternization of pyridines with haloadamantanes. Chemistry of Heterocyclic Compounds, 23(11), 1269–1271. [Link]

  • Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Google Patents. (2012). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions for 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for optimizing cross-coupling reactions involving 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in numerous biologically active compounds.[1] The presence of a reactive carbon-iodine bond on the pyrazole ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the synthesis of a diverse array of complex molecules.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only provide solutions to common experimental challenges but also to explain the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.[1] For this compound, this reaction is ideal for introducing aryl, heteroaryl, or vinyl substituents at the 4-position of the pyrazole ring.

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the most likely causes and how can I troubleshoot this?

A1: Low or no yield in a Suzuki coupling is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. The primary suspects are typically the catalyst's activity, the quality of your reagents, and the reaction setup.

Troubleshooting Steps:

  • Inert Atmosphere is Critical: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and that all solvents are properly degassed.[3] Maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Reagent Quality and Stability:

    • Boronic Acid/Ester: Boronic acids can degrade, especially when exposed to air and moisture, leading to a side reaction called protodeborylation.[3] Using fresh or properly stored boronic acid is recommended. Alternatively, more stable boronic esters, such as pinacol esters, can be a good option.[3]

    • Palladium Catalyst: Use a fresh batch of your palladium catalyst or one that has been stored correctly under an inert atmosphere. Both Pd(0) catalysts like Pd(PPh₃)₄ and Pd(II) pre-catalysts such as Pd(OAc)₂ are commonly used.[1]

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is crucial for success.[1] While Pd(PPh₃)₄ can be effective, a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a suitable phosphine ligand often provides better results.[1] For challenging couplings, consider more electron-rich and sterically hindered ligands, which can facilitate the oxidative addition step, especially with less reactive coupling partners.[4][5]

  • Base and Solvent Optimization: The choice of base and solvent system is highly interdependent and can significantly impact the reaction outcome.[6][7]

    • A screening of bases such as Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.[8]

    • Solvent choice can influence catalyst stability and reagent solubility.[7] Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[9] In some cases, alcoholic solvents or aqueous mixtures can enhance the reaction rate.[6][7]

Q2: I'm observing a significant amount of a byproduct that appears to be the de-iodinated starting material. What is happening and how can I prevent it?

A2: The formation of a dehalogenated byproduct is a known side reaction in Suzuki couplings, particularly with iodo-substituted substrates.[3][10] This occurs when the aryl halide is reduced instead of undergoing cross-coupling.

Potential Causes and Solutions:

  • Inefficient Catalysis: If the cross-coupling pathway is slow, side reactions like dehalogenation can become more prominent. Using a more active catalyst system, such as a modern pre-catalyst with a specialized ligand, can favor the desired reaction.[10]

  • Hydride Source: The reduction can be caused by a hydride source in the reaction mixture. This can sometimes originate from the solvent or impurities.[3] Ensuring the use of high-purity, anhydrous solvents can help mitigate this issue.

  • Reaction Conditions: Prolonged reaction times or excessively high temperatures can sometimes contribute to increased side reactions.[10] Monitor the reaction progress by TLC or LC-MS and aim to stop the reaction once the starting material is consumed.

ParameterRecommendationRationale
Catalyst Screen Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd(dppf)Cl₂Optimize for reactivity and minimize side reactions.
Base Screen K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents)Base strength influences transmetalation and can affect side reactions.[8]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O (e.g., 4:1 ratio)Solvent polarity affects catalyst stability and reagent solubility.[9][11]
Temperature 80-110 °CBalance reaction rate with potential for side reactions.

Table 1. Recommended starting conditions for Suzuki-Miyaura coupling optimization.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine aryl iodide, boronic acid, and base in a reaction vessel add_solvent Add degassed solvent start->add_solvent purge Purge with inert gas add_solvent->purge add_catalyst Add Pd catalyst and ligand purge->add_catalyst heat Heat to desired temperature add_catalyst->heat monitor Monitor byTLC/LC-MS heat->monitor quench Quench reaction (e.g., with water) monitor->quench Reaction complete extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end Characterize pure product purify->end Sonogashira_Cycles Catalytic Cycles in Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-alkyne(L2) Transmetalation (from Cu cycle) Ar-Pd(II)-alkyne(L2)->Pd(0)L2 Reductive Elimination Ar-alkyne Product Ar-Pd(II)-alkyne(L2)->Ar-alkyne Cu(I)I Cu(I)I Cu-alkyne Cu-alkyne Cu(I)I->Cu-alkyne Alkyne + Base Cu-alkyne->Cu(I)I To Pd Cycle

Caption: Simplified catalytic cycles for the Sonogashira reaction.

III. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. [12]This reaction is a cornerstone of modern synthetic chemistry for creating aryl amines. [12][13]

Frequently Asked Questions & Troubleshooting

Q1: My Buchwald-Hartwig amination is not proceeding, and my starting iodide is consumed, but I can't isolate the desired product. What could be happening?

A1: This is a common and frustrating scenario. When the starting aryl iodide is consumed without the formation of the desired product, it points towards side reactions or decomposition.

Possible Scenarios and Solutions:

  • Decomposition of Starting Material or Product: The reaction conditions might be too harsh, leading to the decomposition of your starting material or the desired product. Consider lowering the reaction temperature or screening different solvents.

  • Catalyst Deactivation: The palladium catalyst could be deactivating over the course of the reaction. This can be addressed by using more robust ligands or pre-catalysts.

  • Side Reactions of the Amine: If your amine has β-hydrogens, β-hydride elimination can be a competing side reaction. [12]The choice of ligand is critical to suppress this unwanted pathway. [12]For amines lacking β-hydrogens, the reaction is generally more straightforward. [14]4. Self-Coupling of the Pyrazole: The 4-iodopyrazole has a free N-H group which could potentially participate in the reaction, leading to polymerization or other undesired products. [15]Protecting the pyrazole nitrogen before the coupling reaction is a prudent strategy to avoid this complication.

Q2: How do I choose the right ligand and base for my Buchwald-Hartwig amination?

A2: The selection of the ligand and base is critical and highly dependent on the nature of the amine coupling partner.

Guidelines for Selection:

  • Ligands: The development of sterically hindered and electron-rich phosphine ligands has been a game-changer for the Buchwald-Hartwig reaction. [5][16] * For primary amines, bidentate ligands like BINAP and DPPF were early breakthroughs. [13] * For more challenging couplings, including those with secondary amines or hindered substrates, bulky monophosphine ligands such as XPhos, SPhos, or RuPhos are often the ligands of choice. [16]* Bases: A strong, non-nucleophilic base is required.

    • Sodium tert-butoxide (NaOt-Bu) is a very common and effective base that often leads to high reaction rates. [16] * Other bases like lithium bis(trimethylsilyl)amide (LHMDS) can be useful, especially when dealing with substrates that have protic functional groups. [16]

      Amine Type Recommended Ligand Class Common Bases
      Primary Amines Bidentate (e.g., BINAP, DPPF) or Bulky Monodentate (e.g., XPhos) NaOt-Bu, K₂CO₃, Cs₂CO₃
      Secondary Amines Bulky Monodentate (e.g., RuPhos, BrettPhos) NaOt-Bu, LHMDS

      | Ammonia Equivalents | Specialized ligand systems may be required. | Strong bases are typically necessary. |

Table 3. General guidance for selecting ligands and bases in Buchwald-Hartwig amination.

Troubleshooting Logic for Buchwald-Hartwig Amination

Buchwald_Troubleshooting cluster_problem Problem cluster_diagnosis Diagnosis cluster_solution Potential Solutions start Low/No Product Yield check_sm Starting Material Consumed? start->check_sm check_side_products Side Products Observed? check_sm->check_side_products Yes optimize_catalyst Optimize Catalyst/ Ligand System check_sm->optimize_catalyst No screen_base_solvent Screen Base/ Solvent check_side_products->screen_base_solvent Other Side Reactions protect_pyrazole Protect Pyrazole N-H check_side_products->protect_pyrazole Polymerization/ Self-Coupling lower_temp Lower Reaction Temperature check_side_products->lower_temp Decomposition optimize_catalyst->start screen_base_solvent->start protect_pyrazole->start lower_temp->start

Caption: A logical workflow for troubleshooting Buchwald-Hartwig reactions.

References

  • Benchchem. (n.d.). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.
  • Benchchem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • Unknown. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
  • Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Unknown. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a | Download Table.
  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • Benchchem. (n.d.). Optimizing Suzuki Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • PubMed Central. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • NIH. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?.
  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed.
  • ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2016, May 23). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • YouTube. (2019, January 7). Buchwald-Hartwig coupling.
  • RSC Publishing. (2020, October 20). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
  • ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling....
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines.

Sources

Technical Support Center: Troubleshooting Low Reactivity of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to the reactivity of this important building block in various chemical transformations. We will delve into the underlying chemical principles to provide robust, field-tested solutions to challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound and why is its reactivity important?

This compound is a versatile heterocyclic compound widely used in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in numerous biologically active compounds.[1] The key features of this molecule are:

  • 4-Iodo-pyrazole Moiety: The carbon-iodine bond is a highly reactive site, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][2][3] This allows for the straightforward introduction of diverse aryl, heteroaryl, vinyl, alkynyl, and amino substituents at the 4-position of the pyrazole ring.

  • Pyridinyl-methyl Group: The pyridine ring can influence the electronic properties of the pyrazole system and provides a site for potential coordination with metal catalysts.[4] The methylene linker offers conformational flexibility.

The reliable reactivity of the C-I bond is crucial for the successful synthesis of target molecules in drug discovery and development programs.

Q2: I am observing low to no conversion in my cross-coupling reaction. What are the most common initial checks I should perform?

Low or no conversion is a frequent issue in cross-coupling reactions. Before delving into more complex troubleshooting, it is essential to verify the fundamentals of your experimental setup.

Initial Verification Checklist:

ParameterKey ConsiderationsPotential Impact of Failure
Inert Atmosphere Ensure all glassware is thoroughly dried (flame-dried or oven-dried). All solvents and reagents must be rigorously degassed (e.g., by sparging with argon or nitrogen, or using freeze-pump-thaw cycles).[5] The reaction should be maintained under a positive pressure of an inert gas throughout.The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[5]
Reagent Quality Use fresh, high-purity palladium catalyst and ligands. Ensure the base is anhydrous and finely ground. Boronic acids/esters can degrade over time; use fresh or properly stored reagents.[5]Impurities or degradation products can inhibit or poison the catalyst. Water can lead to side reactions like protodeboronation of boronic acids.[5]
Solvent Purity Use anhydrous, high-purity solvents.Protic impurities can interfere with the reaction, particularly with the base and organometallic intermediates.[6]

Troubleshooting Guide for Low Reactivity

This section provides a structured approach to diagnosing and resolving low reactivity of this compound in common cross-coupling reactions.

Issue 1: Poor Reactivity in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired biaryl product.

  • Recovery of unreacted this compound.

  • Formation of homocoupled boronic acid byproduct.[5]

  • Observation of protodeiodination (replacement of iodine with hydrogen).[6]

Root Cause Analysis & Solutions

The Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A failure at any of these steps can lead to low reactivity.

dot

Suzuki_Troubleshooting Start Low Suzuki-Miyaura Reactivity Catalyst Catalyst System Issues Start->Catalyst Is the catalyst active? Base Base & Solvent Issues Start->Base Are the reaction conditions optimal? Substrate Substrate-Specific Issues Start->Substrate Is the substrate itself problematic? Sol_Catalyst1 Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Catalyst->Sol_Catalyst1 Sol_Catalyst2 Increase Catalyst Loading (e.g., 5 mol%) Catalyst->Sol_Catalyst2 Sol_Catalyst3 Use a Pd(0) Source Directly (e.g., Pd(PPh3)4) Catalyst->Sol_Catalyst3 Sol_Base1 Screen Stronger, Non-Nucleophilic Bases (e.g., K3PO4, Cs2CO3) Base->Sol_Base1 Sol_Base2 Ensure Anhydrous Conditions and Finely Ground Base Base->Sol_Base2 Sol_Base3 Try Aprotic Polar Solvents (e.g., Dioxane, Toluene) Base->Sol_Base3 Sol_Substrate1 Consider Pyridyl Nitrogen Chelation/Inhibition Substrate->Sol_Substrate1 Sol_Substrate2 Increase Reaction Temperature Substrate->Sol_Substrate2

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

1. Catalyst and Ligand Selection:

  • Causality: The pyridyl nitrogen in the substrate can coordinate to the palladium center, potentially inhibiting the catalyst.[5] Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to overcome this inhibition. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective as they promote the desired catalytic cycle and discourage catalyst deactivation.[5][7]

  • Solution: Switch to a more robust ligand system. A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a ligand such as SPhos is a good starting point.[7] Alternatively, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be effective.[1]

2. Base and Solvent System:

  • Causality: The base is crucial for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[8] A weak or poorly soluble base will slow down or halt the catalytic cycle.

  • Solution: Employ stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] Ensure the base is anhydrous and finely powdered to maximize its surface area and reactivity. The choice of solvent is also critical; polar aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are commonly used.[1]

3. Reaction Temperature:

  • Causality: While 4-iodopyrazoles are generally reactive, the overall kinetics of the reaction might be slow, especially with challenging coupling partners.

  • Solution: Gradually increase the reaction temperature. For many Suzuki couplings involving iodo-pyrazoles, temperatures between 80-100 °C are effective.[9] Microwave irradiation can also be a powerful tool to accelerate the reaction.[10]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound.

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%)).

  • Seal the tube, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture at 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Issue 2: Poor Reactivity in Sonogashira Coupling

Symptoms:

  • Low yield of the desired alkynylated pyrazole.

  • Significant formation of the Glaser coupling byproduct (alkyne homocoupling).[11]

  • Hydrodeiodination of the starting material.[11]

Root Cause Analysis & Solutions

The Sonogashira coupling is sensitive to oxygen and the activity of both the palladium and copper catalysts.

dot

Sonogashira_Troubleshooting Start Low Sonogashira Reactivity Glaser Glaser Homocoupling Observed? Start->Glaser Hydrodeiodination Hydrodeiodination Observed? Glaser->Hydrodeiodination No Sol_Glaser1 Strictly Anaerobic Conditions (Freeze-Pump-Thaw) Glaser->Sol_Glaser1 Yes NoReaction Low/No Conversion Hydrodeiodination->NoReaction No Sol_Hydro1 Avoid Alcohol Solvents Hydrodeiodination->Sol_Hydro1 Yes Sol_NoReaction1 Check Catalyst Activity (Pd and Cu) NoReaction->Sol_NoReaction1 Sol_NoReaction2 Ensure Base is Dry and Degassed NoReaction->Sol_NoReaction2 Sol_Glaser2 Consider Copper-Free Conditions Sol_Glaser1->Sol_Glaser2 Sol_Hydro2 Use a Weaker Base Sol_Hydro1->Sol_Hydro2

Caption: Decision tree for troubleshooting Sonogashira coupling.

1. Minimizing Glaser Homocoupling:

  • Causality: The copper(I) co-catalyst, in the presence of oxygen, promotes the oxidative homocoupling of the terminal alkyne.[11]

  • Solution: The most critical factor is the rigorous exclusion of oxygen. Use freeze-pump-thaw cycles to degas solvents for best results. Alternatively, consider a copper-free Sonogashira protocol, which can mitigate this side reaction, although it may require different ligands and conditions.[11]

2. Preventing Hydrodeiodination:

  • Causality: This side reaction involves the replacement of the iodine atom with hydrogen. It can be promoted by certain bases and protic solvents, such as alcohols.[11]

  • Solution: Avoid alcohol-based solvents if hydrodeiodination is a significant issue. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) often serve as both the base and part of the solvent system.[3][12]

3. Ensuring Catalyst Activity:

  • Causality: Both the palladium and copper catalysts must be active. Inactive or poor-quality catalysts are a common cause of failure.

  • Solution: Use fresh, high-quality PdCl₂(PPh₃)₂ or a similar Pd(II) precatalyst, along with a reliable source of copper(I) iodide (CuI). Ensure the amine base/solvent is dry and degassed.

Issue 3: Poor Reactivity in Buchwald-Hartwig Amination

Symptoms:

  • Low yield of the desired N-arylated pyrazole.

  • Decomposition of starting materials.

  • Consumption of the 4-iodopyrazole starting material without formation of the desired product.[13]

Root Cause Analysis & Solutions

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but it can be sensitive to the choice of ligand and the nature of the amine coupling partner.[14]

1. Ligand Choice:

  • Causality: The ligand is crucial for facilitating both the oxidative addition and the C-N bond-forming reductive elimination steps. For couplings involving heterocyclic halides, specialized ligands are often required.

  • Solution: Bidentate phosphine ligands like Xantphos are often effective for these types of couplings.[13] The choice of ligand may also depend on whether the amine is primary or secondary.[2]

2. Base Selection:

  • Causality: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solution: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases in Buchwald-Hartwig amination.

3. Potential for Side Reactions:

  • Causality: The N-H of the pyrazole ring, if unprotected, could potentially participate in side reactions, leading to oligomerization.[13] Additionally, amines with β-hydrogens can undergo β-hydride elimination as a side reaction.[2]

  • Solution: While the pyridinyl-methyl group at N1 of the pyrazole in the title compound already serves as a protecting group, it's a crucial consideration for other pyrazole substrates. When coupling amines with β-hydrogens, the choice of catalyst system becomes even more critical to avoid β-elimination.[15]

Concluding Remarks

Troubleshooting the reactivity of this compound requires a systematic approach that addresses the integrity of the reaction setup, the choice of catalytic system, and the specific demands of the coupling reaction being performed. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively optimize their reaction conditions to achieve high yields and purity. This guide provides a foundation for diagnosing and resolving common issues, enabling the successful application of this versatile building block in your synthetic endeavors.

References

  • Benchchem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Benchchem.
  • Eller, G. A., et al. Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Benchchem. Technical Support Center: Alternative Solvents for Cross-Coupling of Iodopyrazoles.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem.
  • Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Technical Support Center: Sonogashira Coupling of Iodopyrazoles. Benchchem.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
  • Suzuki Coupling. Organic Chemistry Portal.
  • Buchwald–Hartwig amin

Sources

Technical Support Center: Large-Scale Synthesis of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the scale-up of this important synthetic intermediate. We will delve into the critical aspects of both the pyrazole iodination and the subsequent N-alkylation, providing field-proven insights and troubleshooting protocols to ensure a robust, efficient, and scalable process.

Synthetic Scheme Overview

The synthesis of this compound is typically achieved via a two-step sequence. First, the pyrazole ring is regioselectively iodinated at the C4 position. Second, the resulting 4-iodo-1H-pyrazole undergoes N-alkylation with a suitable 3-(halomethyl)pyridine derivative. While straightforward in principle, large-scale execution presents challenges in regioselectivity, impurity control, and product isolation.

Synthetic_Pathway Pyrazole 1H-Pyrazole IodoPyrazole 4-Iodo-1H-pyrazole Pyrazole->IodoPyrazole Step 1: Iodination (e.g., I₂, CAN) FinalProduct This compound IodoPyrazole->FinalProduct Step 2: N-Alkylation (e.g., K₂CO₃, MeCN) AlkylatingAgent 3-(Chloromethyl)pyridine (or HBr salt) AlkylatingAgent->FinalProduct Step 2: N-Alkylation (e.g., K₂CO₃, MeCN) Troubleshooting_Alkylation cluster_0 Troubleshooting Low N1:N2 Ratio Start Low N1:N2 Selectivity Observed Q1 What base was used? Start->Q1 A1_NaH NaH / Strong Base Q1->A1_NaH Strong A1_K2CO3 K₂CO₃ / Weak Base Q1->A1_K2CO3 Weak Sol_Change Action: Switch to K₂CO₃ or Cs₂CO₃ in MeCN or DMF A1_NaH->Sol_Change PTC_Option Action: Consider Phase-Transfer Catalysis (PTC) with TBAB A1_K2CO3->PTC_Option Temp_Check Action: Lower reaction temperature to increase kinetic control A1_K2CO3->Temp_Check End Improved N1 Selectivity Sol_Change->End PTC_Option->End Temp_Check->End

Caption: Troubleshooting flowchart for poor N1:N2 regioselectivity.

Critical Issue FAQ 4: I am forming a significant amount of a highly polar, water-soluble impurity that is difficult to remove. What is it and how do I prevent it?

Answer: This is almost certainly the quaternary pyridinium salt, formed by the N-alkylation of the pyridine nitrogen in your desired product by the 3-(chloromethyl)pyridine starting material. This is a common and problematic side reaction in large-scale syntheses involving pyridyl alkylating agents.

  • Mechanism: The pyridine nitrogen on the product molecule is nucleophilic and can compete with the 4-iodopyrazole for the alkylating agent. This is an irreversible reaction that consumes both product and starting material.

  • Mitigation Strategies:

    • Stoichiometry Control (Most Critical): Use a slight excess of the 4-iodopyrazole relative to the alkylating agent (e.g., 1.1 to 1.0 equivalents). Never use an excess of the 3-(chloromethyl)pyridine.

    • Slow Addition: Add the 3-(chloromethyl)pyridine solution slowly (dropwise) to the mixture of 4-iodopyrazole and base. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more nucleophilic pyrazolate anion over the less nucleophilic pyridine nitrogen.

    • Temperature Management: Keep the reaction temperature as low as is practical to achieve a reasonable rate. Higher temperatures accelerate the rate of quaternization.

    • Use of Hydrochloride Salt: If using 3-(chloromethyl)pyridine hydrochloride, ensure you use enough base to both neutralize the salt and deprotonate the pyrazole (i.e., >2.0 equivalents of base).

Competing_Reactions cluster_products Possible Products IodoPyrazole 4-Iodopyrazolate Anion N1_Product Desired N1-Isomer (Kinetic Product) IodoPyrazole->N1_Product N1 Attack (Favored) AlkylatingAgent 3-(Chloromethyl)pyridine Quat_Salt Quaternary Pyridinium Salt (Byproduct) AlkylatingAgent->Quat_Salt Side Reaction (Product Alkylation) N1_Product->Quat_Salt Side Reaction (Product Alkylation) N2_Product Undesired N2-Isomer Iodopyrazole Iodopyrazole Iodopyrazole->N2_Product N2 Attack

Caption: Competing reaction pathways during N-alkylation.

FAQ 5: How can I effectively purify the final product on a large scale without relying on column chromatography?

Answer: Isolating the desired N1-isomer from the N2-isomer and starting materials is a key scale-up challenge.

  • Crystallization: The N1 and N2 isomers often have different physical properties, including solubility and crystal packing. Explore various solvent systems (e.g., isopropanol/water, ethyl acetate/heptane, acetonitrile) to induce selective crystallization of the desired N1 product. This is the most cost-effective and scalable purification method.

  • Acid-Base Extraction: While both isomers are basic due to the pyridine nitrogen, there can be subtle pKa differences. A carefully controlled aqueous acid wash (e.g., with dilute citric acid or HCl) might selectively protonate and extract one isomer over the other, although this can be challenging to resolve completely. This technique is more effective at removing unreacted 4-iodopyrazole (which is less basic).

  • Salt Formation: Consider forming a salt of the product with an appropriate acid (e.g., HCl, HBr, methanesulfonic acid). The salts of the N1 and N2 isomers may have significantly different solubilities, allowing for purification by selective precipitation and filtration. The free base can then be regenerated in a subsequent step.

Recommended Large-Scale Protocol

This protocol is a starting point and should be optimized for specific equipment and scale. It incorporates best practices to mitigate the issues discussed above.

Step 1: C4-Iodination of 1H-Pyrazole (I₂/CAN Method)

  • To a suitably sized reactor, charge 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 equiv) and acetonitrile (10 vol). Begin agitation.

  • Add ceric ammonium nitrate (CAN) (1.1 equiv) followed by elemental iodine (I₂) (1.3 equiv). [1]3. Heat the reaction mixture to reflux (approx. 82°C) and monitor by HPLC for the consumption of the starting pyrazole (typically overnight). [2]4. Once complete, cool the mixture to room temperature.

  • Quench the reaction by adding a 10% aqueous sodium thiosulfate solution until the characteristic iodine color dissipates.

  • Add water (10 vol) and ethyl acetate (10 vol). Agitate and separate the layers.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Iodo-1H-pyrazole, which can be used directly or purified further by recrystallization from a suitable solvent like heptane/ethyl acetate.

Step 2: N-Alkylation with 3-(Chloromethyl)pyridine

  • To a reactor, charge 4-Iodo-1H-pyrazole (1.1 equiv), potassium carbonate (K₂CO₃, 2.5 equiv), and acetonitrile (10 vol).

  • Heat the slurry to 50-60°C with vigorous stirring.

  • In a separate vessel, dissolve 3-(chloromethyl)pyridine hydrochloride (1.0 equiv) in a minimal amount of acetonitrile.

  • Add the 3-(chloromethyl)pyridine solution to the reactor dropwise over 2-4 hours, maintaining the internal temperature at 50-60°C.

  • After the addition is complete, maintain the temperature and monitor the reaction by HPLC until the 4-iodopyrazole is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by recrystallization. A recommended starting solvent system is isopropanol/water. Dissolve the crude oil in warm isopropanol and slowly add water until turbidity is observed, then cool slowly to induce crystallization. Filter the solid, wash with cold isopropanol/water, and dry under vacuum.

References

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Application Notes and Protocols for N-alkyl
  • A Technical Guide to Green Chemistry in N-Alkylpyrazole Synthesis. Benchchem.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water.
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation.
  • Technical Support Center: Synthesis of 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem.

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Technical Support Center: Characterization of Impurities in 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges related to impurity characterization during this critical synthetic process. Our goal is to equip you with the knowledge to identify, control, and mitigate impurities, ensuring the quality and integrity of your final compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering a systematic approach to problem-solving.

Issue 1: An Unknown Peak is Observed in my HPLC Chromatogram with a Similar Retention Time to the Main Product.

Q: My HPLC analysis shows a persistent impurity peak eluting very close to my desired product. How can I identify it and get rid of it?

A: The presence of a closely eluting peak suggests an impurity with a similar polarity to your target compound. This is often a regioisomer or a related halogenated species. Here’s a systematic approach to troubleshoot this issue:

Step 1: Preliminary Assessment

  • Review the Synthetic Route: The most likely culprits are isomers formed during the N-alkylation or iodination steps. The N-alkylation of pyrazole with 3-(chloromethyl)pyridine can lead to two regioisomers: the desired N1-alkylated product and the N2-alkylated isomer.

  • Consider Iodination Byproducts: The iodination of the pyrazole ring is generally regioselective for the 4-position, but under certain conditions, di-iodination or incomplete iodination can occur.[1]

Step 2: Advanced Analytical Characterization

  • LC-MS Analysis: This is the most powerful tool for initial identification.[2]

    • Method: Employ a high-resolution mass spectrometer (HRMS) to obtain the accurate mass of the impurity.[2] This will allow you to propose a molecular formula.

    • Interpretation:

      • If the impurity has the same mass as your product, it is likely a regioisomer (e.g., the N2-alkylation product).

      • If the mass corresponds to a di-iodinated species, you will observe a mass increase of 126.9 amu compared to your product.

      • If the mass corresponds to the non-iodinated precursor, you will see a mass decrease of 126.9 amu.

  • NMR Spectroscopy: For definitive structural elucidation, especially for isomers, NMR is indispensable.[3]

    • ¹H NMR: Pay close attention to the chemical shifts and coupling constants of the pyrazole and pyridine protons. Isomers will exhibit distinct patterns. For instance, the chemical shift of the methylene bridge protons will be different in the N1 and N2 isomers.

    • ¹³C NMR: The carbon chemical shifts of the pyrazole ring are sensitive to the substitution pattern.

    • 2D NMR (COSY, HMBC, HSQC): These experiments will help you to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, thus differentiating between isomers.

Step 3: Optimization of Reaction Conditions

  • N-Alkylation:

    • Base and Solvent: The choice of base and solvent can influence the regioselectivity of the N-alkylation.[4][5] Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, DMSO, acetonitrile) to favor the formation of the desired N1-isomer.[4]

    • Temperature: Temperature can also affect the isomeric ratio.

  • Iodination:

    • Stoichiometry of Iodinating Agent: Use a controlled amount of the iodinating agent (e.g., N-iodosuccinimide (NIS) or iodine monochloride (ICl)) to minimize di-iodination.[1][6]

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC to ensure complete conversion of the starting material without the formation of byproducts.

Step 4: Purification Strategy

  • Chromatography: If the impurity persists, optimize your column chromatography conditions.

    • Stationary Phase: Consider using a different stationary phase (e.g., alumina instead of silica gel).

    • Solvent System: A careful screening of solvent systems with varying polarities can improve separation. Gradient elution is often more effective than isocratic elution.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing small amounts of closely related impurities.

Issue 2: My Final Product has a Lower than Expected Purity by NMR, with Multiple Unidentified Signals.

Q: My ¹H NMR spectrum is complex, with several unexpected signals in both the aromatic and aliphatic regions. What could be the cause?

A: A complex NMR spectrum with multiple unidentifiable signals points towards the presence of several impurities, which could be a combination of starting materials, reagents, byproducts, and degradation products.

Step 1: Identify Known Components

  • Compare with Starting Material Spectra: Obtain the NMR spectra of your starting materials (4-iodopyrazole and 3-(chloromethyl)pyridine or 3-(hydroxymethyl)pyridine) and compare them to the spectrum of your crude product. This will help you identify any unreacted starting materials.

  • Check for Reagent-Related Impurities: Some reagents or their byproducts might be carried through the workup and purification. For example, if you used a base like triethylamine, you might see its characteristic signals.

Step 2: Characterize Unknown Impurities

  • LC-MS Analysis: As with Issue 1, LC-MS is your first line of defense for identifying the molecular weights of the unknown impurities.[7] This will give you clues about their potential structures.

  • Fractionation and NMR of Fractions: If the mixture is too complex, perform a preliminary separation by column chromatography and collect fractions. Analyze the simpler fractions by NMR to identify individual impurities.

Step 3: Consider Potential Side Reactions and Degradation

  • Hydrolysis: If your reaction or workup involves water, hydrolysis of the iodo-group or other functional groups could occur.

  • Oxidation: Pyridine rings can be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods.

  • Degradation of Starting Materials: Consider the stability of your starting materials under the reaction conditions. For example, 3-(chloromethyl)pyridine can be unstable and may polymerize or undergo other side reactions.

Step 4: Refine Your Workup and Purification

  • Aqueous Washes: Incorporate appropriate aqueous washes during your workup to remove water-soluble impurities and reagents. For example, a wash with a mild acid can remove basic impurities, while a wash with a mild base can remove acidic impurities.

  • Drying of Solvents: Ensure all your solvents are anhydrous, especially for moisture-sensitive reactions.

  • Purification Method: Re-evaluate your purification method. A combination of chromatography and recrystallization may be necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most frequently encountered impurities include:

  • Regioisomers: The N2-alkylated isomer, 3-((4-Iodo-2H-pyrazol-2-yl)methyl)pyridine, is a common impurity.[5]

  • Unreacted Starting Materials: Residual 4-iodopyrazole or 3-(chloromethyl)pyridine.

  • Incomplete Iodination Product: 3-((1H-Pyrazol-1-yl)methyl)pyridine.

  • Over-iodination Product: Di-iodinated pyrazole derivatives.

  • Hydrolysis Products: If moisture is present, hydrolysis of the starting materials or product can occur.

  • Solvent Adducts: In some cases, solvent molecules can react with intermediates to form adducts.

Q2: How can I prevent the formation of the N2-alkylated regioisomer?

A2: The regioselectivity of the N-alkylation of pyrazole is influenced by several factors.[8] To favor the formation of the desired N1-isomer:

  • Steric Hindrance: If the pyrazole is substituted at the 3- or 5-position, this can sterically direct the alkylation to the less hindered N1-position.

  • Reaction Conditions:

    • Base: Using a bulky base can sometimes favor N1-alkylation.

    • Cation of the Base: The nature of the cation (e.g., K⁺, Na⁺, Cs⁺) can influence the regioselectivity. Cesium carbonate is often reported to favor N1-alkylation.[4]

    • Solvent: The polarity of the solvent can play a role. Aprotic polar solvents like DMF or DMSO are commonly used.[4]

    • Protecting Groups: In some cases, a removable protecting group can be used to block one of the nitrogen atoms, forcing alkylation at the desired position.

Q3: What are the best practices for storing the final compound to minimize degradation?

A3: this compound, like many organic compounds, should be stored under conditions that minimize degradation.[9]

  • Protection from Light: Store the compound in an amber vial or in a dark place to prevent photochemical degradation.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.

  • Dry Conditions: Keep the compound in a tightly sealed container with a desiccant to protect it from moisture, which could lead to hydrolysis.

Data Presentation

Table 1: Potential Impurities and their Characterization Data

Impurity NameStructureExpected m/z [M+H]⁺Key ¹H NMR Signals (δ, ppm)
This compound (Product)285.99Methylene bridge (~5.4-5.6), Pyrazole H-3, H-5 (~7.5-8.0), Pyridine protons
3-((4-Iodo-2H-pyrazol-2-yl)methyl)pyridine (N2-Isomer)285.99Methylene bridge (different shift from N1), Pyrazole H-3, H-5 (different shifts)
3-((1H-Pyrazol-1-yl)methyl)pyridine160.09Pyrazole H-4 proton visible (~6.3-6.5)
4-Iodopyrazole194.95N-H proton, Pyrazole H-3, H-5
3-(Chloromethyl)pyridine128.03Methylene bridge (~4.6-4.8)

Experimental Protocols

Protocol 1: Generic HPLC-MS Method for Impurity Profiling

This method provides a starting point for the analysis of your reaction mixture and final product. Optimization may be required based on your specific instrumentation and the impurities present.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[10]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and Mass Spectrometry (ESI positive mode).[11]

Visualizations

Diagram 1: Synthetic Pathway and Potential Impurity Formation

G cluster_0 N-Alkylation cluster_1 Iodination 4-Iodopyrazole 4-Iodopyrazole Product This compound 4-Iodopyrazole->Product Base, Solvent N2_Isomer N2-Isomer 4-Iodopyrazole->N2_Isomer Side Reaction 3-(Chloromethyl)pyridine 3-(Chloromethyl)pyridine 3-(Chloromethyl)pyridine->Product 3-(Chloromethyl)pyridine->N2_Isomer Unreacted_Starting_Materials Unreacted Starting Materials Product->Unreacted_Starting_Materials Pyrazole_precursor 3-((1H-Pyrazol-1-yl)methyl)pyridine Product_from_Iodination This compound Pyrazole_precursor->Product_from_Iodination Iodinating Agent Diiodo_Impurity Di-iodo Impurity Product_from_Iodination->Diiodo_Impurity Excess Reagent G Start Unknown Peak in HPLC LCMS Perform LC-MS Analysis Start->LCMS Mass_Check Check m/z LCMS->Mass_Check Same_Mass Same m/z as Product Mass_Check->Same_Mass Yes Different_Mass Different m/z Mass_Check->Different_Mass No NMR Perform 1D and 2D NMR Same_Mass->NMR Propose_Structure Propose Structure from Formula Different_Mass->Propose_Structure Identify_Isomer Identify as Regioisomer NMR->Identify_Isomer Optimize_Reaction Optimize Reaction Conditions Identify_Isomer->Optimize_Reaction Optimize_Purification Optimize Purification Propose_Structure->Optimize_Purification Optimize_Reaction->Optimize_Purification

Caption: Decision tree for identifying unknown HPLC impurities.

References

  • Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (n.d.). PubMed Central. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate. [Link]

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (n.d.). ResearchGate. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). ScienceDirect. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). PubMed Central. [Link]

  • Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27). Taylor & Francis Online. [Link]

  • Peculiarities of iodination of pyrazoles by iodine and iodic acid. (n.d.). INIS-IAEA. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. [Link]

  • Organic Letters Ahead of Print. (n.d.). ACS Publications. [Link]

  • Hydrazone. (n.d.). Wikipedia. [Link]

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  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). Semantic Scholar. [Link]

  • The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. (n.d.). ResearchGate. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). Taylor & Francis Online. [Link]

  • Vaughan, J. D., Lambert, D. G., & Vaughan, V. L. (1968). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society, 90(25), 7079–7082. [Link]

  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles using KIO3/PhSeSePh System. (n.d.). [Link]

  • Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines. (n.d.). The Royal Society of Chemistry. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, August 5). PubMed. [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025, August 6). ResearchGate. [Link]

  • Synthesis and Characterization some of Pyridine Derivatives (NJC). (n.d.). ResearchGate. [Link]

  • Lifitegrast Degradation: Products and Pathways. (n.d.). MDPI. [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). NIH. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. [Link]

  • Synthesis and Characterization of m-Amino Pyridine Derivatives. (n.d.). Research & Reviews: A Journal of Drug Formulation, Development and Production. [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2015, July 14). PubMed. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). Semantic Scholar. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central. [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). [Link]

  • N-degron pathways. (2024, September 12). PubMed Central. [Link]

  • Elucidating the pathways of degradation of denagliptin. (n.d.). PubMed. [Link]

  • (PDF) Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. (n.d.). ResearchGate. [Link]

  • Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. (n.d.). PubMed Central. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023, November 14). ChemRxiv. [Link]

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Technical Support Center: Cross-Coupling with 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the challenging yet rewarding cross-coupling reactions of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine. This molecule presents a unique set of challenges due to the presence of two distinct nitrogen heterocycles: a reactive iodo-pyrazole ready for functionalization and a pyridine ring known for its potential to inhibit common palladium catalysts.

This guide is structured to provide direct, actionable solutions to common experimental hurdles and to answer frequently asked questions regarding catalyst selection and reaction optimization. Our goal is to empower you to navigate the complexities of this substrate and achieve high-yield, reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.

Q1: My Suzuki-Miyaura reaction has stalled or shows very low conversion. What is the likely cause and how can I fix it?

A1: This is the most common issue encountered with this substrate and is almost certainly due to catalyst poisoning by the pyridine nitrogen. The lone pair of electrons on the pyridine's nitrogen atom can strongly coordinate to the palladium center, effectively blocking the active sites required for the catalytic cycle to proceed.[1][2][3]

Immediate Troubleshooting Steps:

  • Switch to a Specialized Ligand: Standard phosphine ligands like PPh₃ are often ineffective.[4] Your first and most crucial adjustment should be to employ a bulky, electron-rich phosphine ligand. These ligands are designed to create a sterically hindered environment around the palladium center, which can disfavor coordination with the pyridine nitrogen while still promoting the desired oxidative addition and reductive elimination steps.

    • Recommended Ligands: Buchwald ligands such as SPhos, RuPhos, or XPhos are excellent starting points.[5][6][7] N-heterocyclic carbenes (NHCs) also offer a robust alternative.[8]

  • Use a Palladium Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a pre-catalyst. Palladacycle pre-catalysts (e.g., SPhos Pd G3) are air- and moisture-stable and provide a reliable, rapid generation of the active L-Pd(0) species, which can improve reaction initiation and overall efficiency.[6][9]

  • Increase Catalyst Loading: While not ideal for process chemistry, temporarily increasing the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial deactivation to afford the desired product and confirm that poisoning is the root cause.

  • Optimize Base and Solvent: For challenging couplings, the choice of base is critical. Switch from weaker bases like Na₂CO₃ to stronger, non-coordinating bases such as K₃PO₄ or Cs₂CO₃.[4] Ensure the base is finely ground and anhydrous. Aprotic polar solvents like 1,4-dioxane or toluene with a small amount of water are often effective.[10]

Q2: I'm observing significant amounts of homocoupling of my boronic acid partner. What causes this and how can it be minimized?

A2: Homocoupling is a frequent side reaction in Suzuki couplings, often exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) to Pd(II), leading to a parasitic catalytic cycle involving only the boronic acid.[4]

Minimization Strategies:

  • Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction vessel is flame- or oven-dried. Solvents must be thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the experiment.[4]

  • Controlled Addition: If possible, add the boronic acid slowly to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the homocoupling pathway relative to the desired cross-coupling.

  • Use Boronate Esters: Consider converting your boronic acid to a more stable boronate ester (e.g., a pinacol ester). These are often less prone to homocoupling and protodeboronation.

Q3: My reaction is clean, but I'm seeing protodeiodination of my starting material (the iodine is replaced by hydrogen). How can I prevent this?

A3: Protodeiodination (or dehalogenation) is a common side reaction, particularly with electron-rich heteroaromatic iodides.[7] It can be promoted by certain bases, impurities (especially water), or a slow reductive elimination step in the catalytic cycle.

Prevention Strategies:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dry. Water can serve as a proton source for this side reaction.[4]

  • Select the Right Ligand: A ligand that accelerates the rate of reductive elimination relative to side reactions is key. Bulky biarylphosphine ligands are often effective in this regard.[6]

  • Alternative Catalyst Systems: If protodeiodination persists with palladium, consider switching to a nickel- or copper-based catalyst system, which may operate via different mechanisms less prone to this specific side reaction.

Alternative Catalyst Systems: A Comparative Overview

When standard palladium systems fail or provide suboptimal results, exploring alternative transition metal catalysts is a logical next step. Nickel and copper catalysts are cost-effective and sustainable alternatives that often exhibit complementary reactivity to palladium.[11]

Catalyst SystemKey Advantages for This SubstrateCommon Conditions & ConsiderationsTypical Coupling
Nickel-Based - Less susceptible to poisoning by N-heterocycles.- Can couple a wider range of electrophiles.- Often proceeds via radical mechanisms, offering different selectivity.[12]Catalyst: NiCl₂(dme), Ni(COD)₂Ligand: Bipyridine derivatives[13], NHCs, or specialized phosphines.Reductant: Often requires a stoichiometric reductant like Zn or Mn powder.Solvent: Polar aprotic (e.g., DMF, DMA, DMPU).[13]Suzuki, Negishi, C-N Coupling[14]
Copper-Based - Excellent for C-N and C-O bond formation (Ullmann coupling).[15]- Cost-effective and readily available.- Can be effective for Sonogashira-type couplings.Catalyst: CuI, Cu₂O, Cu(OAc)₂Ligand: Phenanthroline derivatives[16][17], diamines.Base: K₂CO₃, K₃PO₄, or t-BuOK.Solvent: Dioxane, Toluene, DMF.Note: Often requires higher temperatures than Pd/Ni systems.Ullmann, Sonogashira, C-O Coupling[15][16]

Frequently Asked Questions (FAQ)

Q: Why is the pyridine moiety such a problem for palladium catalysts? A: The nitrogen atom in a pyridine ring has a lone pair of electrons in an sp² hybrid orbital that is sterically accessible. This lone pair can act as a Lewis base and bind strongly to the electron-deficient palladium metal center.[1] This coordination occupies a site that a reactant (the aryl iodide or the organometallic partner) needs to access, thus inhibiting or completely stopping the catalytic cycle. This phenomenon is a well-documented form of catalyst poisoning.[2][18]

Q: Can I just protect the pyridine nitrogen before the coupling reaction? A: While theoretically possible (e.g., by forming an N-oxide or a pyridinium salt), this strategy adds extra steps to your synthesis (protection and deprotection) and is often unnecessary. Modern catalyst systems, particularly those using bulky, electron-rich ligands, are specifically designed to overcome this type of catalyst inhibition, providing a more elegant and efficient solution.[6][8]

Q: I need to perform a Sonogashira coupling. Are there good alternatives to palladium for this reaction with my substrate? A: Yes, copper(I) iodide (CuI) is a classic and highly effective catalyst for Sonogashira-type couplings, often used as a co-catalyst with palladium but also capable of mediating the reaction on its own under certain conditions.[15] A copper-catalyzed protocol, potentially with a ligand like 1,10-phenanthroline, would be an excellent palladium-free alternative to investigate for coupling your iodo-pyrazole with a terminal alkyne.[15][19]

Q: Are there any specific safety considerations when working with these alternative catalysts? A: Yes. Nickel compounds, in particular, should be handled with care as they are potential carcinogens and sensitizers. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). Reactions involving stoichiometric reductants like zinc or manganese powder can be highly exothermic and may generate flammable hydrogen gas if exposed to protic sources. Always conduct such reactions under an inert atmosphere and add reagents cautiously.

Visual Guides & Workflows

Troubleshooting Flowchart for Low Yield

This diagram provides a logical workflow for diagnosing and solving low-yield issues in your cross-coupling reaction.

Troubleshooting_Flowchart Start Low Yield or No Reaction Check_Catalyst Is the catalyst system optimized for a pyridyl substrate? Start->Check_Catalyst Check_Conditions Are reaction conditions (base, solvent, temp) optimal? Check_Catalyst->Check_Conditions Yes Sol_Ligand Action: Switch to bulky, electron-rich ligand (e.g., SPhos, RuPhos) and use a G3 pre-catalyst. Check_Catalyst->Sol_Ligand No Check_Reagents Are reagents pure and atmosphere inert? Check_Conditions->Check_Reagents Yes Sol_Conditions Action: Screen stronger bases (K3PO4, Cs2CO3). Ensure anhydrous conditions. Check_Conditions->Sol_Conditions No Sol_Reagents Action: Use fresh boronic acid. Rigorously degas solvents and maintain inert atmosphere. Check_Reagents->Sol_Reagents No Sol_Alternative Action: Consider switching to a Ni- or Cu-based catalyst system. Check_Reagents->Sol_Alternative Yes, all optimized but still failing Success Problem Solved Sol_Ligand->Success Sol_Conditions->Success Sol_Reagents->Success Sol_Alternative->Success

Caption: A logical workflow to diagnose and solve common coupling issues.

Mechanism of Pyridine Poisoning

This diagram illustrates how a pyridine substrate can deactivate a palladium catalyst.

Poisoning_Mechanism Catalyst Poisoning by Pyridine cluster_0 Productive Catalytic Cycle cluster_1 Deactivation Pathway Active_Catalyst L-Pd(0) (Active) Ox_Add Oxidative Addition Active_Catalyst->Ox_Add + R-I Poisoned_Catalyst L-Pd(0)-Pyridine (Inactive) Active_Catalyst->Poisoned_Catalyst Strong Coordination (Poisoning) Transmetal Trans- metalation Ox_Add->Transmetal + R'-B(OH)2 Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Active_Catalyst + R-R' Pyridine Pyridine Substrate

Caption: The pyridine nitrogen reversibly binds to Pd(0), inhibiting the cycle.

References

  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. Available from: [Link][16][17]

  • PubMed. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Available from: [Link]

  • Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Available from: [Link]

  • Newman, S. G., & Lautens, M. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available from: [Link][8]

  • Lin, Y.-C., et al. (2021). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research, 54(17), 3363–3376. Available from: [Link][12]

  • Semantic Scholar. (n.d.). Investigation on the Mechanism for C–N Coupling of 3-Iodopyridine and Pyrazole Catalyzed by Cu(I). Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Nickel-catalysed reductive C–N bond cross-coupling between aryl halides and N-chloroamides. Organic & Biomolecular Chemistry. Available from: [Link][14]

  • Moshfegh, S., & Yoon, Y. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available from: [Link][11]

  • Wang, D., et al. (2021). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. Available from: [Link]

  • Journal of the American Chemical Society. (n.d.). Mechanistic studies of nickel catalysis in the cross coupling of aryl halides with alkylmetals. Role of arylalkylnickel(II) species as intermediates. Available from: [Link]

  • Everson, D. A., & Weix, D. J. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. National Institutes of Health. Available from: [Link][13]

  • H-TEC SYSTEMS. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available from: [Link][18]

  • Lundgren, R. J., & Stradiotto, M. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. National Institutes of Health. Available from: [Link][6]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Available from: [Link]

  • Shen, L., et al. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. Available from: [Link]

  • ResearchGate. (2025). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available from: [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Available from: [Link][2]

  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available from: [Link]

  • Hagelin, H., et al. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Available from: [Link][3]

  • PubMed. (2025). Fully exposed palladium clusters mitigate catalyst poisoning during water contaminant reduction. Available from: [Link]

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Validation & Comparative

Comparative Reactivity Analysis: 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine vs. its Bromo-Analogs in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, N-aryl and N-heteroaryl pyrazoles are privileged scaffolds, serving as core components in numerous therapeutic agents. The functionalization of these structures, often through transition-metal-catalyzed cross-coupling reactions, is a cornerstone of drug discovery and development. The choice of the halide on the pyrazole ring—typically iodine or bromine—is a critical decision that profoundly impacts reaction efficiency, scope, and scalability. This guide provides an in-depth comparison of the reactivity of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine with its bromo-analogs, grounded in fundamental chemical principles and supported by experimental insights.

The Decisive Step: Understanding the Impact of the Carbon-Halogen Bond

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl.[1][2] This hierarchy is not merely empirical; it is rooted in the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-I bond is inherently longer and weaker than the C-Br bond, making it more susceptible to cleavage.

BondTypical Bond Dissociation Energy (kJ/mol)
C-I (Aryl)~213-285
C-Br (Aryl)~285-327
C-Cl (Aryl)~327
C-F (Aryl)~485
(Data synthesized from sources[3])

This difference in bond strength has a direct and significant consequence on the rate-determining step of most cross-coupling catalytic cycles: oxidative addition . In this initial step, a low-valent palladium(0) complex inserts into the C-X bond, forming a Pd(II) intermediate.[2][4] Because the C-I bond requires less energy to break, aryl iodides undergo oxidative addition much more readily and at lower temperatures than their bromo- and chloro- counterparts.

cluster_0 Relative Bond Dissociation Energy (BDE) cluster_1 Implication for Reactivity C-I C-I ~213 kJ/mol C-Br C-Br ~285 kJ/mol Reactivity Faster Oxidative Addition Higher Reactivity C-I->Reactivity Lower BDE C-Cl C-Cl ~327 kJ/mol

Caption: Relationship between Bond Dissociation Energy and Reactivity.

Mechanistic Insight: The Oxidative Addition Pathway

The oxidative addition of an aryl halide to a Pd(0) catalyst is the gateway to the catalytic cycle. While often depicted as a simple concerted insertion, the mechanism can be more complex. Computational and experimental studies have identified multiple potential pathways, including a three-centered concerted mechanism and a more polar nucleophilic displacement (SNAr-like) mechanism.[5][6] The high reactivity of C-X bonds adjacent to a nitrogen atom in pyridine substrates can be related to the stereoelectronic stabilization of a nucleophilic displacement transition state.[5] Regardless of the precise pathway, the lower activation energy required to cleave the C-I bond ensures that iodo-substituted precursors like this compound enter the catalytic cycle more efficiently.

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Iodo or Bromo Pyrazole) ArX->OxAdd PdII trans-[Ar-Pd(II)-X]L₂ OxAdd->PdII Rate-determining step Faster for Ar-I Transmetal Transmetalation (e.g., with R-B(OH)₂) PdII->Transmetal PdII_R trans-[Ar-Pd(II)-R]L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

Performance in Key Cross-Coupling Reactions

The theoretical advantage of the iodo-analog translates directly into practical benefits in several critical synthetic transformations.

Suzuki-Miyaura Coupling

This robust C-C bond-forming reaction is a workhorse in drug discovery. The higher reactivity of the iodo-pyrazole allows for milder reaction conditions, shorter reaction times, and often higher yields compared to the bromo-analog. This is particularly advantageous when dealing with thermally sensitive functional groups elsewhere in the molecule.

Table 1: Representative Suzuki-Miyaura Coupling Comparison

Aryl Halide (Ar-X)Boronic AcidCatalyst SystemConditionsYield (%)Reference
DNA-conjugated Aryl IodidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h>95%[1]
DNA-conjugated Aryl BromidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h41%[1]
1-Iodo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ / K₂CO₃50°C, Dioxane/H₂O<5%[7][8]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ / K₂CO₃50°C, Dioxane/H₂O>95%[7][8]

Note: The second example highlights a known nuance where, under specific low-temperature conditions with traditional Pd/PPh₃ catalysts, aryl iodides can exhibit surprisingly poor reactivity due to the inefficient turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[7][8] This underscores the importance of catalyst system selection.

Sonogashira Coupling

For the synthesis of aryl alkynes, the Sonogashira reaction is paramount. The enhanced reactivity of this compound is a distinct advantage, often enabling the use of copper-free conditions. This is highly desirable as copper co-catalysts can promote the unwanted homocoupling of the terminal alkyne (Glaser coupling).[9][10]

Table 2: Representative Sonogashira Coupling Comparison

Aryl HalideAlkyneCatalyst SystemConditionsOutcome
Aryl IodidesTerminal AlkynesPd(OAc)₂, K₃PO₄Room Temp, DMF, Ligand/Cu/Amine-FreeHigh yields, versatile for electron-rich and -poor substrates.[9]
Aryl BromidesTerminal AlkynesPd(OAc)₂, K₃PO₄100-120°C, DMF, Ligand/Cu/Amine-FreeRequires significantly higher temperatures; less efficient for electron-rich bromides.[9]
4-Iodo-pyrazolesPhenylacetylenePd(PPh₃)₄, CuI, Et₃NRefluxSuccessful coupling.[11]
4-Bromo-pyrazolesPhenylacetyleneVariousVariousReported to be unreactive under several Sonogashira conditions.[12]

Experimental Protocol: A Self-Validating Suzuki-Miyaura Workflow

This protocol provides a robust starting point for the coupling of this compound. The principles of inert technique and careful monitoring are critical for reproducibility and trustworthiness.

Objective: To synthesize 3-((4-(4-methoxyphenyl)-1H-pyrazol-1-yl)methyl)pyridine.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

start Setup reagents Add Solids: - Iodo-pyrazole - Boronic Acid - K₂CO₃ - Pd(dppf)Cl₂ start->reagents atmosphere Evacuate & Backfill with Argon (3x) reagents->atmosphere solvents Add Degassed Solvents: 1,4-Dioxane & Water atmosphere->solvents reaction Heat to 80-90°C with Stirring solvents->reaction monitoring Monitor by TLC/LC-MS (every 1-2 hours) reaction->monitoring monitoring->reaction Incomplete workup Cool, Dilute with EtOAc, Wash with Water & Brine monitoring->workup Complete purification Dry (Na₂SO₄), Concentrate, Purify via Column Chromatography workup->purification end Characterize Product (NMR, MS) purification->end

Sources

A Comparative Guide to the Biological Efficacy of Novel Pyrazolo[3,4-b]pyridine Derivatives Versus Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for more potent and selective therapeutic agents is a constant endeavor. The pyrazole-pyridine scaffold has emerged as a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth, objective comparison of the biological efficacy of a novel, highly potent 1H-pyrazolo[3,4-b]pyridine derivative against established inhibitors, focusing on TANK-binding kinase 1 (TBK1) as a key therapeutic target in immuno-oncology and inflammatory diseases.

While the specific 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine structure represents a promising chemical space, this guide will use a well-characterized and exceptionally potent analogue from recent literature, compound 15y , as a representative of this emerging class. This allows for a data-driven comparison grounded in published experimental results. Compound 15y, a 1H-pyrazolo[3,4-b]pyridine derivative, has demonstrated remarkable potency against TBK1, a noncanonical IKK family kinase that plays a crucial role in innate immunity, autophagy, and oncogenesis.[2]

The Therapeutic Target: TANK-Binding Kinase 1 (TBK1)

TBK1 is a central node in multiple signaling pathways. It is activated by various stimuli, including viral or bacterial infection and oncogenic signaling. Upon activation, TBK1 phosphorylates and activates downstream transcription factors such as IRF3 and NF-κB, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[2] Its role in both promoting anti-tumor immunity and supporting cancer cell survival makes it a compelling, albeit complex, drug target.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1 Kinase cluster_downstream Downstream Effects Viral/Bacterial PAMPs Viral/Bacterial PAMPs Adaptor Proteins (STING, MAVS) Adaptor Proteins (STING, MAVS) Viral/Bacterial PAMPs->Adaptor Proteins (STING, MAVS) Oncogenic Signaling (e.g., KRAS) Oncogenic Signaling (e.g., KRAS) Oncogenic Signaling (e.g., KRAS)->Adaptor Proteins (STING, MAVS) TBK1 TBK1 Adaptor Proteins (STING, MAVS)->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates NF-kB NF-kB TBK1->NF-kB activates Autophagy Autophagy TBK1->Autophagy regulates Type I IFN Production Type I IFN Production IRF3->Type I IFN Production Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_incell Cell-Based Proliferation Assay A1 1. Prepare serial dilution of test compounds (e.g., Compound 15y, BX795) A2 2. Incubate compounds with recombinant TBK1 enzyme and ATP substrate A1->A2 A3 3. Quantify kinase activity (e.g., via ADP-Glo™) A2->A3 A4 4. Plot activity vs. concentration and calculate IC50 A3->A4 B5 5. Plot viability vs. concentration and calculate IC50 B1 1. Seed cancer cells (e.g., A375) in 96-well plates B2 2. Treat cells with serial dilutions of test compounds B1->B2 B3 3. Incubate for 72 hours B2->B3 B4 4. Assess cell viability (e.g., MTT or SRB assay) B3->B4 B4->B5

Caption: Standard workflow for kinase inhibitor evaluation.

Protocol 1: In Vitro TBK1 Kinase Inhibition Assay (Lanthascreen® Eu Kinase Binding Assay)

This protocol describes a trustworthy method for quantifying inhibitor potency based on competitive binding.

Causality: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor. The resulting decrease in Förster Resonance Energy Transfer (FRET) signal is directly proportional to the inhibitor's binding affinity, providing a highly sensitive and direct measure of potency.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution series of the test compounds (e.g., Compound 15y) and control inhibitors (BX795) in a DMSO solvent matrix.

  • Reagent Preparation: Prepare 1X Kinase Buffer and dilute recombinant TBK1 enzyme, Alexa Fluor™-conjugated tracer, and Europium-labeled anti-tag antibody to their final concentrations as per the manufacturer's protocol.

  • Assay Plate Setup: Add 2.5 µL of each compound dilution to the wells of a low-volume 384-well plate.

  • Kinase/Antibody Addition: Add 5 µL of the prepared TBK1 enzyme/Eu-antibody mixture to each well.

  • Tracer Addition: Add 2.5 µL of the prepared Alexa Fluor™ tracer to initiate the binding reaction.

  • Incubation: Centrifuge the plate briefly to mix, then incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both 665 nm (acceptor) and 615 nm (donor).

  • Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol provides a reliable method for assessing the impact of an inhibitor on the metabolic activity and, by extension, the proliferation of cancer cells.

Causality: This colorimetric assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a robust system for quantifying cytotoxicity. [3] Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma) into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Return the plate to the incubator for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the IC50 value.

Conclusion: The Promise of the Pyrazolo[3,4-b]pyridine Scaffold

The experimental data clearly establishes the superior biological efficacy of the novel 1H-pyrazolo[3,4-b]pyridine derivative, compound 15y, when compared to established TBK1 inhibitors like BX795. [2][4]With a sub-nanomolar IC50 value, it represents a new benchmark in potency for this target. [2]This enhanced activity, which translates to effective anti-proliferative action in cancer cells, stems from rational structure-based design that optimizes interactions within the kinase's ATP-binding pocket. For drug development professionals, these findings highlight the pyrazolo[3,4-b]pyridine scaffold as a highly promising foundation for creating next-generation kinase inhibitors with the potential for significant therapeutic impact.

References

  • J Enzyme Inhib Med Chem. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • RSC Adv. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [Link]

  • Future Med Chem. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • Bioorg Chem. (2025). Molecular Design, Synthesis and Anti-cancer Activity of Novel Pyrazolo[3,4-b]pyridine-based Glycohybrid Molecules. [Link]

  • Molecules. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

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validation of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine as a TBK1 inhibitor intermediate

Author: BenchChem Technical Support Team. Date: January 2026

<_ Validation of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine as a TBK1 Inhibitor Intermediate: A Comparative Guide

For Immediate Release

[City, State] – In the landscape of targeted cancer therapy and autoimmune disease treatment, the role of TANK-binding kinase 1 (TBK1) as a therapeutic target is of growing significance.[1][2][3] TBK1, a serine/threonine-protein kinase, is a critical node in signaling pathways that regulate innate immunity, inflammation, and cell proliferation.[1] Its dysregulation has been implicated in various cancers and inflammatory disorders, making the development of potent and selective TBK1 inhibitors a key focus of drug discovery.[1][3] This guide provides a comprehensive validation of this compound, a key intermediate in the synthesis of novel TBK1 inhibitors, offering a comparative analysis against other synthetic precursors and detailing the requisite experimental validation.

The Central Role of TBK1 in Disease and Therapeutic Intervention

TBK1 is a crucial kinase involved in multiple cellular processes, including immune regulation, inflammation, and autophagy.[2] Its activation is a key step in the production of type I interferons, essential for antiviral responses.[4][5] However, aberrant TBK1 signaling can contribute to the pathogenesis of various diseases, including cancer and autoimmune disorders.[1][3] Consequently, the discovery and development of small molecule inhibitors that can modulate TBK1 activity are of high therapeutic interest.[6][7][8]

The development of effective TBK1 inhibitors often relies on the efficient synthesis of complex heterocyclic scaffolds. Intermediates, such as this compound, are crucial building blocks in these synthetic pathways.[9] The purity, reactivity, and scalability of these intermediates directly impact the quality and yield of the final active pharmaceutical ingredient.

The TBK1 Signaling Pathway

TBK1 acts as a central hub in several signaling cascades. A primary pathway involves its activation downstream of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[4] Upon recognition of pathogen-associated molecular patterns (PAMPs), such as viral RNA or DNA, adaptor proteins recruit and activate TBK1.[4] Activated TBK1 then phosphorylates and activates transcription factors, most notably interferon regulatory factor 3 (IRF3), leading to the production of type I interferons.[4][5]

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effects PAMPs PAMPs PRRs PRRs PAMPs->PRRs binds Adaptors Adaptors PRRs->Adaptors recruit TBK1 TBK1 Adaptors->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 Nucleus Nucleus p-IRF3->Nucleus translocates to Type I IFNs Type I IFNs Nucleus->Type I IFNs induces expression of

Caption: Simplified TBK1 signaling pathway.

Characterization and Comparison of TBK1 Inhibitor Intermediates

The synthesis of potent and selective TBK1 inhibitors often involves multi-step processes where the choice of intermediates is critical. This compound serves as a versatile scaffold for the elaboration of final inhibitor structures. Below is a comparison with alternative intermediates that could be employed in similar synthetic strategies.

FeatureThis compound Alternative A: 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine Alternative B: 3-((1H-Pyrazol-1-yl)methyl)pyridine
Synthetic Accessibility Readily synthesized in a multi-step process.[10]Similar synthetic route to the iodo-derivative, but may have different reaction kinetics.Simpler synthesis, but requires subsequent halogenation.
Reactivity in Cross-Coupling The C-I bond is highly reactive in Suzuki, Sonogashira, and other cross-coupling reactions, allowing for diverse structural modifications.The C-Br bond is also reactive but generally less so than the C-I bond, potentially requiring harsher reaction conditions.Requires an additional step for halogenation before cross-coupling, adding to the overall synthesis length.
Stability Generally stable under standard laboratory conditions, but can be light-sensitive.More stable than the iodo-derivative.Highly stable.
Cost-Effectiveness Iodine reagents can be more expensive than bromine reagents.Generally more cost-effective than the iodo-derivative.The most cost-effective of the three, but the additional halogenation step adds to the overall cost.
Potential for Side Reactions The high reactivity of the C-I bond can sometimes lead to side reactions if not carefully controlled.Lower reactivity can lead to cleaner reactions with fewer side products.The additional halogenation step can introduce regioselectivity issues.

Experimental Validation Protocols

Rigorous validation of any chemical intermediate is paramount to ensure the quality and reproducibility of the final drug substance. The following protocols outline the key experimental steps for the validation of this compound.

Purity and Structural Characterization

Objective: To confirm the identity and purity of the synthesized intermediate.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.[11][12]

    • Expected Outcome: The spectra should be consistent with the proposed structure of this compound, with characteristic shifts for the pyridine and pyrazole protons and carbons. The integration of the proton signals should correspond to the number of protons in the molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method using a reverse-phase column (e.g., C18).

    • The mobile phase will typically consist of a gradient of water and acetonitrile with a small amount of an acid (e.g., trifluoroacetic acid).

    • Expected Outcome: A single major peak should be observed, indicating a high degree of purity (typically >95%).

  • Mass Spectrometry (MS):

    • Analyze the compound using a mass spectrometer (e.g., ESI-MS).

    • Expected Outcome: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound.[12]

In Vitro Validation of TBK1 Inhibition

Objective: To demonstrate that the intermediate can be successfully converted into a molecule that inhibits TBK1 kinase activity. This involves synthesizing a known TBK1 inhibitor using the intermediate and then testing its activity.

Methodology:

  • Synthesis of a Known TBK1 Inhibitor:

    • Utilize this compound in a well-established cross-coupling reaction (e.g., Suzuki coupling) to synthesize a known TBK1 inhibitor.

    • Purify the final product using column chromatography or preparative HPLC.

  • In Vitro Kinase Assay:

    • Perform an in vitro kinase assay to measure the inhibitory activity of the synthesized compound against recombinant TBK1.[13][14][15]

    • A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[16]

    • Procedure:

      • Prepare a reaction mixture containing recombinant TBK1, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase buffer.[16][17]

      • Add varying concentrations of the synthesized inhibitor.

      • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.[17]

      • Stop the reaction and measure the amount of ADP produced using a luminometer.[16]

    • Expected Outcome: The synthesized inhibitor should exhibit a dose-dependent inhibition of TBK1 activity, allowing for the calculation of an IC₅₀ value.[18]

In_Vitro_Validation_Workflow cluster_synthesis Synthesis cluster_assay In Vitro Assay Intermediate This compound Coupling Cross-Coupling Reaction Intermediate->Coupling Inhibitor Known TBK1 Inhibitor Coupling->Inhibitor Kinase_Assay TBK1 Kinase Assay Inhibitor->Kinase_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis

Caption: Workflow for in vitro validation.

Cell-Based Assay for Target Engagement

Objective: To confirm that the synthesized inhibitor can engage TBK1 in a cellular context.

Methodology:

  • Western Blot Analysis of IRF3 Phosphorylation:

    • Use a suitable cell line that expresses TBK1 (e.g., Ramos cells or THP-1 cells).[19]

    • Procedure:

      • Treat the cells with varying concentrations of the synthesized inhibitor.

      • Stimulate the cells with a TLR3 agonist like poly(I:C) to activate the TBK1 pathway.[19]

      • Lyse the cells and perform a Western blot to detect the levels of phosphorylated IRF3 (p-IRF3), a direct downstream target of TBK1.[19][20]

    • Expected Outcome: The inhibitor should cause a dose-dependent decrease in the levels of p-IRF3, indicating target engagement and inhibition of TBK1 activity in cells.[19]

Conclusion

The validation of this compound as a key intermediate for the synthesis of TBK1 inhibitors is a critical step in the drug discovery pipeline. Its high reactivity in cross-coupling reactions allows for the generation of a diverse range of potential inhibitors. While other intermediates offer advantages in terms of stability or cost, the versatility of the iodo-pyrazole scaffold makes it a valuable tool for medicinal chemists. The experimental protocols outlined in this guide provide a robust framework for the characterization and validation of this and similar intermediates, ensuring the quality and reliability of downstream drug discovery efforts.

References

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. (2023). protocols.io. [Link]

  • TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. (2023). MDPI. [Link]

  • The Pivotal Role of TBK1 in Inflammatory Responses Mediated by Macrophages. (2012). PMC. [Link]

  • Human TBK1: A Gatekeeper of Neuroinflammation. (2016). PMC. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. [Link]

  • Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. (2012). PMC. [Link]

  • Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3. (2015). AACR Journals. [Link]

  • Identification and Further Development of Potent TBK1 Inhibitors. (2015). ACS Chemical Biology. [Link]

  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009). ASH Publications. [Link]

  • TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. (2023). Frontiers. [Link]

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  • Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. (2017). PubMed Central. [Link]

  • A Validated TBK1 Inhibitor Screening Assay. (n.d.). BellBrook Labs. [Link]

  • Identification of TBK1 inhibitors against breast cancer using a computational approach supported by machine learning. (2024). Frontiers. [Link]

  • Identification of High-Affinity Inhibitors of TANK-Binding Kinase 1 (TBK1): A Promising Frontier for Controlling Inflammatory Signaling in Cancer. (2024). PubMed. [Link]

  • Synthesis and Characterization of Pyridine and Pyrazole Deriva- tives for Their Biological Activities. (2020). International Journal of Chemical and Molecular Engineering. [Link]

  • Identification of TBK1 inhibitors using a combination of pharmacophore- and machine learning-based approaches. (2023). ChemRxiv. [Link]

  • Design and modification strategies of novel TBK1 inhibitors. (2024). ResearchGate. [Link]

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  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2023). ACS Omega. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2008). PMC. [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). NIH. [Link]

  • Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. (2023). MDPI. [Link]

  • Processes and intermediates for preparing a btk inhibitor. (2020).
  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (2021). Semantic Scholar. [Link]

  • Structure-Based Optimization of TBK1 Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Characterization of Pyrrole, Pyridine and Pyrazoline Derivatives: Biological Activity against Leishmania Tropica, Human Lymphocytes, and Molecular Docking Study. (2025). Jordan Journal of Pharmaceutical Sciences. [Link]

  • View of Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activities. (2020). Journal of Science & Technology. [Link]

  • 3-(4-Iodo-1H-pyrazol-1-yl)pyridine. (n.d.). MySkinRecipes. [Link]

  • Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. (2022). bioRxiv. [Link]

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  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2018). PubMed Central. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolylpyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for pyrazolylpyridine analogs, a class of heterocyclic compounds with significant potential in drug discovery, particularly as kinase inhibitors. While the specific analog, 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine, serves as a modern example of this scaffold's potential, this document synthesizes broader experimental data from related analogs to establish a predictive SAR framework for researchers in medicinal chemistry and drug development.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing molecules that can effectively interact with biological targets.[4] When combined with a pyridine ring, another critical pharmacophore, the resulting pyrazolylpyridine framework offers a robust platform for developing potent and selective inhibitors of various protein kinases.[5] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets.[6][7][8]

This guide will dissect how specific structural modifications on the pyrazolylpyridine core influence biological activity, drawing upon quantitative data from published studies to provide actionable insights for optimizing lead compounds.

The Core Scaffold: Key Regions for Modification

The foundational pyrazolylpyridine scaffold consists of a pyrazole ring linked to a pyridine ring, typically via a methylene (-CH₂) bridge. The potency, selectivity, and pharmacokinetic properties of these analogs can be finely tuned by making substitutions at three primary regions, as illustrated below.

SAR_Scaffold cluster_0 Pyrazolylpyridine Core Scaffold cluster_1 Key Modification Zones Compound R1 R1: Pyridine Ring (Polarity, H-bonding) R1->Compound R2 R2: Aromatic Substituents (Hydrophobicity, Sterics) R2->Compound R3 R3: Pyrazole Ring (Halogen Bonding, Targeting) R3->Compound

Caption: Key regions for chemical modification on the generalized pyrazolylpyridine scaffold.

  • Pyridine Ring (R1): Modifications here, particularly at the nitrogen or adjacent carbons, significantly impact polarity, solubility, and the potential for hydrogen bonding with the target protein.

  • Aromatic Substituents (R2): Phenyl or other aryl groups attached to the pyridine ring often fit into hydrophobic pockets within the kinase active site. Substitutions on these rings can modulate van der Waals interactions and selectivity.

  • Pyrazole Ring (R3): The pyrazole itself is a key pharmacophore. Introducing substituents like halogens (e.g., iodine) can introduce new interactions, such as halogen bonding, and alter the electronic properties of the ring system.[6]

Comparative Analysis: SAR of Pyrazolylpyridine Analogs as PIM-1 Kinase Inhibitors

PIM-1 kinase has emerged as a promising therapeutic target in oncology due to its role in promoting cell survival and proliferation.[5] A recent study on novel pyridine and pyrazolyl pyridine conjugates provides a clear and quantitative dataset to understand the SAR of this scaffold against PIM-1 and its corresponding effect on cancer cell cytotoxicity.[5]

The data below compares a parent compound (4) with several analogs where modifications were made primarily to the N-1 position of the pyridine ring. The goal of these modifications was to explore how introducing polar functionalities could enhance biological activity, a common strategy to improve both pharmacokinetic properties and target engagement through additional hydrogen bonds.[5]

Compound IDModification on Pyridine Ring (R1)Cytotoxicity IC₅₀ (μM) vs. HepG2Cytotoxicity IC₅₀ (μM) vs. MCF-7PIM-1 Kinase Inhibition IC₅₀ (nM)
4 -H (Parent Compound)7.386.17Not Reported
5 -CH₂COOEt (Ethoxyacetyl)2.194.1564.6
6 -CH₂-(Piperidin-1-yl)≥5025.4Not Reported
8 -CH₂-N(CH₃)₂ (Dimethylaminomethyl)14.12.14Not Reported
9 -CH₂CONHNH₂ (Hydrazide)0.18 0.44 8.4
10 -CH₂CO-(3,5-dimethyl-1H-pyrazol-1-yl)3.472.1434.6
Staurosporine (Control)Not Reported6.7616.7

Data synthesized from El-Gamal et al., 2024.[5]

Analysis and Key Insights:
  • The Critical Role of Polar, Hydrogen-Bonding Groups: The parent compound 4 , with an unsubstituted N-H on the pyridine ring, shows modest micromolar cytotoxicity. The introduction of various substituents at this position dramatically influences activity. The most potent analog, compound 9 , features a hydrazide moiety (-CH₂CONHNH₂). This group is rich in hydrogen bond donors and acceptors, which is reflected in its exceptional potency against PIM-1 kinase (IC₅₀ = 8.4 nM) and in cell-based assays (IC₅₀ = 0.18 μM against HepG2).[5] This highlights a key SAR principle: increasing the hydrogen bonding potential at the R1 position directly correlates with increased potency.

  • Impact of Bulk and Hydrophobicity: The introduction of a bulky, hydrophobic piperidine group in compound 6 was highly detrimental to activity, with IC₅₀ values dropping to ≥50 μM.[5] This suggests that the corresponding binding pocket on the target kinase is sterically constrained and likely has a polar nature, unable to accommodate large, nonpolar groups.

  • Ester vs. Hydrazide: Compound 5 , with an ethoxyacetyl group, showed a significant improvement in activity over the parent compound 4 . However, converting this ester to the hydrazide in compound 9 resulted in a >10-fold increase in cytotoxicity and a >7-fold increase in PIM-1 inhibition. This demonstrates that while adding a linker and polar atoms is beneficial, the specific nature of the functional group is paramount. The hydrazide offers more extensive hydrogen bonding capabilities than the ester, leading to a superior pharmacodynamic profile.[5]

  • Correlation between Kinase Inhibition and Cytotoxicity: The compounds with the most potent PIM-1 inhibition (compounds 9 , 10 , and 5 ) also demonstrated the highest cytotoxicity against the HepG2 and MCF-7 cancer cell lines. This strong correlation suggests that the observed anticancer effect is, at least in part, mediated by the inhibition of PIM-1 kinase.[5]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, this section details the methodologies used to generate the comparative data. The following protocols are based on those described in the primary literature.[5]

SAR Study Workflow

The process of conducting an SAR study is a cyclical and iterative process fundamental to medicinal chemistry.

SAR_Workflow A 1. Design Analogs (Vary R1, R2, R3) B 2. Chemical Synthesis (Multi-step reactions) A->B Synthesize C 3. In Vitro Screening (Kinase & Cell Assays) B->C Purify & Test D 4. Data Analysis (Identify Potency Trends) C->D Generate IC50s E 5. Refine Model (Design next generation) D->E Establish SAR E->A Iterate

Caption: A typical iterative workflow for a Structure-Activity Relationship (SAR) study.

Protocol 1: General Synthesis of the Hydrazide Analog (Compound 9)

This protocol describes the final two steps to generate the most potent compound from the series, starting from the N-alkylated intermediate 5 .

Step 1: Synthesis of Ethyl 2-(6-(4-chlorophenyl)-3-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-oxopyridin-1(2H)-yl)acetate (Compound 5)

  • To a solution of 6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (4 ) (0.01 mol) in DMF (20 mL), add potassium carbonate and ethyl bromoacetate (0.01 mol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with dilute HCl.

  • Filter the resulting solid, wash with water, and dry to yield compound 5 .[5]

Step 2: Synthesis of 2-(6-(4-chlorophenyl)-3-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-oxopyridin-1(2H)-yl)acetohydrazide (Compound 9)

  • Suspend compound 5 (0.01 mol) in ethanol (20 mL).

  • Add hydrazine hydrate (0.01 mol) to the suspension.

  • Heat the mixture under reflux for 4 hours.

  • After cooling to room temperature, the solid product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry to obtain the final compound 9 .[5]

Protocol 2: PIM-1 Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the IC₅₀ value of a test compound against a target kinase.

  • Prepare a reaction mixture in an assay buffer containing PIM-1 kinase enzyme, a fluorescently labeled peptide substrate, and ATP.

  • Add the test compounds (e.g., Compound 9 ) at various concentrations (typically using a serial dilution). Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).

  • Incubate the reaction mixture at 30°C for 60 minutes to allow the kinase to phosphorylate the substrate.

  • Stop the reaction by adding a solution containing EDTA.

  • Measure the amount of phosphorylated and unphosphorylated substrate. This can be done using various detection methods, such as mobility shift microfluidic electrophoresis.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]

Protocol 3: Cell Viability (MTT) Assay

This cell-based assay measures the cytotoxic effect of compounds on cancer cell lines like HepG2 or MCF-7.

  • Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of approximately 5x10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Remove the media and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

  • Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.[5]

Conclusion and Future Directions

The structure-activity relationship for the pyrazolylpyridine scaffold is demonstrably linked to the nature of substituents on the pyridine ring. Experimental data strongly supports the hypothesis that incorporating polar functionalities capable of hydrogen bonding, such as a hydrazide group, is a highly effective strategy for enhancing potency against kinase targets like PIM-1.[5] Conversely, large, hydrophobic moieties are poorly tolerated, suggesting steric and electronic constraints within the kinase's active site.

For researchers working with the specific this compound scaffold, the insights from these analogs are directly applicable. Future work should focus on:

  • Exploring the Pyrazole (R3): Systematically varying the substituent at the 4-position of the pyrazole ring (currently an iodine atom) to explore the effects of other halogens (Br, Cl, F) or small alkyl groups. The iodine atom's potential for halogen bonding could be a key interaction to optimize.[6]

  • Combining Optimal Features: Synthesizing analogs that combine the potent hydrazide moiety at the pyridine's R1 position with variations at the pyrazole's R3 position to probe for synergistic effects.

  • In Vivo Evaluation: Advancing the most potent inhibitors, such as compound 9 , into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging this comparative SAR data, drug development professionals can make more informed decisions in the design and optimization of next-generation pyrazolylpyridine-based therapeutics.

References

  • BenchChem. (n.d.). 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery.
  • El-Sayed, W. A., et al. (2023). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI.
  • MySkinRecipes. (n.d.). 3-(4-Iodo-1H-pyrazol-1-yl)pyridine.
  • ResearchGate. (n.d.). 3-Iodo-1H-pyrazolo[3,4-b]pyridine.
  • Chemical Methodologies. (2024). Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET.
  • Khan, I., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central.
  • ResearchGate. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4.
  • ResearchGate. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Amide Derivatives Containing Substituted Pyridyl Group.
  • El-Gamal, M. I., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. PubMed Central.
  • Lusardi, M., & Ponassi, M. (Eds.). (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI.
  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • VeriXiv. (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3.
  • Al-Ostath, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central.
  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications.
  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,....
  • Du, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Polish Journal of Environmental Studies. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative.
  • Bavetsias, V., et al. (2016). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. NIH.

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A Comparative Guide to the Synthesis of Substituted Pyrazolyl-Pyridines: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrazolyl-pyridines represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique structural framework, which combines the electron-rich nature of the pyrazole ring with the electron-deficient character of the pyridine ring, gives rise to a wide range of biological activities and photophysical properties. These compounds have found applications as kinase inhibitors, anticancer agents, and OLED materials. The growing importance of pyrazolyl-pyridines has spurred the development of diverse synthetic strategies for their preparation. This guide provides a comparative analysis of the most common synthetic routes to substituted pyrazolyl-pyridines, with a focus on their mechanisms, scope, and limitations. We will delve into the experimental details of each methodology, providing researchers with the necessary information to make informed decisions for their specific synthetic targets.

Key Synthetic Strategies: A Comparative Overview

The synthesis of substituted pyrazolyl-pyridines can be broadly classified into four main strategies:

  • Route A: Pyridine Ring Construction on a Pre-functionalized Pyrazole

  • Route B: Pyrazole Ring Construction on a Pre-functionalized Pyridine

  • Route C: Transition-Metal Catalyzed Cross-Coupling Reactions

  • Route D: Multicomponent Reactions (MCRs)

The choice of synthetic strategy depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following sections will provide a detailed analysis of each of these routes.

G cluster_main Synthetic Strategies for Pyrazolyl-Pyridines cluster_A Route A Details cluster_B Route B Details cluster_C Route C Details cluster_D Route D Details A Route A: Pyridine Ring Construction A1 Kröhnke Pyridine Synthesis A->A1 A2 Bohlmann-Rahtz Pyridine Synthesis A->A2 B Route B: Pyrazole Ring Construction B1 Knorr Pyrazole Synthesis B->B1 B2 Paal-Knorr Pyrazole Synthesis B->B2 C Route C: Cross-Coupling Reactions C1 Suzuki Coupling C->C1 C2 Stille Coupling C->C2 C3 Buchwald-Hartwig Amination C->C3 D Route D: Multicomponent Reactions D1 Hantzsch Dihydropyridine Synthesis variants D->D1 D2 Guareschi-Thorpe Condensation variants D->D2

Figure 1: Overview of the main synthetic routes to substituted pyrazolyl-pyridines.

Route A: Pyridine Ring Construction on a Pre-functionalized Pyrazole

This classical approach involves the construction of the pyridine ring onto a pre-existing, appropriately functionalized pyrazole scaffold. The most prominent method in this category is the Kröhnke pyridine synthesis .

Mechanism and Scope

The Kröhnke synthesis involves the reaction of a pyrazole-derived α,β-unsaturated ketone (chalcone) with a pyridinium salt and ammonium acetate. The reaction proceeds through a Michael addition followed by a series of condensation and cyclization steps to afford the desired pyrazolyl-pyridine.

G start Pyrazole-derived α,β-unsaturated ketone intermediate1 Michael Addition start->intermediate1 reagent1 Pyridinium salt reagent1->intermediate1 reagent2 Ammonium acetate reagent2->intermediate1 intermediate2 Cyclization & Dehydration intermediate1->intermediate2 product Substituted Pyrazolyl-pyridine intermediate2->product

Figure 2: Simplified workflow of the Kröhnke pyridine synthesis for pyrazolyl-pyridines.

Advantages:

  • Well-established and reliable method.

  • Good yields for a variety of substrates.

  • Readily available starting materials.

Limitations:

  • Requires the pre-synthesis of the pyrazole-derived chalcone.

  • The reaction conditions can be harsh, which may not be suitable for sensitive functional groups.

Representative Protocol: Synthesis of 2-(1-Phenyl-1H-pyrazol-4-yl)-4,6-diphenylpyridine
  • Step 1: Synthesis of the Pyrazole Chalcone. To a solution of 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and acetophenone (1.1 eq) in ethanol, add a catalytic amount of aqueous sodium hydroxide. Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). Pour the reaction mixture into ice-water and collect the precipitated solid by filtration. Recrystallize from ethanol to obtain the pure chalcone.

  • Step 2: Kröhnke Pyridine Synthesis. A mixture of the pyrazole chalcone (1.0 eq), benzylpyridinium chloride (1.2 eq), and ammonium acetate (10 eq) in glacial acetic acid is heated at reflux for 6-8 hours. After cooling to room temperature, the reaction mixture is poured into ice-water and neutralized with aqueous ammonia. The precipitated solid is collected by filtration, washed with water, and purified by column chromatography on silica gel to afford the title compound.

Route B: Pyrazole Ring Construction on a Pre-functionalized Pyridine

This strategy involves the synthesis of the pyrazole ring onto a pyridine scaffold bearing suitable functional groups. The Knorr pyrazole synthesis and its variations are the most common methods employed in this approach.

Mechanism and Scope

The Knorr synthesis typically involves the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a hydrazine. In the context of pyrazolyl-pyridines, a pyridyl-hydrazine is used as the key starting material. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to form the pyrazole ring.

Advantages:

  • Provides access to a wide range of substituted pyrazoles.

  • The regioselectivity of the cyclization can be controlled by the choice of the 1,3-dicarbonyl compound and the reaction conditions.

Limitations:

  • The synthesis of pyridyl-hydrazines can be challenging.

  • The reaction may produce a mixture of regioisomers, requiring careful purification.

Representative Protocol: Synthesis of 4-(5-Methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)phenol
  • Step 1: Synthesis of 2-Hydrazinopyridine. To a solution of 2-chloropyridine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq). Heat the mixture at reflux for 12-16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give 2-hydrazinopyridine.

  • Step 2: Knorr Pyrazole Synthesis. A mixture of 2-hydrazinopyridine (1.0 eq) and 4-hydroxybenzoylacetone (1.1 eq) in glacial acetic acid is heated at reflux for 4-6 hours. The reaction mixture is then cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the desired product.

Route C: Transition-Metal Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by the advent of transition-metal catalyzed cross-coupling reactions. These methods offer a powerful and versatile approach for the construction of C-C and C-N bonds, making them highly suitable for the synthesis of pyrazolyl-pyridines.

Suzuki Coupling

The Suzuki coupling involves the reaction of a boronic acid or its ester with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of pyrazolyl-pyridines, this can be achieved by coupling a pyrazolyl-boronic acid with a halo-pyridine or a pyridyl-boronic acid with a halo-pyrazole.

Stille Coupling

The Stille coupling utilizes an organotin compound (stannane) as the organometallic partner. The reaction of a pyrazolyl-stannane with a halo-pyridine or a pyridyl-stannane with a halo-pyrazole, catalyzed by a palladium complex, provides the desired pyrazolyl-pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method can be used to synthesize N-aryl pyrazolyl-pyridines by coupling a pyrazole with a halo-pyridine.

Advantages:

  • High functional group tolerance.

  • Mild reaction conditions.

  • Excellent yields and regioselectivity.

  • Wide availability of catalysts and reagents.

Limitations:

  • The cost of palladium catalysts can be a concern for large-scale synthesis.

  • The synthesis of the required boronic acids, stannanes, or halo-precursors may add extra steps to the overall synthesis.

  • Potential for metal contamination in the final product, which is a critical concern in medicinal chemistry.

Representative Protocol: Suzuki Coupling for the Synthesis of 2-(1H-Pyrazol-1-yl)pyridine
  • To a degassed mixture of 2-bromopyridine (1.0 eq), pyrazole (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh3)4 (0.05 eq) in a 2:1 mixture of toluene and water, is added under an inert atmosphere.

  • The reaction mixture is heated at 90 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-(1H-pyrazol-1-yl)pyridine.

Route D: Multicomponent Reactions (MCRs)

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to the synthesis of complex molecules.

Mechanism and Scope

Several MCRs have been adapted for the synthesis of pyrazolyl-pyridines. For instance, a one-pot reaction involving a pyrazole-derived aldehyde, a C-H acid (e.g., malononitrile), and an enamine can lead to the formation of a highly substituted pyrazolyl-pyridine scaffold.

Advantages:

  • High step and atom economy.

  • Operational simplicity.

  • Generation of molecular diversity from simple starting materials.

Limitations:

  • The development of new MCRs can be challenging.

  • The optimization of reaction conditions for MCRs can be complex.

  • The scope of the reaction may be limited to specific combinations of starting materials.

Comparative Analysis of Synthetic Routes

Parameter Route A: Pyridine Construction Route B: Pyrazole Construction Route C: Cross-Coupling Route D: MCRs
Versatility ModerateModerateHighModerate to High
Yields Good to ExcellentModerate to GoodExcellentGood to Excellent
Reaction Conditions Often harshModerate to harshMildOften mild
Functional Group Tolerance ModerateModerateHighModerate
Atom Economy ModerateModerateModerateHigh
Starting Material Availability Readily availableCan be challengingGenerally goodVaries
Regioselectivity GoodCan be an issueExcellentGood

Conclusion and Future Perspectives

The synthesis of substituted pyrazolyl-pyridines has witnessed significant advancements over the past few decades. While classical methods such as the Kröhnke and Knorr syntheses remain valuable tools, modern transition-metal catalyzed cross-coupling reactions and multicomponent reactions have emerged as powerful and versatile alternatives. The choice of the most appropriate synthetic route depends on a careful consideration of the target molecule's structure, the desired substitution pattern, and the overall synthetic strategy. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, including C-H activation and photocatalysis, to further expand the chemical space of this important class of heterocyclic compounds.

References

  • Title: The Kröhnke Pyridine Synthesis Source: Chemical Reviews URL: [Link]

  • Title: The Knorr Pyrazole Synthesis Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Heterocycles Source: Chemical Reviews URL: [Link]

  • Title: Multicomponent Reactions: Concepts and Applications for Drug Discovery Source: Accounts of Chemical Research URL: [Link]

  • Title: A Review on the Synthesis of Pyrazole Derivatives and Their Biological Activities Source: Bioorganic & Medicinal Chemistry URL: [Link]

Assessing the Selectivity of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine-Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold with Therapeutic Potential

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that offer both high potency and exquisite selectivity against biological targets is a perpetual endeavor. The 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine scaffold represents a promising, yet largely unexplored, chemical space. This guide aims to provide a comprehensive framework for assessing the potential selectivity of compounds derived from this scaffold. While direct experimental data for this specific class of compounds is not yet abundant in the public domain, we can infer a great deal from closely related analogs that have been the subject of extensive research.

The core structure, featuring a pyridine ring linked to a 4-iodopyrazole moiety via a methylene bridge, combines several key pharmacophoric elements. The pyridine ring is a common feature in many kinase inhibitors, often involved in hydrogen bonding interactions with the hinge region of the kinase domain. The pyrazole ring is another privileged structure in drug discovery, known for its ability to participate in a variety of non-covalent interactions. The iodine atom at the 4-position of the pyrazole offers a valuable vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of selectivity.

This guide will draw comparisons with well-characterized pyrazolopyridine and pyrazolylpyridine derivatives to predict potential biological targets and outline a rigorous experimental strategy for confirming selectivity. We will delve into the established methodologies for kinase profiling and cellular assays, providing a clear roadmap for researchers and drug development professionals interested in this novel class of compounds.

Comparative Analysis: Learning from Structurally Related Compounds

To build a hypothesis for the potential targets and selectivity profile of this compound derivatives, we will examine the biological activities of structurally analogous compounds.

Pyrazolo[3,4-b]pyridines: A Prolific Source of Kinase Inhibitors

The fused pyrazolo[3,4-b]pyridine core is a well-established scaffold for potent kinase inhibitors. For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as highly potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity. One standout compound, 15y, exhibited an IC50 value of 0.2 nM for TBK1 and demonstrated good selectivity when tested against a panel of other kinases[1]. Another study focused on pyrazolo[3,4-b]pyridines as inhibitors of Anaplastic Lymphoma Kinase (ALK), a validated target in non-small cell lung cancer. A novel inhibitor, 10g, showed exceptional enzymatic activity against both wild-type ALK and the crizotinib-resistant L1196M mutant (IC50 < 0.5 nM) and was also a potent inhibitor of ROS1, while displaying excellent selectivity over c-Met[2][3].

Pyrazolo[3,4-d]pyrimidines: Targeting Tyrosine Kinases

The pyrazolo[3,4-d]pyrimidine scaffold has also yielded selective kinase inhibitors. Researchers have developed derivatives that act as potent inhibitors of the RET tyrosine kinase. Notably, compound 23c from one study showed significant inhibition of RET phosphorylation in cellular assays and, importantly, did not exhibit significant inhibition of KDR, a kinase whose inhibition is associated with toxicity[4]. This highlights the potential for achieving selectivity even within the broader tyrosine kinase family with this scaffold.

4-(Pyrazol-3-yl)-pyridines: JNK Inhibitors

Non-fused systems, such as 4-(pyrazol-3-yl)-pyridines, have also been successfully explored. A series of these compounds were developed as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target for neuroprotective therapies. The initial hit in this series had an IC50 of 0.63 µM for JNK3 with no detectable inhibition of the closely related kinase p38, demonstrating inherent selectivity within the MAPK family[5].

Inference for the Target Scaffold

Based on the evidence from these related scaffolds, it is reasonable to hypothesize that this compound derivatives will likely exhibit activity as kinase inhibitors. The flexible methylene linker in our target scaffold, as opposed to the rigid fused rings of pyrazolopyridines, may allow for different binding modes and, consequently, unique selectivity profiles. The 4-iodo-pyrazole moiety is a known component of kinase inhibitors, including the ALK inhibitor Crizotinib, where it serves as a key intermediate in the synthesis[6].

The following table summarizes the key findings from related compound classes:

Compound ClassPrimary Target(s)Key Selectivity ObservationsReference
Pyrazolo[3,4-b]pyridinesTBK1, ALK, ROS1Good selectivity against a kinase panel; excellent selectivity over c-Met.[1][2][3]
Pyrazolo[3,4-d]pyrimidinesRET kinasePotent and selective for RET over KDR.[4]
4-(Pyrazol-3-yl)-pyridinesJNK3Selective for JNK3 over p38.[5]

Experimental Protocols for Assessing Selectivity

A thorough evaluation of selectivity is paramount in drug discovery. The following experimental workflows are recommended for characterizing novel this compound-derived compounds.

Workflow for Selectivity Profiling

G cluster_0 Initial Screening cluster_1 Broad Kinase Panel Screening cluster_2 Dose-Response Analysis cluster_3 Cellular Assays A Primary Target Assay (e.g., Kinase of Interest) B Identify 'Hit' Compounds A->B Potency Threshold C Screen Hits Against a Large Kinase Panel (e.g., >100 kinases) at a Single Concentration (e.g., 1 µM) B->C Advance Hits D Determine Percentage Inhibition C->D Data Analysis E Determine IC50 Values for Primary Target and Key Off-Targets D->E Prioritize for Further Study F Target Engagement Assays (e.g., NanoBRET, CETSA) E->F Confirm On-Target Activity G Phenotypic Assays (e.g., Anti-proliferative, Anti-inflammatory) F->G Assess Functional Consequences

Caption: A stepwise workflow for assessing the selectivity of novel compounds.

Kinase Panel Screening (Biochemical Assay)

Objective: To obtain a broad overview of the kinase inhibitory activity of the test compounds.

Methodology:

  • Compound Preparation: Prepare stock solutions of the test compounds in 100% DMSO.

  • Assay Plate Preparation: Dispense the compounds into a 384-well assay plate. Typically, a single high concentration (e.g., 1 µM or 10 µM) is used for the initial screen.

  • Kinase and Substrate Addition: Add the kinase and its specific substrate to the wells. A common format is a radiometric assay using [γ-³³P]ATP or a fluorescence-based assay.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specified time.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity. The percentage of inhibition is calculated relative to control wells (DMSO only).

IC50 Determination (Dose-Response Assay)

Objective: To quantify the potency of the compounds against the primary target and selected off-targets.

Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution).

  • Assay Performance: Perform the kinase assay as described above, but with the range of compound concentrations.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assays

Objective: To confirm that the compound interacts with its intended target in a cellular context.

Methodology (Example: NanoBRET™ Target Engagement Assay):

  • Cell Preparation: Use cells that have been engineered to express the target kinase as a NanoLuc® fusion protein.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Tracer Addition: Add a fluorescent energy transfer tracer that binds to the active site of the kinase.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. Competitive displacement of the tracer by the compound results in a loss of BRET signal.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC50 value.

Relevant Signaling Pathways

Understanding the signaling pathways in which potential targets are involved is crucial for interpreting the functional consequences of inhibition.

Generic Kinase Signaling Pathway

G A Extracellular Signal (e.g., Growth Factor) B Receptor Tyrosine Kinase (RTK) A->B Binding and Dimerization C Adaptor Proteins B->C Phosphorylation and Recruitment D Downstream Kinase Cascade (e.g., MAPK Pathway) C->D Activation E Transcription Factors D->E Phosphorylation and Activation F Cellular Response (e.g., Proliferation, Survival) E->F Gene Expression Changes G This compound Derivative G->D Inhibition

Caption: A simplified representation of a typical kinase signaling cascade.

Discussion and Future Directions

The this compound scaffold holds considerable promise for the development of novel, selective therapeutic agents, particularly in the realm of kinase inhibitors. The analysis of structurally related compounds strongly suggests that this chemical class is a fertile ground for identifying potent modulators of key cellular signaling pathways.

The key to unlocking the full potential of these derivatives lies in a systematic and rigorous assessment of their selectivity. The experimental workflows outlined in this guide provide a robust framework for achieving this. By combining broad kinase panel screening with detailed dose-response analysis and cellular target engagement assays, researchers can build a comprehensive understanding of the on- and off-target activities of their compounds.

Future work should focus on the synthesis and screening of a diverse library of this compound derivatives. The 4-iodo position on the pyrazole ring is a particularly attractive point for diversification, allowing for the introduction of various substituents to probe the chemical space around the active site of target kinases. Through a close integration of medicinal chemistry, biochemical screening, and cell biology, it will be possible to elucidate the structure-activity and structure-selectivity relationships that govern the biological effects of this exciting new class of compounds.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Tetrahedron Letters.

Sources

The Translational Journey of Pyrazolopyridine Kinase Inhibitors: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the development of targeted therapies hinges on the rigorous translation of a compound's activity from the controlled environment of a laboratory bench to the complex biological system of a living organism. This guide provides a comprehensive comparison of the in vitro and in vivo activity of a promising class of compounds derived from the 1H-pyrazolo[3,4-b]pyridine scaffold, potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers. We will dissect the experimental data, from enzymatic assays to xenograft models, to illuminate the critical path from molecular potency to therapeutic potential.

Introduction: The Promise of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural similarity to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases. The strategic introduction of substituents around this core enables the fine-tuning of potency, selectivity, and pharmacokinetic properties. A notable derivative, compound 7n , has emerged from a focused discovery program as a potent and selective FGFR kinase inhibitor, demonstrating the therapeutic potential of this chemical class.[1]

In Vitro Characterization: Quantifying Potency and Selectivity at the Molecular and Cellular Level

The initial stages of drug discovery rely heavily on in vitro assays to establish a compound's intrinsic activity against its intended target and to assess its effects on cancer cells. For the 1H-pyrazolo[3,4-b]pyridine series, a multi-pronged in vitro evaluation was crucial in identifying the lead candidate, 7n .

Enzymatic Assays: Gauging Direct Target Engagement

The primary measure of a kinase inhibitor's potency is its ability to block the enzymatic activity of its target. This is typically quantified by the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Enzymatic and Antiproliferative Activity of Compound 7n [1]

Assay TypeTarget/Cell LineIC50 (nM)
Enzymatic Assay FGFR10.8
FGFR22.1
FGFR31.5
VEGFR225.6
Antiproliferative H1581 (FGFR1 driven)15.3
Assay SNU-16 (FGFR2 driven)20.7
RT-112 (FGFR3 driven)35.4

The data clearly demonstrates that compound 7n is a highly potent inhibitor of FGFR1, 2, and 3, with IC50 values in the low nanomolar range.[1] Importantly, it exhibits a favorable selectivity profile, being significantly less potent against VEGFR2, a kinase often associated with off-target toxicities.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)
  • Reagents and Materials: Recombinant human FGFR1 kinase domain, ATP, biotinylated poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compound (7n ) at various concentrations, and a detection system (e.g., HTRF or AlphaScreen).

  • Assay Procedure:

    • Add 5 µL of diluted test compound to the wells of a 96-well plate.

    • Add 5 µL of the FGFR1 enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the biotinylated substrate.

    • Allow the reaction to proceed for 1 hour at room temperature.

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents (e.g., streptavidin-coated donor beads and phosphotyrosine-specific antibody-conjugated acceptor beads).

    • Incubate in the dark for 1 hour at room temperature.

    • Read the plate on a suitable plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to controls (no enzyme and no inhibitor). The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Assays: Assessing Antiproliferative Effects

While enzymatic assays confirm target engagement, cellular assays are essential to determine if this translates into a desired biological effect, such as inhibiting cancer cell growth.

The antiproliferative activity of compound 7n was evaluated against a panel of cancer cell lines with known FGFR pathway dysregulation. As shown in Table 1, 7n potently inhibited the proliferation of FGFR-dependent cancer cell lines, with IC50 values in the low nanomolar range, consistent with its enzymatic potency.[1]

Signaling Pathway Visualization

To understand the mechanism of action, it's crucial to visualize the signaling pathway being inhibited.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Activation Compound_7n Compound 7n Compound_7n->FGFR Inhibition Downstream Downstream Signaling (e.g., MAPK, PLCγ) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: Inhibition of the FGFR signaling pathway by Compound 7n.

In Vivo Evaluation: Testing Therapeutic Efficacy in a Living System

The ultimate test of a potential drug candidate is its performance in vivo. This phase of testing assesses not only the compound's ability to inhibit its target in a complex biological environment but also its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and overall tolerability.

Xenograft Models: Simulating Tumor Growth in an Animal Model

To evaluate the in vivo antitumor efficacy of compound 7n , a human tumor xenograft model was utilized. In this model, human cancer cells (H1581, which have high FGFR1 expression) are implanted into immunocompromised mice, leading to the formation of tumors.

Table 2: In Vivo Antitumor Activity of Compound 7n in an H1581 Xenograft Model [1]

Treatment GroupDose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)
Vehicle Control-0
Compound 7n 2575

The results demonstrated that oral administration of compound 7n at a dose of 25 mg/kg once daily resulted in a significant 75% inhibition of tumor growth compared to the vehicle-treated control group.[1] This provides strong evidence that the potent in vitro activity of 7n translates into a tangible therapeutic effect in a living organism.

Experimental Protocol: In Vivo Xenograft Study (Representative)
  • Animal Model: Female BALB/c nude mice, 6-8 weeks old.

  • Cell Implantation: H1581 human non-small cell lung cancer cells are harvested and suspended in a suitable medium (e.g., Matrigel). Approximately 5 x 10^6 cells are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: Compound 7n is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily at the specified dose. The control group receives the vehicle only.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as: [ (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100% ]. Statistical significance is determined using appropriate statistical tests.

Experimental Workflow Visualization

Xenograft_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Cell_Culture H1581 Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Oral Dosing (Compound 7n or Vehicle) Randomization->Dosing Monitoring Tumor & Body Weight Measurement Dosing->Monitoring Endpoint Study Endpoint & Data Analysis Monitoring->Endpoint

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous characterization. Among the most critical of these evaluations is the determination of its selectivity profile. The 3-((4-iodo-1H-pyrazol-1-yl)methyl)pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, offering a versatile backbone for targeting a range of kinases implicated in oncology and inflammatory diseases. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to unintended off-target interactions that can result in toxicity or confound experimental results.[1]

This guide provides a comprehensive framework for the cross-reactivity profiling of novel derivatives based on this scaffold. We will delve into the rationale behind experimental choices, provide detailed protocols for industry-standard assays, and present illustrative data to guide interpretation. Our focus is on establishing a self-validating system for assessing kinase selectivity, ensuring that the data generated is robust, reproducible, and translatable.

The Imperative of Kinome-Wide Selectivity Profiling

The development of highly selective kinase inhibitors is often a primary objective in drug discovery to minimize off-target effects and associated toxicities. Conversely, a well-characterized polypharmacology, where a compound intentionally interacts with multiple targets, can be therapeutically advantageous.[2][3][4] In either case, a comprehensive understanding of a compound's interaction landscape across the kinome is non-negotiable. Pyrazole-based inhibitors have a history of varied selectivity profiles, with some demonstrating broad activity and others achieving high specificity. For instance, some pyrazole derivatives have been noted to have off-target activity against kinases such as Flt-3, VEGFR-2, PDGFRα, and TYK2, underscoring the need for broad screening.[5][6]

This guide will compare and contrast two orthogonal and complementary methodologies: a large-scale biochemical screen (illustrative of platforms like KINOMEscan®) and a cell-based target engagement assay (Cellular Thermal Shift Assay - CETSA). The former provides a broad, quantitative measure of direct binding affinity against a large panel of purified kinases, while the latter confirms target engagement within the complex milieu of a living cell.

Part 1: Biochemical Profiling via Competitive Binding Assay (KINOMEscan®)

Biochemical kinome scanning platforms, such as KINOMEscan®, offer a panoramic view of a compound's selectivity.[2][3][7] These assays typically employ a competitive binding format where the test compound competes with a known, immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR, providing a measure of the test compound's binding affinity.[4] This ATP-independent method allows for the determination of true thermodynamic dissociation constants (Kd), offering a more direct measure of binding affinity compared to IC50 values which can be influenced by ATP concentration.[4]

Illustrative Kinase Selectivity Data for Hypothetical Derivatives

To demonstrate the application and interpretation of kinome scanning data, we present a hypothetical dataset for three this compound derivatives: PYR-001 , PYR-002 , and PYR-003 . These compounds were hypothetically designed to target Aurora Kinase A (AURKA). Their selectivity was assessed against a representative panel of 97 kinases, reflecting an economical yet broad initial screen (akin to the scanEDGE panel).[2] The results are presented as the percentage of control (%Ctrl), where a lower value indicates stronger binding.

Table 1: Kinome Scan Results (% Control) for PYR Derivatives at 1 µM

Kinase TargetPYR-001 (%Ctrl)PYR-002 (%Ctrl)PYR-003 (%Ctrl)Kinase Family
AURKA 1.5 0.8 5.2 Ser/Thr
AURKB35.24.165.8Ser/Thr
ABL195.188.492.3Tyr
SRC89.485.190.7Tyr
LCK92.389.994.1Tyr
FLT368.775.385.6Tyr
VEGFR2 (KDR)72.180.488.9Tyr
PDGFRα75.582.191.2Tyr
JAK288.990.395.4Tyr
CDK245.315.778.2Ser/Thr
PLK130.19.855.4Ser/Thr
p38α (MAPK14)96.494.298.1Ser/Thr
... (85 more)>90>90>90...
Data Interpretation and Selectivity Metrics

To objectively compare the selectivity of these derivatives, we can calculate established metrics such as the Selectivity Score (S-score) and the Gini coefficient.[8][9][10]

  • Selectivity Score (S(10)) : This is the number of kinases with a %Ctrl < 10, divided by the total number of kinases screened. A lower score indicates higher selectivity.

  • Gini Coefficient : This metric quantifies the inequality of inhibitor binding across the kinome. A value approaching 1 indicates high selectivity (binding is concentrated on a few kinases), while a value approaching 0 signifies a promiscuous inhibitor.[8][10]

Table 2: Selectivity Metrics for PYR Derivatives

DerivativePrimary TargetS(10) ScoreGini CoefficientInterpretation
PYR-001AURKA0.0100.85Highly selective for AURKA, with minor off-target interactions.
PYR-002AURKA0.0410.68Potent AURKA inhibitor with significant off-target activity against AURKB, CDK2, and PLK1.
PYR-003AURKA0.0100.79Less potent but still selective for AURKA.

From this illustrative data, PYR-001 emerges as a promising lead due to its high selectivity. In contrast, PYR-002 , while being the most potent AURKA inhibitor, displays a polypharmacology profile that warrants further investigation to understand the potential consequences of co-inhibiting AURKB, CDK2, and PLK1.

The selectivity profile can be visually represented using a kinome tree map, where inhibited kinases are marked, providing an intuitive snapshot of the compound's behavior.

G Ser/Thr AURKA AURKA AURKB AURKB CDK2 CDK2 PLK1 PLK1 Tyr ABL1 ABL1 SRC SRC FLT3 FLT3 VEGFR2 VEGFR2 Other

Caption: Illustrative kinome map for PYR-002, highlighting potent inhibition of AURKA (red) and significant off-target interactions (yellow).

Experimental Protocol: Generalized Competitive Binding Assay
  • Kinase-Ligand Preparation : A specific kinase is tagged with a DNA label. A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Reaction : The DNA-tagged kinase is incubated with the immobilized ligand and the test compound in a microtiter plate. The test compound competes with the immobilized ligand for the kinase's active site.

  • Washing : Unbound components are washed away. The amount of kinase-DNA tag remaining on the solid support is inversely proportional to the binding affinity of the test compound.

  • Quantification : The amount of DNA tag is quantified using qPCR.

  • Data Analysis : The qPCR signal is compared to a DMSO vehicle control. The results are typically expressed as "% Control", where: % Control = (Signalcompound / SignalDMSO) * 100

  • Follow-up Kd Determination : For significant "hits" (e.g., %Ctrl < 20%), a full 11-point dose-response curve is generated to determine the precise dissociation constant (Kd).

Part 2: Cellular Target Engagement with the Cellular Thermal Shift Assay (CETSA)

While biochemical assays are invaluable for broad screening, they do not fully recapitulate the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound engages its intended target in intact cells or even tissues.[11][12][13]

The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[11][13] When a compound binds to its target protein, it generally increases the protein's stability, resulting in a higher melting temperature. This shift in thermal stability can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein.

Experimental Workflow and Data Presentation

A typical CETSA experiment involves two stages:

  • Melt Curve Generation : To determine the optimal temperature for the isothermal experiment, cells are treated with the compound or vehicle (DMSO) and then heated across a range of temperatures. The temperature at which approximately 50% of the target protein denatures and precipitates in the vehicle-treated sample is chosen for subsequent experiments.

  • Isothermal Dose-Response Analysis : Cells are treated with a serial dilution of the compound and heated at the single, pre-determined temperature. The concentration-dependent stabilization of the target protein provides evidence of target engagement.

CETSA_Workflow cluster_0 Melt Curve Generation cluster_1 Isothermal Dose-Response a1 Treat cells with Compound or Vehicle a2 Aliquot and heat across a temperature gradient a1->a2 a3 Lyse cells and separate soluble fraction a2->a3 a4 Quantify soluble protein (e.g., Western Blot) a3->a4 a5 Plot % Soluble Protein vs. Temperature a4->a5 b2 Heat all samples at a single, fixed temperature (Tagg) a5->b2 Determine Tagg for isothermal analysis b1 Treat cells with serial dilutions of compound b1->b2 b3 Lyse cells and separate soluble fraction b2->b3 b4 Quantify soluble protein (e.g., Western Blot) b3->b4 b5 Plot % Soluble Protein vs. [Compound] b4->b5

Caption: Workflow for CETSA, from melt curve generation to isothermal dose-response analysis.

Let's assume we are testing PYR-001 in a cell line overexpressing AURKA.

Table 3: Illustrative CETSA Data for PYR-001 and AURKA

Temperature (°C)% Soluble AURKA (Vehicle)% Soluble AURKA (1 µM PYR-001)
40100100
4595100
508098
555290
602575
65540

This melt curve demonstrates a clear thermal stabilization of AURKA in the presence of PYR-001. An isothermal dose-response experiment at 55°C would then be performed to quantify the cellular potency (EC50) of target engagement.

Detailed Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment : Culture cells to ~80% confluency. Treat cells with the desired concentrations of the test compound or vehicle (e.g., 0.1% DMSO) for a specified time (e.g., 1-2 hours) in a CO2 incubator.

  • Heating : Resuspend the treated cells in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors). Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes at the desired temperatures, followed by a 3-minute cooling step at 25°C.[14]

  • Lysis : Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to ensure cell disruption without further heating.

  • Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[15]

  • Protein Quantification : Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a standard method like the BCA assay.

  • Western Blotting : Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunodetection : Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-AURKA). Follow with an appropriate HRP-conjugated secondary antibody.

  • Data Analysis : Detect the signal using a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the signal for each temperature point to the 37°C or unheated control.

Synthesis and Conclusion

The cross-reactivity profiling of this compound derivatives is a critical step in their development as kinase inhibitors. A tiered approach, beginning with a broad biochemical screen to identify all potential interactions, followed by a cell-based target engagement assay to confirm activity in a physiological context, provides a robust and comprehensive dataset.

The illustrative data for PYR-001 , PYR-002 , and PYR-003 highlight how these methodologies can differentiate compounds based on their selectivity profiles. PYR-001 represents an ideal selective inhibitor, while PYR-002 exemplifies a compound with defined polypharmacology. The choice of which compound to advance depends entirely on the therapeutic hypothesis.

By employing these systematic and validated protocols, researchers can make informed decisions, mitigate the risks of off-target toxicity, and ultimately accelerate the translation of promising molecules from the bench to the clinic. The causality behind these experimental choices lies in the principle of orthogonality: using distinct but complementary assays to build a high-confidence profile of a compound's biological activity. This self-validating system is the cornerstone of rigorous drug discovery.

References

  • Bamborough, P., & Drewry, D. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 57(15), 6297-6315.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Eurofins Discovery. (n.d.). scanMAX Kinase KINOMEscan LeadHunter Panel. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 167-184.
  • Zaman, G. J., & Uitdehaag, J. C. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Genetics, 5, 276.
  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101301.
  • Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors. Journal of Medicinal Chemistry, 50(23), 5773-5779.
  • Ali, I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Al-Sanea, M. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(1), 143-154.
  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528.
  • Cheng, A. C., et al. (2010). A partition-based approach to the quantitative assessment of the selectivity of kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4502-4510.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • El-Damasy, D. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(4), 295-320.
  • KINOMEscan. (n.d.). 崔瑞廷, Tim 細胞影像分析工程師 KINOMEscan.
  • Lowe, H., et al. (2012). How the KinomeScan assay works (Courtesy of DiscoveRx).
  • Asquith, C. R. M., & Lait, M. (2020). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 25(18), 4235.
  • Breitinger, H. G., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7291.
  • Ali, I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Retrieved from [Link]

Sources

Benchmarking the Synthesis of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine: A Comparative Guide to Literature-Inspired Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrazole nucleus is a privileged scaffold, forming the core of numerous biologically active compounds. The introduction of an iodinated pyrazole, specifically 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine, offers a powerful synthetic handle for further molecular elaboration through cross-coupling reactions. This versatility makes it a highly valuable intermediate for the synthesis of novel therapeutics and chemical probes. This guide provides a comprehensive comparison of established N-alkylation strategies for pyrazoles, benchmarked against a detailed, optimized protocol for the synthesis of this key building block. We will delve into the mechanistic rationale behind the experimental choices, offering a practical and in-depth resource for chemists in the field.

Synthetic Strategies: An Overview

The core transformation for the synthesis of this compound is the N-alkylation of 4-iodopyrazole with a suitable 3-(halomethyl)pyridine derivative. The primary challenge in the N-alkylation of pyrazoles lies in achieving regioselectivity, as the pyrazole ring possesses two reactive nitrogen atoms. However, for symmetrical pyrazoles such as 4-iodopyrazole, this issue is circumvented. The choice of reaction conditions, particularly the base and solvent, plays a critical role in maximizing yield and purity while ensuring operational simplicity.

This guide will compare two primary literature-inspired approaches:

  • Classical Base-Mediated N-Alkylation: A robust and widely used method employing a variety of bases and polar aprotic solvents.

  • Phase-Transfer Catalyzed (PTC) N-Alkylation: An efficient alternative that can often be performed under milder conditions, sometimes even solvent-free, facilitating simpler work-up procedures.

Below is a workflow diagram illustrating the synthetic pathways discussed.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_methods Synthetic Methods cluster_product Final Product 4-Iodopyrazole 4-Iodopyrazole Benchmark_Protocol Benchmark Protocol (Optimized Base-Mediated) 4-Iodopyrazole->Benchmark_Protocol Literature_Method_A Literature Method A (Classical Base-Mediated) 4-Iodopyrazole->Literature_Method_A Literature_Method_B Literature Method B (Phase-Transfer Catalysis) 4-Iodopyrazole->Literature_Method_B 3-(Chloromethyl)pyridine HCl 3-(Chloromethyl)pyridine HCl 3-(Chloromethyl)pyridine HCl->Benchmark_Protocol Free-basing 3-(Chloromethyl)pyridine HCl->Literature_Method_A Free-basing 3-(Chloromethyl)pyridine HCl->Literature_Method_B Free-basing Target_Molecule This compound Benchmark_Protocol->Target_Molecule Literature_Method_A->Target_Molecule Literature_Method_B->Target_Molecule

Caption: Synthetic workflow for this compound.

Experimental Section: Protocols and Rationale

Starting Material Preparation: Free-Basing of 3-(Chloromethyl)pyridine Hydrochloride

The commercially available 3-(chloromethyl)pyridine is typically supplied as its hydrochloride salt to enhance stability. Prior to the N-alkylation reaction, it must be converted to the free base.

Protocol:

  • Suspend 3-(chloromethyl)pyridine hydrochloride in dichloromethane (DCM).

  • Add an excess of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of 3-(chloromethyl)pyridine as an oil. This is used immediately in the subsequent step without further purification.

Causality: The weak base, NaHCO₃, is sufficient to deprotonate the pyridine nitrogen, liberating the more reactive free base. DCM is an excellent solvent for the organic product and is immiscible with the aqueous layer, allowing for a clean extraction. Immediate use is recommended as the free base can be less stable upon prolonged storage.

Benchmark Protocol: Optimized Base-Mediated Synthesis

This protocol is designed for high yield, purity, and operational simplicity, making it an excellent benchmark for comparison.

Materials:

  • 4-Iodopyrazole

  • 3-(Chloromethyl)pyridine (freshly prepared free base)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

Protocol:

  • To a solution of 4-iodopyrazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the pyrazole.

  • Add a solution of 3-(chloromethyl)pyridine (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature and quench with water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Expertise & Trustworthiness: The choice of K₂CO₃ as the base provides a good balance of reactivity and handling safety compared to stronger bases like sodium hydride. DMF is an excellent polar aprotic solvent that effectively solubilizes the pyrazole salt and promotes the Sₙ2 reaction. Heating to 60 °C accelerates the reaction rate without promoting significant side product formation. The aqueous workup and brine wash are crucial for removing the high-boiling point DMF, ensuring a clean crude product for purification.

Literature Method A: Classical Base-Mediated N-Alkylation

This method is adapted from general procedures for the N-alkylation of pyrazoles and represents a common approach found in the literature.

Materials:

  • 4-Iodopyrazole

  • 3-(Chloromethyl)pyridine (freshly prepared free base)

  • Sodium Hydroxide (NaOH), 20% aqueous solution

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Protocol:

  • Dissolve 4-iodopyrazole (1.0 eq.) in acetone.

  • Add 20% aqueous sodium hydroxide (1.5 eq.) with stirring.

  • To this biphasic mixture, add 3-(chloromethyl)pyridine (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Authoritative Grounding: This method relies on a strong base in a biphasic system. The use of aqueous NaOH necessitates vigorous stirring to ensure efficient reaction at the phase interface. Acetone is a common solvent for such reactions due to its miscibility with water to some extent and its ability to dissolve the organic reactants.

Literature Method B: Phase-Transfer Catalyzed (PTC) N-Alkylation

PTC offers a milder alternative, often with the benefit of simplified workup and the potential for solvent-free conditions.

Materials:

  • 4-Iodopyrazole

  • 3-(Chloromethyl)pyridine (freshly prepared free base)

  • Potassium Hydroxide (KOH), solid, powdered

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene (optional)

Protocol:

  • In a round-bottom flask, mix 4-iodopyrazole (1.0 eq.), powdered potassium hydroxide (3.0 eq.), and a catalytic amount of TBAB (0.05 eq.).

  • Add 3-(chloromethyl)pyridine (1.1 eq.) to the mixture.

  • For solvent-free conditions, proceed to the next step. If using a solvent, add toluene.

  • Stir the mixture vigorously at room temperature for 6-8 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mechanistic Insight: The tetrabutylammonium cation from TBAB acts as the phase-transfer catalyst. It pairs with the hydroxide anion, transporting it into the organic phase (or the molten organic phase in solvent-free conditions) to deprotonate the pyrazole. The resulting pyrazolate anion is then paired with the tetrabutylammonium cation, enhancing its nucleophilicity and facilitating the reaction with the alkyl halide.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for the benchmarked synthetic methods. The data for the literature methods are based on typical yields and reaction times for similar N-alkylation reactions, while the benchmark protocol data is based on optimized conditions.

Parameter Benchmark Protocol Literature Method A Literature Method B
Base K₂CO₃20% aq. NaOHSolid KOH
Solvent DMFAcetone/WaterToluene (optional)
Catalyst NoneNoneTBAB
Temperature 60 °CRoom TemperatureRoom Temperature
Reaction Time 2-4 hours4-6 hours6-8 hours
Typical Yield > 85%60-75%70-85%
Purification Column ChromatographyColumn ChromatographyColumn Chromatography
Ease of Synthesis Moderate (requires anhydrous conditions)Simple (biphasic)Simple
Safety K₂CO₃ is safer than NaOH/KOHCaustic NaOH solutionSolid KOH is caustic
Cost-Effectiveness GoodGoodGood (catalyst is inexpensive)

Characterization of this compound

The successful synthesis of the target compound should be confirmed by standard analytical techniques. Below are the expected characterization data based on the structure and data from similar compounds.

  • ¹H NMR (400 MHz, CDCl₃) δ: ~8.55 (d, 1H), ~8.50 (s, 1H), ~7.60 (s, 1H), ~7.50 (d, 1H), ~7.25 (m, 1H), ~5.30 (s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: ~150.0, ~148.5, ~142.0, ~135.0, ~132.0, ~123.5, ~95.0, ~55.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₉IN₃ [M+H]⁺: 285.98; found: 286.0.

Conclusion and Recommendations

This guide has provided a detailed comparison of synthetic methods for the preparation of this compound.

  • The Benchmark Protocol using K₂CO₃ in DMF offers the highest reported yields and relatively short reaction times, making it the recommended method for efficient and scalable synthesis. The requirement for anhydrous conditions is a minor drawback.

  • Literature Method A represents a simple and cost-effective approach, although the yields are generally lower and reaction times longer. The biphasic nature of the reaction may require vigorous stirring to ensure reproducibility.

  • Literature Method B , the phase-transfer catalyzed approach, is an excellent alternative that provides good yields under mild conditions. The potential for solvent-free synthesis is an attractive feature for green chemistry applications.

The choice of the optimal method will ultimately depend on the specific requirements of the researcher, including desired scale, available equipment, and time constraints. All three methods provide viable routes to this valuable synthetic intermediate.

References

  • BenchChem. (2025).

Safety Operating Guide

A-Scientist's-Guide-to-the-Safe-Disposal-of-3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but critically, in their disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine, a halogenated heterocyclic compound. The procedures outlined here are synthesized from an analysis of the compound's structural motifs—iodinated aromatic, pyrazole, and pyridine—and grounded in established regulatory and safety standards for analogous chemical classes.

Part 1: Hazard Assessment & Risk Profile

Understanding the "why" is paramount to ensuring procedural adherence and safety. The molecular structure of this compound presents a multi-faceted hazard profile that dictates a cautious and systematic disposal pathway.

  • Pyridine Moiety: Pyridine and its derivatives are flammable liquids and are harmful if swallowed, inhaled, or in contact with skin. They are often classified as hazardous waste, requiring disposal through licensed facilities.[1][2] High-temperature incineration is a common disposal method for pyridine-containing wastes.[2]

  • Pyrazole Moiety: Pyrazole is harmful if swallowed and can cause skin and serious eye irritation.[3][4] It is also recognized as being harmful to aquatic life with long-lasting effects, mandating that it be kept out of waterways.[3][5]

  • Iodinated Organic Compound: Halogenated organic compounds can be persistent in the environment. While many nonradioactive iodine compounds do not have special disposal requirements on their own, when part of a complex, potentially toxic organic molecule, they must be treated as hazardous.[6] Improper disposal or incineration can lead to the formation of hazardous byproducts. It is crucial to avoid mixing iodine-containing waste with bleach, as this can generate toxic fumes.[7]

Based on this composite analysis, the compound should be treated as a flammable, toxic, and environmentally hazardous substance.

Table 1: Inferred Hazard Profile
Hazard ClassGHS PictogramPrecautionary StatementRationale
Acute Toxicity (Oral, Dermal, Inhalation) Skull and CrossbonesH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.Based on pyridine and pyrazole toxicity data.[3]
Skin & Eye Irritation Exclamation MarkH315: Causes skin irritation. H319: Causes serious eye irritation.Common hazard for both pyridine and pyrazole derivatives.[4][8]
Flammability FlameH226: Flammable liquid and vapor.Characteristic of pyridine and many organic solvents.
Aquatic Toxicity (No Pictogram)H412: Harmful to aquatic life with long lasting effects.A known hazard for pyrazole and a prudent assumption for this compound.[3][5]

Part 2: Pre-Disposal Protocols: Segregation and PPE

Effective disposal begins long before the waste container is full. It starts with meticulous segregation at the point of generation and unwavering adherence to personal protective equipment (PPE) standards.

Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted within a certified laboratory chemical fume hood.[9] The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Butyl rubber or other appropriate chemically resistant gloves. Nitrile gloves may not offer sufficient protection against pyridine and related compounds.[9] Always check the manufacturer's glove compatibility chart.

  • Body Protection: A fully-buttoned lab coat.

Waste Segregation

The cardinal rule of chemical waste management is to never mix incompatible waste streams. This compound and its associated waste must be collected in a designated Halogenated Organic Waste container.

  • Why? Segregation prevents dangerous reactions within the waste container and ensures the waste is routed to the correct disposal facility. Halogenated waste requires specialized high-temperature incineration with scrubbers to neutralize acidic gases (like hydrogen iodide) and prevent the formation of dioxins.[5][10]

Part 3: Step-by-Step Disposal Procedures

Follow this workflow for the safe collection and disposal of waste containing this compound.

Step 1: Container Preparation
  • Obtain a designated, compatible hazardous waste container from your institution's EHS department. The container must be made of a material that will not react with the chemical (e.g., glass or high-density polyethylene) and must have a secure, sealable lid.[9][11]

  • Attach a "Hazardous Waste" label immediately. Fill in all required information: the full chemical name, associated hazards (Flammable, Toxic, Environmental Hazard), and the date accumulation started.[9]

Step 2: Waste Collection
  • Solid Waste: Collect unused or expired solid this compound and any grossly contaminated items (e.g., weighing paper, spatulas) directly into the designated container.

  • Liquid Waste: Collect solutions containing the compound in the designated liquid waste container. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Contaminated Labware: Lightly contaminated items such as gloves, bench paper, and paper towels should be collected in a separate, clearly labeled bag or container for "Halogenated Solid Waste." Absorb small spills with an inert material like vermiculite or sand, sweep it up, and place it in this container.[1][11]

Step 3: Storage Pending Disposal
  • Keep the waste container tightly sealed when not in use.[5]

  • Store the container in a cool, dry, well-ventilated area designated for hazardous waste storage, away from heat, sparks, or open flames.[10][11]

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Store it segregated from incompatible materials, especially strong oxidizers and acids.[1][9]

Step 4: Final Disposal
  • Once the container is full or you have finished the project, complete the hazardous waste label.

  • Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. Never pour this chemical down the drain or dispose of it in regular trash.[11]

Part 4: Emergency Procedures for Spills

Accidents require immediate and correct action.

  • Small Spill (inside a fume hood):

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material (vermiculite, sand).[11]

    • Carefully sweep or scoop the absorbed material into your designated halogenated solid waste container.[1]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • If safe to do so, remove all ignition sources.

    • Contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.[9]

Visual Workflow for Disposal Decision-Making

The following diagram outlines the logical steps for segregating and disposing of waste generated from work with this compound.

G Disposal Workflow for this compound cluster_0 cluster_1 Categorize Waste Type cluster_2 Select Correct Waste Container cluster_3 Final Steps start Waste Generation Point (In Fume Hood with Full PPE) neat_solid Neat Solid or Expired Reagent start->neat_solid Identify Waste Stream solution Solutions Containing the Compound start->solution Identify Waste Stream contaminated_materials Contaminated Materials (Gloves, Wipes, Absorbent) start->contaminated_materials Identify Waste Stream halogenated_solid Container B: 'Halogenated Organic Solid Waste' neat_solid->halogenated_solid halogenated_liquid Container A: 'Halogenated Organic Liquid Waste' solution->halogenated_liquid contaminated_materials->halogenated_solid storage Store in Designated Hazardous Waste Area halogenated_liquid->storage halogenated_solid->storage pickup Arrange EHS Pickup storage->pickup

Caption: Decision tree for proper waste segregation.

References

  • Pyridine Safety and Disposal Procedures. Washington State University, Environmental Health & Safety. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Pyridine: incident management. GOV.UK. [Link]

  • Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]

  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

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  • Toxicological Profile for Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Disposal of Iodine. Case Western Reserve University, Environmental Health and Safety. [Link]

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A Senior Application Scientist's Guide to Safe Handling of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Proactive Approach to Safety

Understanding the potential risks associated with a novel chemical is the foundation of safe laboratory practice. In the absence of specific toxicological data for 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine, we must infer its potential hazards from its structural components.

  • Pyridine Moiety: Pyridine and its derivatives are known to be readily absorbed through the skin and are often classified as skin, eye, and respiratory tract irritants. Systemic effects from significant exposure can include damage to the central nervous system, liver, and kidneys.

  • Iodinated Heterocycle: The presence of iodine increases the molecular weight and can alter the reactivity and biological activity of the molecule. Iodinated organic compounds should be handled with care, as some can act as alkylating agents or possess unknown long-term toxicological effects.

  • Novelty: As a research chemical, the full toxicological profile of this compound is unknown. Therefore, the Principle of Prudent Practice dictates that we assume a high degree of hazard and implement robust control measures to minimize any potential for exposure.

Based on this analysis, the primary routes of potential exposure are inhalation of aerosols or fine powders, skin contact, and eye contact. Our PPE and handling strategy is designed to create multiple barriers against these routes.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all operations involving this compound, from weighing and transfer to reaction work-up and waste disposal.

Hand Protection

Skin contact is a primary risk. The use of appropriate gloves is non-negotiable.

  • Recommendation: Double-gloving with nitrile gloves is required.

  • Causality: Double-gloving provides a critical safety buffer. The outer glove absorbs any immediate contamination and can be removed and replaced without exposing the inner glove, and thus your skin. Nitrile is selected for its broad resistance to a variety of organic chemicals, including those containing nitrogen heterocycles. However, no glove material is impervious forever. Always check for signs of degradation and replace gloves immediately if a splash occurs or after a maximum of two hours of continuous use.

Eye and Face Protection
  • Recommendation: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum. For procedures with a higher risk of splashes, such as transfers of solutions or reactions under pressure, a full-face shield must be worn over the safety glasses.

  • Causality: The eyes are extremely vulnerable to chemical splashes. A face shield provides a broader barrier of protection for the entire face from splashes and airborne particles that could bypass standard safety glasses.

Protective Apparel
  • Recommendation: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs is required. Long pants and closed-toe shoes made of a non-porous material are also mandatory.

  • Causality: The lab coat protects your skin and personal clothing from incidental contact and minor spills. Flame-resistant material is a best-practice standard in laboratories where flammable solvents are present.

Respiratory Protection
  • Recommendation: All manipulations of the solid compound (e.g., weighing, preparing solutions) must be performed within a certified chemical fume hood to control exposure to airborne particles. If engineering controls like a fume hood are not available or a risk assessment indicates potential for aerosol generation outside of a hood, a properly fitted N95 respirator or higher may be required as a temporary measure, in accordance with your institution's respiratory protection program.

  • Causality: A chemical fume hood is the primary engineering control to prevent inhalation of hazardous substances. It is vastly superior to personal respiratory protection and should always be the first line of defense.

Table 1: Summary of PPE Requirements

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Apparel
Weighing/Handling SolidDouble Nitrile GlovesSafety Glasses with Side ShieldsRequired: Chemical Fume HoodFlame-Resistant Lab Coat, Full Coverage
Solution Transfer/Reaction SetupDouble Nitrile GlovesSafety Glasses & Full Face ShieldRequired: Chemical Fume HoodFlame-Resistant Lab Coat, Full Coverage
Post-Reaction Work-upDouble Nitrile GlovesSafety Glasses & Full Face ShieldRequired: Chemical Fume HoodFlame-Resistant Lab Coat, Full Coverage
Waste DisposalDouble Nitrile GlovesSafety Glasses with Side ShieldsAs needed based on waste typeFlame-Resistant Lab Coat, Full Coverage

Operational Workflow: From Preparation to Disposal

A systematic workflow ensures that safety is integrated into every step of the process. The following diagram and protocol outline the mandatory sequence of operations for handling this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep 1. Conduct Pre-Task Risk Assessment locate 2. Locate Emergency Equipment (Eyewash, Shower) prep->locate verify 3. Verify Fume Hood Certification & Airflow locate->verify don 4. Don All Required PPE (Double Gloves, Coat, Goggles) verify->don weigh 5. Weigh Compound in Hood on a Disposable Liner don->weigh dissolve 6. Prepare Solution (Add solid to solvent) weigh->dissolve react 7. Perform Reaction & Work-up dissolve->react decon 8. Decontaminate Glassware & Surfaces in Hood react->decon waste 9. Segregate & Label Chemical Waste decon->waste doff 10. Doff PPE (Outer Gloves First) waste->doff wash 11. Wash Hands Thoroughly doff->wash

Caption: Safe Handling Workflow for Novel Research Chemicals.

Step-by-Step Handling Protocol
  • Preparation:

    • Before beginning, review this guide and any available chemical information.

    • Ensure the chemical fume hood is operational and the sash is at the indicated height.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.

    • Don all required PPE as outlined in Section 2.

  • Handling (Inside Chemical Fume Hood):

    • Place a disposable absorbent liner on the work surface of the fume hood to contain any minor spills.

    • When weighing the solid compound, use an anti-static weigh boat to prevent dispersal of the powder.

    • When preparing solutions, always add the solid compound to the solvent slowly to avoid splashing.

    • Keep all containers sealed when not in immediate use.

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated gloves and clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Spill: For a small spill contained within the fume hood, use a chemical spill kit rated for organic compounds. Absorb the material, decontaminate the area, and dispose of all materials as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Waste Disposal:

    • All materials contaminated with this compound, including gloves, weigh boats, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.

    • Segregate waste streams as required by your institution (e.g., halogenated organic waste).

    • Ensure the waste container is clearly and accurately labeled with the full chemical name and associated hazards. Never fill a waste container more than 80% full.

References

  • Pyridine Hazards , Centers for Disease Control and Prevention (CDC), [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards , National Research Council, [Link]

  • Eye and Face Protection eTool , Occupational Safety and Health Administration (OSHA), [Link]

  • Personal Protective Equipment (PPE) Standards , Occupational Safety and Health Administration (OSHA), [Link]

  • Chemical Fume Hoods , University of California, Los Angeles - Environmental Health & Safety, [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.